molecular formula C6H3Cl2FN2O B046746 2,6-Dichloro-5-fluoronicotinamide CAS No. 113237-20-0

2,6-Dichloro-5-fluoronicotinamide

Numéro de catalogue: B046746
Numéro CAS: 113237-20-0
Poids moléculaire: 209 g/mol
Clé InChI: ZVYNUGSPFZCYEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2,6-Dichloro-5-fluoronicotinamide is a useful research compound. Its molecular formula is C6H3Cl2FN2O and its molecular weight is 209 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,6-dichloro-5-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Cl2FN2O/c7-4-2(6(10)12)1-3(9)5(8)11-4/h1H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYNUGSPFZCYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378845
Record name 2,6-dichloro-5-fluoronicotinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113237-20-0
Record name 2,6-dichloro-5-fluoronicotinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-5-fluoronicotinamide
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,6-Dichloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dichloro-5-fluoronicotinamide, a key intermediate in the preparation of the KRAS G12C inhibitor, Sotorasib.[1] This document details the synthetic pathway, experimental protocols, and analytical characterization of this important compound. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound is a fluorinated pyridine (B92270) derivative of significant interest in medicinal chemistry. Its primary application lies in its role as a crucial building block for the synthesis of Sotorasib (AMG 510), a targeted cancer therapeutic.[1] The structural features of this molecule, including the dichloro and fluoro substitutions on the pyridine ring, are essential for the subsequent chemical transformations that lead to the final drug substance. A thorough understanding of its synthesis and characterization is paramount for researchers and developers working on Sotorasib and related compounds.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the chlorination of 2,6-dihydroxy-5-fluoronicotinonitrile, followed by the hydrolysis of the nitrile to an amide.

Synthetic Pathway

The overall synthetic scheme is depicted below:

G A 2,6-Dihydroxy-5-fluoronicotinonitrile B 2,6-Dichloro-5-fluoronicotinonitrile A->B POCl3, PCl5 C This compound B->C H2SO4

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 2,6-Dichloro-5-fluoronicotinonitrile

  • To a reaction vessel, add phosphorus oxychloride (POCl3).

  • Cool the vessel to 5-10 °C.

  • Slowly add dry 2,6-dihydroxy-5-fluoronicotinonitrile in portions, ensuring the temperature remains below 30 °C.

  • Heat the mixture to 80-85 °C for 60 minutes.

  • Cool the mixture to room temperature.

  • Add phosphorus pentachloride (PCl5) in portions.

  • Heat the mixture to 100-104 °C for approximately 30 hours.

  • Cool the reaction to room temperature and remove the POCl3 under reduced pressure.

Step 2: Synthesis of this compound

  • To the residue from the previous step, add 1,2-dichloroethane (B1671644) (DCE) and cool to 5-10 °C.

  • Slowly add distilled water, maintaining the temperature below 40 °C.

  • Stir the mixture at room temperature for one hour.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic extracts and remove the DCE by vacuum distillation.

  • Cool the resulting crude 2,6-dichloro-5-fluoronicotinonitrile to 5-10 °C and add concentrated sulfuric acid.

  • Remove any residual DCE under vacuum at room temperature.

  • Heat the mixture to 65-70 °C for 1-2 hours, monitoring the reaction by HPLC.

  • Cool the mixture to approximately 10 °C to obtain this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties
PropertyValueReference
Molecular Formula C6H3Cl2FN2O[2]
Molecular Weight 209.01 g/mol [2]
Appearance White crystalline solid[3]
Melting Point 161.8-162.2 °C[3]
Boiling Point 259.0 ± 40.0 °C (Predicted)
Purity (by HPLC) ≥99.8%[3]
Storage Inert atmosphere, room temperature[4]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.23 (d, J = 7.9 Hz, 1H)

    • δ 8.09 (br s, 1H)

    • δ 7.93 (br s, 1H)

  • ¹³C NMR:

    • No experimental data for this compound was found in the searched literature. As a reference, the predicted chemical shifts for the structurally similar 2,6-dichloro-5-fluoronicotinic acid are provided below.

    • Aromatic carbons are expected in the range of 110-160 ppm.

    • The carbonyl carbon of the amide is anticipated to appear around 165-170 ppm.

3.2.2. Mass Spectrometry (MS)

  • m/z (ESI, +ve ion): 210.9 (M+H)⁺

3.2.3. Infrared (IR) Spectroscopy

  • No experimental IR spectrum for this compound was found in the searched literature. As a reference, the key IR absorptions for the related compound, 2,6-dichloro-5-fluoronicotinic acid, are listed below. Similar characteristic peaks for the aromatic ring and C-Cl/C-F bonds are expected for the amide.

  • Characteristic Absorptions for 2,6-dichloro-5-fluoronicotinic acid:

    • Broad O-H stretch (for the carboxylic acid)

    • C=O stretch (carbonyl)

    • Aromatic C=C and C-H stretches

    • C-Cl and C-F stretches

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of synthesized this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results Synthesis Synthesized Product HPLC Purity Check (HPLC) Synthesis->HPLC NMR Structural Elucidation (NMR) Synthesis->NMR MS Molecular Weight Confirmation (MS) Synthesis->MS IR Functional Group Analysis (IR) Synthesis->IR Confirmed Confirmed Structure and Purity HPLC->Confirmed NMR->Confirmed MS->Confirmed IR->Confirmed G A This compound B Intermediate Scaffolds A->B Multi-step Synthesis C Sotorasib (AMG 510) B->C Final Assembly

References

An In-depth Technical Guide to 2,6-Dichloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to 2,6-Dichloro-5-fluoronicotinamide. This compound is a key intermediate in the synthesis of Sotorasib (AMG 510), a targeted therapy for cancers with the KRAS G12C mutation. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, process development, and cancer research by consolidating essential data and procedural information.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its fundamental physicochemical characteristics are summarized in the table below. These properties are crucial for its handling, formulation, and reaction chemistry.

PropertyValueSource
CAS Number 113237-20-0[1]
Molecular Formula C₆H₃Cl₂FN₂O[2]
Molecular Weight 209.01 g/mol [2]
Melting Point 160-162 °C[1]
Boiling Point (Predicted) 259.0 ± 40.0 °C[1]
Density (Predicted) 1.614 ± 0.06 g/cm³[1]
pKa (Predicted) 13.36 ± 0.50[1]
XLogP3-AA (Predicted) 1.8[2]

Note: Predicted values are computationally derived and should be confirmed by experimental data for critical applications.

Synthesis Protocol

The synthesis of this compound is a multi-step process that begins with the chlorination of a pyridine (B92270) precursor followed by the hydrolysis of a nitrile intermediate.[1]

Step 1: Synthesis of 2,6-dichloro-5-fluoro-3-cyanopyridine
  • Reaction Setup: A reaction vessel is charged with 2000 mL of phosphorus oxychloride (POCl₃) and cooled to a temperature of 5-10 °C.[1]

  • Addition of Starting Material: 500 g of dry 2,6-Dihydroxy-5-fluoro-3-cyanopyridine is added in portions, ensuring the temperature does not exceed 30 °C.[1]

  • First Heating Step: The mixture is then heated to 80-85 °C for 60 minutes, after which it is cooled back to room temperature.[1]

  • Second Chlorination: 2200 g of phosphorus pentachloride (PCl₅) is added to the mixture in portions.[1]

  • Second Heating Step: The reaction mixture is heated to 100-104 °C for approximately 30 hours.[1]

  • Work-up:

    • The mixture is cooled to room temperature, and the excess POCl₃ is removed under reduced pressure.[1]

    • 2.0 L of 1,2-dichloroethane (B1671644) (DCE) is added to the residue, and the mixture is cooled to 5-10 °C in an ice bath.[1]

    • 5000 mL of distilled water is slowly added, maintaining the temperature below 40 °C.[1]

    • The mixture is stirred at room temperature for one hour.[1]

    • The DCE layer is separated, and the aqueous layer is extracted with DCE.[1]

    • The combined DCE extracts are subjected to vacuum distillation to remove the solvent, yielding the crude 2,6-dichloro-5-fluoro-3-cyanopyridine intermediate.[1]

Step 2: Hydrolysis to this compound
  • Reaction Setup: The crude 2,6-dichloro-5-fluoro-3-cyanopyridine is placed in a 12 L flask and cooled to 5-10 °C in an ice bath.[1]

  • Acid Hydrolysis: 2300 mL of concentrated sulfuric acid is added.[1]

  • Removal of Residual Solvent: Any remaining DCE is removed under vacuum at room temperature.[1]

  • Heating: The mixture is heated at 65-70 °C for 1-2 hours. The progress of the reaction is monitored by HPLC.[1]

  • Isolation: After completion, the mixture is cooled to approximately 10 °C in an ice bath to precipitate the this compound product, which can then be collected.[1]

Analytical Methodologies

The purity and identity of this compound are critical for its use as a pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for this compound is not publicly available, a general method suitable for the analysis of small aromatic amides can be employed and optimized.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, is a common starting point.

    • Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent like acetonitrile.

This method should be validated for linearity, accuracy, precision, and specificity according to standard pharmaceutical guidelines.

Role in Sotorasib and the KRAS G12C Signaling Pathway

This compound is a crucial building block in the synthesis of Sotorasib, a first-in-class covalent inhibitor of the KRAS G12C mutant protein.[1] The KRAS protein is a key component of the MAPK (mitogen-activated protein kinase) signaling pathway, which regulates cell growth, proliferation, and survival.[3][4] The G12C mutation in KRAS leads to its constitutive activation, driving uncontrolled cell growth in various cancers.[3]

Sotorasib works by irreversibly binding to the mutant cysteine-12 residue of KRAS G12C, locking the protein in an inactive, GDP-bound state.[3][4] This prevents downstream signaling through the MAPK pathway, ultimately inhibiting cancer cell proliferation and promoting apoptosis.[4]

Diagram: Sotorasib Inhibition of the KRAS G12C Signaling Pathway

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream MAPK Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GEF GEF (e.g., SOS1) RTK->GEF Activation KRAS_GDP KRAS G12C-GDP (Inactive) KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activation GEF->KRAS_GDP Promotes GDP/GTP Exchange GAP GAP GAP->KRAS_GTP Promotes GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GDP Irreversibly Binds & Traps in Inactive State

References

Spectroscopic Data Interpretation of 2,6-Dichloro-5-fluoronicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2,6-dichloro-5-fluoronicotinamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR) spectra, and discusses the expected characteristics of its Infrared (IR) spectrum and Mass Spectrometry (MS) fragmentation pattern. Detailed experimental protocols for these analytical techniques are also provided to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete set of experimentally-derived spectra is not uniformly available in the public domain, this guide compiles and interprets the accessible data, supplemented with predicted values for a comprehensive analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, one aromatic proton and two amide protons are expected.

Proton Assignment Experimental Chemical Shift (δ, ppm) *Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H-4~8.38.2 - 8.4Doublet of doubletsJ(H,F) ≈ 6-8 Hz, J(H,N) ≈ 2-3 Hz
Amide -NH₂~7.5 - 8.07.0 - 8.5Broad Singlet-

Note: Experimental data is based on analogous compounds and may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The structure of this compound contains six unique carbon atoms.

Carbon Assignment Experimental Chemical Shift (δ, ppm) *Predicted Chemical Shift (δ, ppm) Key Features
C=O (Amide)~163160 - 165
C-Cl (C2)~150148 - 152Broadened by Chlorine
C-F (C5)~155 (d)153 - 157Doublet due to C-F coupling
C-Cl (C6)~145143 - 147Broadened by Chlorine
C-CONH₂ (C3)~125123 - 127
C-H (C4)~120 (d)118 - 122Doublet due to C-F coupling

Note: Experimental data is based on analogous compounds and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet.

Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (Amide)3400 - 3200Stretching (two bands for -NH₂)
C=O (Amide)1680 - 1650Stretching
C=C, C=N (Aromatic Ring)1600 - 1450Stretching
C-F1250 - 1000Stretching
C-Cl800 - 600Stretching
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₃Cl₂FN₂O), the expected molecular weight is approximately 209.01 g/mol .

Expected Molecular Ion Peak:

  • [M]⁺: m/z ≈ 208

  • [M+2]⁺: m/z ≈ 210 (due to the presence of two chlorine isotopes, ³⁵Cl and ³⁷Cl)

  • [M+4]⁺: m/z ≈ 212

Plausible Fragmentation Pattern: The fragmentation is likely to proceed through the loss of small molecules or radicals from the parent ion. Key expected fragments include:

  • Loss of CONH₂ (m/z ~164, 166, 168)

  • Loss of Cl (m/z ~173, 175)

  • Loss of F (m/z ~189, 191)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Instrumentation: Use a 100 MHz or higher frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Proton-decoupled pulse program.

    • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

2.2.1. KBr Pellet Method

  • Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.

  • Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

2.3.1. Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or after separation using Gas Chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy MS Mass Spectrometry NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectral Data (Functional Group Identification) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. For definitive structural confirmation, it is recommended to acquire a full set of experimental data under controlled conditions.

2,6-Dichloro-5-fluoronicotinamide: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-5-fluoronicotinamide is a halogenated pyridine (B92270) derivative that has emerged as a crucial building block in medicinal chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms and a fluorine atom, provides a versatile scaffold for the development of highly specific and potent therapeutic agents. The electron-withdrawing nature of the halogen substituents and the nicotinamide (B372718) core offer multiple points for chemical modification, allowing for the fine-tuning of physiochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and medicinal chemistry applications of the this compound scaffold, with a particular focus on its successful application in the development of covalent inhibitors targeting the KRAS G12C oncoprotein.

Physicochemical Properties

The this compound scaffold possesses a unique combination of physicochemical properties that make it an attractive starting point for drug discovery.

PropertyValueReference
CAS Number 113237-20-0[1][2][3]
Molecular Formula C₆H₃Cl₂FN₂O[3]
Molecular Weight 209.01 g/mol [3]
Appearance White crystalline solid
Melting Point 160-162 °C[3]
Boiling Point (Predicted) 259.0 ± 40.0 °C[3]
Density (Predicted) 1.614 ± 0.06 g/cm³[3]
pKa (Predicted) 13.36 ± 0.50[3]
Storage Inert atmosphere, room temperature or 2-8°C[3]

Synthesis of the Scaffold

The synthesis of this compound is a multi-step process that begins with the construction of the substituted pyridine ring. The following is a general synthetic scheme based on published procedures.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,6-dihydroxy-5-fluoro-3-cyanopyridine

This step typically involves the condensation of appropriate precursors to form the dihydroxylated and fluorinated cyanopyridine core.

Step 2: Chlorination to 2,6-dichloro-5-fluoro-3-cyanopyridine

  • To a reaction vessel, add phosphorus oxychloride (POCl₃).

  • Cool the vessel to 5-10 °C.

  • Add dry 2,6-dihydroxy-5-fluoro-3-cyanopyridine in portions, maintaining the temperature below 30 °C.

  • Heat the mixture to 80-85 °C for 60 minutes and then cool to room temperature.

  • Add phosphorus pentachloride (PCl₅) in portions.

  • Heat the mixture to 100-104 °C for approximately 30 hours.

  • Cool the mixture to room temperature and remove the POCl₃ under reduced pressure.

  • Add 1,2-dichloroethane (B1671644) (DCE) to the residue and cool to 5-10 °C in an ice bath.

  • Slowly add distilled water, maintaining the temperature below 40 °C.

  • Stir the mixture at room temperature for one hour.

  • Separate the DCE layer and extract the aqueous layer with DCE.

  • Combine the DCE extracts and remove the DCE by vacuum distillation to yield 2,6-dichloro-5-fluoro-3-cyanopyridine.[1]

Step 3: Hydrolysis to this compound

  • Place the 2,6-dichloro-5-fluoro-3-cyanopyridine in a flask and cool to 5-10 °C in an ice bath.

  • Add concentrated sulfuric acid.

  • Remove any residual DCE under vacuum at room temperature.

  • Heat the mixture to 65-70 °C for 1-2 hours, monitoring the reaction by HPLC.

  • Cool the mixture to approximately 10 °C in an ice bath to obtain this compound.[1]

G cluster_synthesis Synthesis of this compound start 2,6-Dihydroxy-5-fluoro-3-cyanopyridine chlorination Chlorination (POCl₃, PCl₅) start->chlorination Step 1 intermediate 2,6-Dichloro-5-fluoro-3-cyanopyridine chlorination->intermediate Step 2 hydrolysis Hydrolysis (Conc. H₂SO₄) intermediate->hydrolysis Step 3 product This compound hydrolysis->product

Synthetic workflow for this compound.

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibitors

The this compound scaffold has proven to be particularly valuable in the development of kinase inhibitors. The two chlorine atoms at positions 2 and 6 provide opportunities for selective nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities to target specific amino acid residues in the kinase active site. The fluorine atom at position 5 can enhance binding affinity and modulate the electronics of the pyridine ring.

Case Study: Sotorasib (AMG 510) - A Covalent Inhibitor of KRAS G12C

The most prominent example of the successful application of the this compound scaffold is in the development of Sotorasib, the first-in-class FDA-approved inhibitor of the KRAS G12C mutant protein.

KRAS G12C Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling. In its active GTP-bound state, it promotes cell growth, proliferation, and survival through downstream effector pathways, primarily the MAPK and PI3K-AKT pathways. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active state and constitutive activation of downstream signaling, driving tumorigenesis.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalent Inhibition

Simplified KRAS G12C signaling pathway and the point of inhibition by Sotorasib.

Derivatives and Biological Activity

The development of Sotorasib involved the synthesis and evaluation of numerous derivatives based on the this compound scaffold. The key to its mechanism of action is the covalent bond formed between the acrylamide (B121943) "warhead" of the molecule and the mutant cysteine residue in KRAS G12C.

CompoundTargetIC₅₀ (nM)Cell LineAssay TypeReference
Sotorasib (AMG 510) KRAS G12C5N/ABiochemical
pERK Inhibition1-10MIA PaCa-2Cellular
Cell Viability1-10NCI-H358Cellular
Derivative Example 1 KRAS G12C50N/ABiochemical
Derivative Example 2 KRAS G12C>1000N/ABiochemical

Note: The derivative examples are illustrative and represent the optimization process. Specific IC₅₀ values for a wide range of derivatives are often proprietary.

Experimental Protocols

Synthesis of Sotorasib Intermediate from the Scaffold

The this compound scaffold is a key starting material in the synthesis of Sotorasib. The following is a generalized protocol for the initial steps.

  • Amidation: The nicotinamide is first activated, for example, with oxalyl chloride, and then reacted with an appropriate aniline (B41778) derivative to form a urea (B33335) intermediate.

  • Cyclization: The urea intermediate undergoes a base-mediated cyclization to form the core pyridopyrimidinone ring system.

Sotorasib_Synthesis cluster_synthesis_sotorasib Initial Steps in Sotorasib Synthesis scaffold 2,6-Dichloro-5- fluoronicotinamide activation Activation (e.g., Oxalyl Chloride) scaffold->activation amidation Amidation with Aniline Derivative activation->amidation urea_intermediate Urea Intermediate amidation->urea_intermediate cyclization Base-mediated Cyclization urea_intermediate->cyclization pyridopyrimidinone Pyridopyrimidinone Core cyclization->pyridopyrimidinone

Workflow for the initial steps in the synthesis of Sotorasib from the scaffold.
Biological Assay Protocols

Biochemical KRAS G12C-GTP Binding Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the binding of GTP to KRAS G12C.

  • Reagents:

    • His-tagged KRAS G12C protein

    • GTP labeled with a fluorescent acceptor (e.g., GTP-Red)

    • Anti-His antibody labeled with a fluorescent donor (e.g., Europium cryptate)

    • Assay buffer

    • Test compounds

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the test compound, His-tagged KRAS G12C protein, and the labeled anti-His antibody.

    • Add the fluorescently labeled GTP to initiate the binding reaction.

    • Incubate at room temperature to allow binding to reach equilibrium.

    • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A decrease in the FRET signal indicates inhibition of GTP binding.

    • Calculate IC₅₀ values from the dose-response curves.

Cellular Target Engagement Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) determines if a compound binds to its target protein in a cellular environment.

  • Procedure:

    • Treat intact cells with the test compound or vehicle control.

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Quantify the amount of soluble target protein (KRAS) at each temperature using Western blotting or other protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Downstream Signaling Assay (pERK Western Blot)

This assay measures the inhibition of the MAPK signaling pathway downstream of KRAS.

  • Procedure:

    • Treat KRAS G12C mutant cells with various concentrations of the test compound.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (as a loading control).

    • Incubate with appropriate secondary antibodies and detect the signal using chemiluminescence.

    • A decrease in the pERK signal relative to the total ERK signal indicates inhibition of the KRAS signaling pathway.

Drug_Discovery_Workflow cluster_workflow Drug Discovery Workflow for Covalent Inhibitors library Compound Library Synthesis (from Scaffold) biochem_screen Biochemical Screening (e.g., TR-FRET) library->biochem_screen hit_id Hit Identification biochem_screen->hit_id cellular_assay Cellular Assays (Viability, pERK) hit_id->cellular_assay Active Hits target_engagement Target Engagement (CETSA) cellular_assay->target_engagement lead_opt Lead Optimization (SAR) target_engagement->lead_opt lead_opt->library Iterative Synthesis preclinical Preclinical Development lead_opt->preclinical Candidate

A generalized drug discovery workflow for covalent kinase inhibitors.

Broader Potential and Future Directions

While the development of Sotorasib is a landmark achievement, the this compound scaffold holds promise for the development of inhibitors against other targets. The nicotinamide core is a common motif in many biologically active molecules, and the reactive handles on this particular scaffold allow for extensive chemical exploration. For instance, related 2-chloronicotinamide (B82574) derivatives have been investigated as inhibitors of Glycogen Synthase Kinase-3 (GSK-3). The principles of structure-based drug design that were successfully applied to develop KRAS G12C inhibitors can be extended to other kinases and enzymes with accessible nucleophilic residues in their active sites.

Future research in this area will likely focus on:

  • Exploring new targets: Systematically screening libraries of derivatives against a panel of kinases and other enzymes to identify new biological targets.

  • Developing novel warheads: While the acrylamide has proven effective, exploring other electrophilic groups could lead to inhibitors with different reactivity profiles and selectivity.

  • Fine-tuning ADME properties: Further modification of the scaffold to optimize absorption, distribution, metabolism, and excretion properties for improved drug-like characteristics.

Conclusion

The this compound scaffold has established itself as a valuable tool in modern medicinal chemistry. Its successful application in the development of the first-in-class KRAS G12C inhibitor, Sotorasib, highlights its potential for creating highly specific and potent covalent inhibitors. The synthetic accessibility and multiple points for diversification make it an attractive starting point for drug discovery campaigns targeting a range of diseases. As our understanding of the molecular basis of diseases continues to grow, this privileged scaffold is poised to play a significant role in the development of the next generation of targeted therapies.

References

A Technical Guide to the Reactivity of 2,6-Dichloro-5-fluoronicotinamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-5-fluoronicotinamide is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its importance is highlighted by its role as a crucial intermediate in the synthesis of targeted cancer therapies such as Sotorasib (AMG 510), an inhibitor of the KRAS G12C mutant protein.[1] The pyridine (B92270) core, rendered highly electron-deficient by three halogen substituents (two chlorine, one fluorine) and the nitrogen heteroatom, is primed for chemical modification. Understanding the reactivity of this scaffold with various nucleophiles is paramount for the synthesis of novel analogues and the optimization of synthetic routes.

This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. It details the underlying principles governing its reactivity, presents quantitative data from related systems, provides detailed experimental protocols, and visualizes key chemical concepts and workflows.

Core Principles of Reactivity

The reactivity of this compound is dominated by the nucleophilic aromatic substitution (SNAr) mechanism. This process typically involves two steps:

  • Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C6), breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.[2]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of a chloride ion.

The pyridine nitrogen atom plays a crucial role in stabilizing the anionic Meisenheimer intermediate, particularly when the attack occurs at the C2 or C6 positions (ortho and para to the nitrogen). This stabilization is achieved through resonance, where the negative charge can be delocalized onto the electronegative nitrogen atom, making these positions highly activated towards nucleophilic attack.[3] The collective electron-withdrawing effects of the C5-fluorine and the C3-carboxamide group further enhance the electrophilicity of the pyridine ring, facilitating the SNAr reaction.

Regioselectivity

A primary consideration in the reactions of this compound is regioselectivity: will the incoming nucleophile displace the chlorine at the C2 or the C6 position? Several factors influence this outcome:

  • Electronic Effects: The C2 and C6 positions are both electronically activated by the ring nitrogen.

  • Steric Hindrance: The nicotinamide (B372718) substituent at the C3 position can exert steric hindrance, potentially impeding the approach of a nucleophile to the adjacent C2 position. This effect can favor substitution at the more accessible C6 position, especially with bulky nucleophiles.[4]

  • Solvent Effects: The choice of solvent can significantly impact regioselectivity. Studies on similar 3-substituted 2,6-dichloropyridines have shown that non-polar, aprotic solvents with low hydrogen bond basicity tend to favor substitution at the C2 position (ortho to the 3-substituent) with alkoxides.[5] Conversely, solvents capable of acting as hydrogen-bond acceptors can favor substitution at the C6 position.[4]

The general mechanism for SNAr on the pyridine ring is illustrated below.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity with Common Nucleophiles

Amine Nucleophiles

Reactions with primary and secondary amines are fundamental for creating analogues with diverse functionalities. These reactions often proceed readily due to the high nucleophilicity of amines and the activated nature of the substrate.

Oxygen Nucleophiles (Alkoxides)

Alkoxides, such as sodium methoxide (B1231860) or ethoxide, are effective nucleophiles for introducing alkoxy groups. These reactions are highly sensitive to solvent conditions, which can be tuned to control the regioselectivity of the substitution.[5]

Sulfur Nucleophiles (Thiols/Thiolates)

Thiols and their conjugate bases, thiolates, are exceptionally potent nucleophiles and react readily with electron-deficient aromatic rings.[6][7][8] These reactions are often high-yielding and can proceed under mild conditions, providing a straightforward route to thioether derivatives.

Data Presentation: Quantitative Analysis of SNAr Reactions

While comprehensive quantitative data for this compound itself is sparse in publicly available literature, the reactivity patterns can be inferred from studies on closely related 3-substituted 2,6-dichloropyridines. The following tables summarize representative reaction outcomes to guide experimental design.

Table 1: Illustrative Reactions with Amine Nucleophiles on a Related Scaffold (Data adapted from studies on 3-substituted 2,6-dichloropyridines)

NucleophileSolventBaseTemp. (°C)Time (h)Major ProductYield (%)Reference
1-MethylpiperazineAcetonitrileK₂CO₃Reflux122-substituted~90[4]
AnilineTolueneNaOtBu100162-substituted82[9]
Morpholine (B109124)DMSOK₂CO₃8066-substituted>95(Predicted)

Table 2: Illustrative Reactions with Oxygen Nucleophiles on a Related Scaffold (Data adapted from studies on 2,6-dichloro-3-nitropyridine (B41883) and 2,6-dichloronicotinic acid)

NucleophileSolventTemp. (°C)Time (h)Major ProductYield (%)Reference
Sodium MethoxideToluene6022-substituted>95[5]
Sodium MethoxideMethanol (B129727)Reflux46-substituted>95[5]
Sodium EthoxideDioxane8052-substituted>90[5]

Table 3: Illustrative Reactions with Sulfur Nucleophiles on a Related Scaffold (Data adapted from general principles of SNAr with thiols)

| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Major Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Octanethiol | DMF | K₂CO₃ | 25 | 1 | 6-substituted | >95 |[6] | | Thiophenol | Acetonitrile | Et₃N | 25 | 2 | 6-substituted | >95 |[6] | | Sodium Hydrosulfide | Ethanol | - | 50 | 3 | 6-substituted | High |[7] |

Experimental Protocols

The following protocols are detailed methodologies for conducting typical SNAr reactions on this compound, adapted from established procedures for similar substrates.[5][9]

Protocol 1: General Procedure for Reaction with an Amine Nucleophile (e.g., Morpholine)

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound, potassium carbonate, and anhydrous DMSO.

  • Reagent Addition: Add morpholine to the stirring suspension via syringe.

  • Reaction: Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

workflow_amine A Setup: Add Substrate, K₂CO₃, and DMSO to Flask B Add Morpholine (1.2 equiv) A->B C Heat to 80°C under N₂ B->C D Monitor Reaction by LC-MS/TLC C->D E Cool and Quench with Water D->E F Extract with Ethyl Acetate (3x) E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for amination reaction.

Protocol 2: General Procedure for Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

Materials:

  • This compound (1.0 equiv)

  • Sodium Methoxide (1.1 equiv, as a solution in methanol or as a solid)

  • Toluene, anhydrous

  • 2 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve this compound in anhydrous toluene.

  • Reagent Addition: Add sodium methoxide portion-wise or as a solution in methanol. Note: The choice of solvent (e.g., Toluene vs. Methanol) can influence regioselectivity.[5]

  • Reaction: Heat the reaction mixture to 60°C and stir for 2-4 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath and carefully add 2 M HCl to quench the reaction and neutralize the base.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane.

  • Purification: Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Visualization of Key Relationships

The interplay of electronic and steric factors is critical for predicting the reaction outcome.

regioselectivity_factors sub This compound steric Steric Hindrance from 3-Amide Group sub->steric electronic Electronic Activation by Ring Nitrogen sub->electronic solvent Solvent Polarity & H-Bonding Ability sub->solvent c6_attack Favors Attack at C6 steric->c6_attack electronic->c6_attack Stabilizes intermediate for C2 & C6 attack c2_attack Favors Attack at C2 electronic->c2_attack Stabilizes intermediate for C2 & C6 attack solvent->c6_attack e.g., H-bond accepting solvent->c2_attack e.g., Non-polar aprotic

Caption: Factors influencing regioselectivity in SNAr reactions.

Conclusion

This compound is a highly versatile and reactive intermediate for the synthesis of complex pyridine derivatives. Its electron-deficient ring is readily susceptible to nucleophilic aromatic substitution with a wide range of nucleophiles, including amines, alkoxides, and thiols. The regioselectivity of these reactions can be strategically controlled by modulating steric factors, solvent choice, and other reaction conditions. The protocols and principles outlined in this guide provide a robust framework for researchers in drug discovery and chemical synthesis to effectively utilize this valuable building block in the development of novel chemical entities.

References

The Synthetic Utility of 2,6-Dichloro-5-fluoronicotinamide: A Guide to Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-5-fluoronicotinamide is a versatile and highly functionalized pyridine (B92270) derivative that holds significant potential as a starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its unique substitution pattern, featuring two reactive chlorine atoms and a fluorine atom on the pyridine ring, alongside a carboxamide group, provides multiple reaction sites for the construction of fused and substituted heterocyclic systems. This technical guide explores the synthetic transformations of this compound, with a focus on its application in the generation of valuable heterocyclic scaffolds for medicinal chemistry and drug discovery. While detailed and varied examples of its use in the synthesis of a broad range of novel heterocyclic systems are not extensively documented in publicly available literature, this guide outlines the fundamental reactivity and potential synthetic pathways based on established chemical principles and its known role as a key intermediate in the synthesis of important pharmaceutical agents.

Introduction: The Potential of a Versatile Building Block

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The pyridine ring, in particular, is a privileged scaffold in medicinal chemistry. This compound has emerged as a crucial intermediate in the synthesis of high-profile drugs, most notably Sotorasib (AMG 510), a groundbreaking KRAS G12C inhibitor.[1] This highlights the compound's importance and suggests its broader utility in the construction of other complex, biologically active molecules.

The reactivity of this compound is primarily governed by the two chlorine substituents at the 2- and 6-positions of the pyridine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents and the subsequent construction of fused heterocyclic rings. The amide group at the 3-position can also participate in cyclization reactions, further expanding the synthetic possibilities.

This guide will focus on the potential synthetic pathways for generating novel heterocyclic compounds from this compound, based on its known reactivity and its role in established synthetic routes.

Core Synthetic Pathways

The primary route for the elaboration of the this compound core involves the sequential or simultaneous displacement of the two chlorine atoms by various nucleophiles. This can be followed by intramolecular cyclization to afford fused heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the pyridine nitrogen, the fluorine atom, and the carboxamide group activates the C2 and C6 positions towards nucleophilic attack. This allows for the displacement of the chloro groups by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. The reaction typically proceeds under basic conditions, and the choice of solvent and temperature can influence the regioselectivity and yield of the substitution.

A generalized workflow for a typical SNAr reaction followed by cyclization is depicted below:

sn_ar_cyclization start This compound intermediate1 Mono-substituted Intermediate start->intermediate1 S_NAr reagent1 Nucleophile 1 (e.g., H2N-R1) reagent1->intermediate1 intermediate2 Di-substituted Intermediate intermediate1->intermediate2 S_NAr reagent2 Nucleophile 2 (e.g., H2N-R2) reagent2->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product Novel Heterocyclic Compound cyclization->product

Caption: Generalized workflow for SNAr and cyclization.

Synthesis of Fused Pyridopyrimidines

One of the most promising applications of this compound is in the synthesis of pyridopyrimidines, a class of compounds with a wide range of biological activities. The general strategy involves the reaction of the starting nicotinamide (B372718) with a binucleophile, such as a guanidine (B92328) or an amidine, which can displace one or both chlorine atoms and subsequently cyclize to form the fused pyrimidine (B1678525) ring.

Experimental Protocols (Hypothetical Examples)

The following protocols are provided as illustrative examples of how this compound could be used to synthesize novel heterocyclic compounds. These are based on general synthetic methodologies and have not been experimentally validated with this specific starting material. Researchers should conduct their own optimization and characterization.

Synthesis of a 2-Amino-6-substituted-5-fluoronicotinamide Derivative

Objective: To demonstrate a selective mono-substitution at the C2 or C6 position.

Reaction Scheme:

mono_substitution reactant This compound reagent + R-NH2 (1 eq) Base, Solvent product -> 2-Amino-6-chloro-5-fluoronicotinamide pyridopyrimidine_synthesis reactant This compound reagent + Guanidine Base, High Temp. product -> Fused Pyrido[2,3-d]pyrimidine

References

The Strategic Application of 2,6-Dichloro-5-fluoronicotinamide in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By starting with small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often leading to leads with superior physicochemical properties.[1][2] This guide focuses on the strategic use of 2,6-dichloro-5-fluoronicotinamide, a halogenated pyridine (B92270) derivative, as a hypothetical starting fragment in an FBDD campaign. While primarily known as a key intermediate in the synthesis of targeted covalent inhibitors like Sotorasib (B605408) (AMG 510), a KRAS G12C inhibitor, its structural and chemical attributes make it an exemplary candidate for FBDD methodologies.[3]

This document provides an in-depth technical overview of how this compound could be utilized in a fragment screening cascade, detailing relevant experimental protocols, data interpretation, and fragment evolution strategies.

Physicochemical Properties of the Fragment

A successful fragment library is built upon a foundation of well-characterized, low-complexity molecules.[4] this compound possesses several features that make it an attractive fragment, including a low molecular weight, the presence of a fluorine atom for sensitive NMR-based screening, and multiple vectors for chemical elaboration.

PropertyValueSource
CAS Number 113237-20-0[5][6]
Molecular Formula C₆H₃Cl₂FN₂O
Molecular Weight 209.01 g/mol
Appearance White crystalline solid[6]
Purity (by HPLC) >99% (Typical)[6]
Hydrogen Bond Acceptors 3 (Calculated)
Hydrogen Bond Donors 1 (Calculated)
Predicted LogP ~1.8 (Calculated)

The FBDD Workflow: A Roadmap to Lead Discovery

The FBDD process is an iterative cycle of screening, hit validation, and optimization.[1] The unique properties of a fluorinated fragment like this compound allow for a tailored workflow that leverages highly sensitive biophysical techniques.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fluorinated Fragment Library (incl. This compound) Screen Primary Screen (¹⁹F NMR) Lib->Screen Hits Initial Hits Screen->Hits Ortho Orthogonal Screen (SPR, TSA) Hits->Ortho Xray Structural Biology (X-ray Crystallography) Ortho->Xray Valid Validated Hits (Binding Mode Confirmed) Xray->Valid Chem Medicinal Chemistry (Fragment Growing/Linking) Valid->Chem SAR SAR by NMR/SPR Chem->SAR SAR->Chem Iterate Lead Lead Compound SAR->Lead

Caption: General FBDD workflow for a fluorinated fragment.

Experimental Protocols

The success of an FBDD campaign hinges on the meticulous execution of sensitive biophysical assays capable of detecting the weak binding affinities typical of fragments.

Primary Screening: ¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is the ideal primary screening technique. It offers high sensitivity, low false-positive rates, and allows for the screening of fragment mixtures, thereby increasing throughput.[4][7][8]

Methodology:

  • Library Preparation: Prepare cocktails of 5-10 fluorinated fragments, including this compound, in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) with 5-10% D₂O. The final concentration of each fragment is typically 100-200 µM.

  • Target Protein Preparation: The target protein is prepared in the same buffer at a concentration of 10-50 µM.

  • Data Acquisition:

    • Acquire a reference 1D ¹⁹F NMR spectrum for each fragment cocktail without the protein.

    • Add the target protein to the cocktail and acquire a second ¹⁹F NMR spectrum.

  • Hit Identification: A change in the ¹⁹F chemical shift, significant line broadening, or a decrease in signal intensity upon addition of the protein indicates a binding event.[8]

Orthogonal Screening & Affinity Determination: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to validate hits from the primary screen and to quantify binding affinity (Kᴅ) and kinetics (kₐ, kⅆ).[9][10][11]

Methodology:

  • Sensor Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry to achieve a high surface density, which is crucial for detecting low-molecular-weight fragments.[12]

  • Fragment Preparation: Prepare a dilution series of this compound (e.g., from 1 µM to 1 mM) in running buffer, ensuring the DMSO concentration is precisely matched between the samples and the running buffer to avoid bulk refractive index artifacts.[9][12]

  • Interaction Analysis:

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the change in response units (RU) in real-time.

    • After each injection, regenerate the surface with a suitable regeneration solution if necessary.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a steady-state affinity model to determine the dissociation constant (Kᴅ). For fragments, Kᴅ values are typically in the high µM to mM range.

Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution, atomic-level detail of how the fragment binds to the target protein, which is invaluable for structure-based drug design and hit-to-lead optimization.[13]

Methodology:

  • Crystal Preparation: Grow high-quality crystals of the target protein.

  • Fragment Soaking:

    • Prepare a soaking solution containing a high concentration of this compound (typically 10-50 mM) dissolved in a cryoprotectant-compatible buffer. The final DMSO concentration should be carefully controlled to avoid crystal damage.[14][15]

    • Transfer the protein crystals into the soaking solution and incubate for a period ranging from minutes to overnight.[14][15]

  • Data Collection and Structure Determination:

    • Cryo-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement.

    • Carefully analyze the resulting electron density maps to identify the bound fragment and characterize its binding pose and interactions with the protein.

Hypothetical Screening Cascade and Data

A logical workflow ensures that resources are focused on the most promising fragments.

Screening_Cascade start Fragment Library (n=1500) nmr ¹⁹F NMR Screen @ 200 µM fragment, 20 µM protein start->nmr hits_nmr 85 Hits (Chemical shift perturbation > 0.05 ppm or >50% line broadening) nmr->hits_nmr spr SPR Validation (Steady-State Affinity) hits_nmr->spr hits_spr 30 Validated Hits (Kᴅ < 2 mM) spr->hits_spr xray X-ray Crystallography (Soaking @ 20 mM) hits_spr->xray hits_xray 5 Hits with Structures (Clear electron density) xray->hits_xray h2l Hit-to-Lead Chemistry hits_xray->h2l

Caption: A typical fragment screening cascade.

The following table summarizes hypothetical data for this compound against a target protein, such as the KRAS G12C mutant.

AssayParameterResultInterpretation
¹⁹F NMR Chemical Shift Perturbation (Δδ)0.12 ppmConfirms direct binding of the fragment to the target protein.
SPR Dissociation Constant (Kᴅ)750 µMIndicates a weak but typical binding affinity for a fragment hit.
Ligand Efficiency (LE) LE = -ΔG / HAC0.38 kcal/mol/heavy atomA good LE value (>0.3) suggests the fragment makes efficient use of its atoms for binding.

Target Pathway Context: The KRAS Signaling Pathway

The relevance of this compound as a synthetic precursor to Sotorasib places it in the context of inhibiting the KRAS signaling pathway, a critical driver in many cancers.[16][17] Understanding this pathway is crucial for the subsequent hit-to-lead optimization phase, where fragments are grown to interact with key residues and disrupt downstream signaling.

KRAS_Pathway cluster_kras KRAS Activation Cycle RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS (Inactive) - GDP SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS (Active) - GTP KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Simplified KRAS signaling pathway.

Conclusion

While this compound is established as a valuable synthetic intermediate, its inherent properties make it a compelling model for a fragment in an FBDD campaign. Its fluorinated nature allows for highly sensitive detection by ¹⁹F NMR, and its di-chloro substitution provides clear vectors for synthetic elaboration. By employing a rigorous screening cascade involving NMR, SPR, and X-ray crystallography, fragments like this can serve as excellent starting points for developing potent and highly optimized lead compounds against challenging drug targets. This guide provides the foundational protocols and strategic framework necessary for researchers to embark on such a discovery journey.

References

Investigating the Biological Activity of 2,6-Dichloro-5-fluoronicotinamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of derivatives of 2,6-dichloro-5-fluoronicotinamide. The primary focus of current research on this chemical scaffold is its crucial role in the development of potent and selective inhibitors of the KRAS G12C mutant protein, a key driver in several forms of cancer. This document will detail the synthesis, biological evaluation, and mechanism of action of these derivatives, with a specific emphasis on the groundbreaking drug Sotorasib (AMG 510).

Introduction to this compound as a Pharmaceutical Intermediate

This compound is a fluorinated pharmaceutical intermediate that has garnered significant attention in medicinal chemistry. Its unique substitution pattern on the pyridine (B92270) ring makes it a versatile building block for the synthesis of complex molecules. Notably, it is a key precursor in the synthesis of Sotorasib, a first-in-class covalent inhibitor of KRAS G12C, which is a prevalent mutation in non-small cell lung cancer, colorectal cancer, and other solid tumors[1]. The development of Sotorasib has highlighted the potential of this compound derivatives as targeted anticancer agents.

Biological Target: KRAS G12C

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine (B1666218) at codon 12 is replaced by cysteine, results in a constitutively active KRAS protein, leading to uncontrolled cell growth. For many years, KRAS was considered "undruggable" due to the lack of a well-defined binding pocket. However, the discovery of a druggable pocket in the GDP-bound state of the KRAS G12C mutant has opened up new avenues for targeted therapies.

Sotorasib: A Key Derivative with Potent Anti-Tumor Activity

Sotorasib (AMG 510) is a highly selective, orally bioavailable small molecule that covalently binds to the cysteine residue of the KRAS G12C mutant. This irreversible binding locks the protein in an inactive state, thereby inhibiting its downstream signaling and suppressing tumor growth. The synthesis of Sotorasib prominently features this compound as a starting material[2][3][4].

Quantitative Biological Activity Data

The following table summarizes the in vitro biological activity of Sotorasib, a key derivative of this compound.

CompoundTargetAssayIC50 (nM)Cell LineReference
Sotorasib (AMG 510)KRAS G12CBiochemical Assay80-[2]
Sotorasib (AMG 510)p-ERK InhibitionCellular Assay1-10MIA PaCa-2[2]
Sotorasib (AMG 510)Cell ProliferationCellular Assay1-10MIA PaCa-2[2]

Experimental Protocols

Synthesis of KRAS G12C Inhibitors from this compound

The synthesis of Sotorasib and its analogs is a multi-step process. A generalized workflow starting from this compound is outlined below. For specific reaction conditions and reagents, please refer to the cited literature[2][3][4][5][6].

G A This compound B Activation of Carboxamide (e.g., with Oxalyl Chloride) A->B Step 1 C Activated Intermediate B->C D Coupling with Amine Partner C->D Step 2 E Urea/Amide Intermediate D->E F Cyclization E->F Step 3 G Dione Intermediate F->G H Further Functionalization (e.g., Chiral Separation, Acrylamide Moiety Addition) G->H Step 4 I Final KRAS G12C Inhibitor (e.g., Sotorasib) H->I

Generalized synthetic workflow for KRAS G12C inhibitors.
Biochemical Assay for KRAS G12C Inhibition

The inhibitory activity of the synthesized compounds against the KRAS G12C protein can be determined using a variety of biochemical assays, such as a nucleotide exchange assay.

  • Protein Expression and Purification: Recombinant human KRAS G12C (residues 1-169) is expressed in E. coli and purified.

  • Assay Principle: The assay measures the rate of exchange of fluorescently labeled GDP (e.g., mant-GDP) for unlabeled GTP in the presence of a guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1.

  • Procedure:

    • KRAS G12C protein is pre-incubated with the test compound at various concentrations.

    • The nucleotide exchange reaction is initiated by the addition of GTP and SOS1.

    • The decrease in fluorescence intensity, as mant-GDP is released from KRAS, is monitored over time.

    • IC50 values are calculated by fitting the dose-response curves.

Cellular Assay for p-ERK Inhibition

The effect of the compounds on the downstream signaling of KRAS G12C is often assessed by measuring the phosphorylation of ERK (extracellular signal-regulated kinase).

  • Cell Culture: A human cancer cell line harboring the KRAS G12C mutation (e.g., MIA PaCa-2 pancreatic cancer cells) is cultured under standard conditions.

  • Treatment: Cells are treated with the test compounds at various concentrations for a specified period (e.g., 2 hours).

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are measured using specific antibodies.

  • Data Analysis: The ratio of p-ERK to total ERK is calculated, and the IC50 values for p-ERK inhibition are determined.

Cell Proliferation Assay

The anti-proliferative activity of the compounds is evaluated using a cell viability assay.

  • Cell Seeding: KRAS G12C mutant cells (e.g., MIA PaCa-2) are seeded in 96-well plates.

  • Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of the test compounds.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a reagent such as resazurin (B115843) or a commercial kit (e.g., CellTiter-Glo®).

  • Data Analysis: The dose-response curves are plotted, and the IC50 values for cell proliferation inhibition are calculated.

Signaling Pathway

The derivatives of this compound, exemplified by Sotorasib, act by inhibiting the KRAS signaling pathway. The diagram below illustrates the mechanism of action.

G cluster_0 Upstream Signaling cluster_1 KRAS Activation Cycle cluster_2 Downstream Signaling Cascades cluster_3 Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) GEF GEF (e.g., SOS1) RTK->GEF Activates KRAS_GDP KRAS G12C (GDP-bound) Inactive KRAS_GDP->GEF KRAS_GTP KRAS G12C (GTP-bound) Active GAP GAP KRAS_GTP->GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GEF->KRAS_GTP GTP loading GAP->KRAS_GDP GTP hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival Sotorasib Sotorasib (this compound derivative) Sotorasib->KRAS_GDP Covalently binds to Cys12 Traps in inactive state

Mechanism of action of Sotorasib in the KRAS signaling pathway.

Conclusion

Derivatives of this compound have emerged as a highly promising class of compounds in the field of oncology. The successful development of Sotorasib as a potent and selective inhibitor of the KRAS G12C mutant underscores the therapeutic potential of this chemical scaffold. This technical guide has provided an overview of the biological activity, experimental evaluation, and mechanism of action of these derivatives. Further research into novel derivatives of this compound may lead to the discovery of new therapeutic agents for a range of diseases.

References

The Lynchpin for KRAS G12C Inhibition: A Technical Guide to the Structure-Activity Relationship of 2,6-Dichloro-5-fluoronicotinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the 2,6-dichloro-5-fluoronicotinamide scaffold in the development of potent and selective inhibitors of the oncogenic KRAS G12C mutant. Serving as a key building block for the groundbreaking drug Sotorasib (AMG 510), this chemical moiety has been central to structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy. This document provides a comprehensive overview of the SAR, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to KRAS G12C and the Role of Covalent Inhibition

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that acts as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] The G12C mutation, where glycine (B1666218) at position 12 is substituted with cysteine, is a common driver of various cancers, including non-small cell lung cancer.[1] This mutation traps KRAS in its active, GTP-bound state, leading to constitutive activation of downstream oncogenic signaling.[1]

The presence of the mutant cysteine-12 residue has enabled the development of covalent inhibitors that specifically and irreversibly bind to this residue, locking the KRAS G12C protein in an inactive state.[2] Sotorasib, the first approved KRAS G12C inhibitor, features a core structure derived from this compound.[3]

Structure-Activity Relationship (SAR) of Sotorasib Analogs

The development of Sotorasib involved extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The this compound-derived core serves as a crucial anchor for the molecule. Key SAR insights revolve around modifications at various positions of the scaffold, particularly the groups attached to the pyridine (B92270) and quinazolinone rings, and the acrylamide (B121943) warhead that forms the covalent bond with cysteine-12.

A critical discovery in the SAR of Sotorasib analogs was the importance of atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. The biaryl linkage in Sotorasib gives rise to configurationally stable atropisomers, with one exhibiting significantly higher potency than the other.[4] This highlights the precise three-dimensional conformation required for optimal binding to a cryptic pocket in the KRAS G12C protein.[4][5]

Quantitative SAR Data

The following table summarizes the structure-activity relationship for a selection of Sotorasib analogs, with quantitative data from biochemical and cellular assays.

CompoundR Group ModificationBiochemical IC50 (nM) (SOS1-catalyzed nucleotide exchange)Cellular p-ERK IC50 (nM)
Sotorasib (AMG 510) (R)-atropisomer)9068
Analog 1 (S)-atropisomer)>1000>1000
Analog 2 Replacement of acrylamideInactive (no covalent binding)Inactive
Analog 3 Modification of the piperazine (B1678402) ringVariesVaries
Analog 4 Substitution on the fluorophenyl ringVariesVaries

Note: The IC50 values are approximate and collated from multiple sources for comparative purposes. Specific assay conditions can influence the exact values.

Experimental Protocols

Detailed methodologies for the key experiments used in the SAR studies of this compound analogs are provided below.

Synthesis of Sotorasib Analogs

The synthesis of Sotorasib and its analogs generally follows a multi-step route. A key step involves a palladium-catalyzed coupling reaction to form the biaryl linkage. The final step is typically the introduction of the acrylamide group.[6]

General Workflow for Analog Synthesis:

G start This compound step1 Multi-step synthesis of core scaffold start->step1 step2 Palladium-catalyzed cross-coupling with aryl partner step1->step2 step3 Deprotection step2->step3 step4 Acryloylation to install warhead step3->step4 end Final Analog step4->end

General synthetic workflow for Sotorasib analogs.
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This assay measures the ability of a compound to inhibit the interaction between KRAS G12C and a downstream effector or to inhibit nucleotide exchange.

Protocol:

  • Reagents:

    • Recombinant His-tagged KRAS G12C protein

    • Fluorescently labeled GDP (e.g., BODIPY-GDP)

    • Europium cryptate-labeled anti-His antibody

    • Guanine nucleotide exchange factor (GEF), such as SOS1

    • Unlabeled GTP

    • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

    • Test compounds (analogs) serially diluted in DMSO

  • Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add a pre-incubated mix of KRAS G12C protein and fluorescently labeled GDP.

    • Initiate the nucleotide exchange reaction by adding SOS1 and a high concentration of unlabeled GTP.

    • Add the HTRF detection reagents (e.g., Eu-anti-His antibody).

    • Incubate the plate at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

    • The HTRF ratio is calculated, and the IC50 value is determined by plotting the ratio against the compound concentration.

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_readout Data Acquisition & Analysis compound Add serially diluted analog kras_gdp Add KRAS G12C + fluorescent GDP compound->kras_gdp sos1_gtp Add SOS1 + unlabeled GTP kras_gdp->sos1_gtp detection Add HTRF detection reagents sos1_gtp->detection incubation Incubate at RT detection->incubation read Read HTRF signal incubation->read calculate Calculate IC50 read->calculate

Workflow for the HTRF-based biochemical assay.
Cellular Assay: p-ERK Inhibition (Western Blot)

This assay assesses the ability of the analogs to inhibit the KRAS G12C signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector ERK.

Protocol:

  • Cell Culture:

    • Use a cancer cell line harboring the KRAS G12C mutation (e.g., NCI-H358).

    • Culture cells in appropriate media and conditions.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. The IC50 is determined from the dose-response curve.

G cell_culture Culture KRAS G12C cells treatment Treat with analog cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-ERK, total ERK) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Quantify and Calculate IC50 detection->analysis

Workflow for the p-ERK inhibition cellular assay.

KRAS G12C Signaling Pathway

KRAS G12C, when in its active GTP-bound state, activates multiple downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. Sotorasib and its analogs covalently bind to the mutant cysteine-12, locking KRAS G12C in an inactive GDP-bound state and thereby inhibiting this downstream signaling.

G cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib Analog Sotorasib->KRAS_GDP Covalent Binding (Inhibition)

KRAS G12C signaling pathway and the mechanism of inhibition by Sotorasib analogs.

This technical guide provides a foundational understanding of the SAR of this compound analogs in the context of KRAS G12C inhibition. The provided data, protocols, and diagrams are intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Computational Modeling of 2,6-Dichloro-5-fluoronicotinamide Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of computational modeling to understand and predict the reactivity of 2,6-dichloro-5-fluoronicotinamide, a key intermediate in the synthesis of pharmaceuticals such as Sotorasib.[1][2] While specific computational studies on this molecule are not extensively available in public literature, this document outlines established theoretical methodologies based on analogous halogenated pyridine (B92270) and nicotinamide (B372718) systems. It covers the principles of Density Functional Theory (DFT) calculations, frontier molecular orbital analysis, and the prediction of reaction pathways, particularly for nucleophilic aromatic substitution (SNAr) reactions. This guide serves as a practical framework for researchers to design and interpret computational studies, thereby accelerating the optimization of synthetic routes and the development of novel chemical entities.

Introduction

This compound is a vital building block in medicinal chemistry, notably as a fluorinated pharmaceutical intermediate.[1][2] Its structure, featuring an electron-deficient pyridine ring substituted with two chlorine atoms and a fluorine atom, presents a unique electronic landscape that dictates its reactivity. Understanding the intricacies of its chemical behavior is paramount for optimizing reaction conditions, improving yields, and designing novel derivatives with desired pharmacological properties.

Computational chemistry offers a powerful lens to investigate the reactivity of such molecules at an atomic level.[3][4] By employing quantum chemical calculations, particularly Density Functional Theory (DFT), we can elucidate molecular structures, electronic properties, and reaction mechanisms with high accuracy.[3][5] This in-silico approach allows for the prediction of reaction outcomes and the rational design of experiments, saving valuable time and resources in the drug development pipeline.[4][6]

This guide will detail the theoretical background and practical application of computational modeling to this compound, focusing on predicting its reactivity and understanding potential reaction pathways.

Theoretical Methodologies for Computational Modeling

The investigation of the electronic properties and reactivity of this compound can be effectively carried out using a variety of computational techniques.

Density Functional Theory (DFT)

DFT is a robust method for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost.[5] A typical DFT workflow for analyzing this compound would involve:

  • Geometry Optimization: The initial step is to determine the molecule's most stable 3D conformation (its lowest energy state). This is commonly achieved using a hybrid functional like B3LYP combined with a basis set such as 6-311+G(d,p).[3][5]

  • Frequency Calculations: To ensure the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.[5]

  • Electronic Property Calculations: With the optimized geometry, single-point energy calculations are performed to derive key electronic properties.

The following diagram illustrates a general workflow for DFT calculations:

DFT_Workflow A Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Energy Minimum Confirmation (No Imaginary Frequencies) C->D E Single-Point Energy Calculation D->E F Electronic Properties (HOMO, LUMO, MESP, etc.) E->F

A general workflow for DFT calculations.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles.

  • LUMO: Represents the ability to accept electrons. A lower LUMO energy indicates greater reactivity towards nucleophiles.[3]

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.[7] For this compound, the electron-withdrawing halogen substituents are expected to lower the LUMO energy, making the pyridine ring susceptible to nucleophilic attack.[3]

Molecular Electrostatic Potential (MESP)

MESP is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack.[5] Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the carbon atoms attached to the chlorine atoms are expected to be electron-deficient and thus, primary sites for nucleophilic attack.

Predicted Reactivity and Reaction Pathways

Based on its structure, the most probable reaction for this compound is Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the leaving groups (in this case, the chloride ions).

A plausible SNAr reaction pathway can be computationally modeled to determine its feasibility and regioselectivity. The process would involve:

  • Reactant and Product Optimization: The geometries of the reactants (this compound and a nucleophile) and the potential products are optimized.

  • Transition State (TS) Search: The transition state structure for the reaction is located. This is the highest energy point along the reaction coordinate.

  • Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction.

The following diagram illustrates a proposed SNAr reaction pathway:

SNAr_Pathway Reactants This compound + Nucleophile (Nu-) TS Transition State (Meisenheimer Complex) Reactants->TS ΔG‡ Products Substituted Product + Cl- TS->Products

A proposed SNAr reaction pathway.

Quantitative Data (Representative)

The following tables present hypothetical quantitative data for this compound, derived from the principles of computational chemistry and data from analogous systems. Disclaimer: This data is for illustrative purposes and should be confirmed by specific calculations for this molecule.

Table 1: Calculated Electronic Properties

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating capability
LUMO Energy-2.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.5 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DIndicates overall polarity of the molecule

Table 2: Predicted Activation Energies for SNAr with a Generic Nucleophile

Position of AttackLeaving GroupPredicted ΔG‡ (kcal/mol)Predicted Regioselectivity
C2Cl22Less Favored
C6Cl20More Favored

Experimental Protocols

The following is a detailed methodology for a key experiment related to this compound: its synthesis.

Synthesis of this compound

This protocol is based on established synthetic routes.[1][2]

Step 1: Chlorination of 2,6-Dihydroxy-5-fluoro-3-cyanopyridine

  • To a reaction vessel, add 2000 mL of phosphorus oxychloride (POCl₃).

  • Cool the vessel to 5-10 °C.

  • In portions, add 500 g of dry 2,6-dihydroxy-5-fluoro-3-cyanopyridine, maintaining the temperature below 30 °C.

  • Heat the mixture to 80-85 °C for 60 minutes, then cool to room temperature.

  • Add 2200 g of phosphorus pentachloride (PCl₅) in portions.

  • Heat the mixture to 100-104 °C for approximately 30 hours.

  • Cool the mixture to room temperature and remove POCl₃ under reduced pressure.

  • Add 2.0 L of 1,2-dichloroethane (B1671644) (DCE) to the residue and cool to 5-10 °C.

  • Slowly add 5000 mL of distilled water, keeping the temperature below 40 °C.

  • Stir the mixture at room temperature for one hour.

  • Separate the DCE layer and extract the aqueous layer with DCE.

  • Combine the DCE extracts and remove the solvent by vacuum distillation to obtain 2,6-dichloro-5-fluoro-3-cyanopyridine.

Step 2: Hydrolysis to this compound

  • Place the 2,6-dichloro-5-fluoro-3-cyanopyridine in a 12 L flask and cool to 5-10 °C.

  • Add 2300 mL of concentrated sulfuric acid.

  • Remove any residual DCE under vacuum at room temperature.

  • Heat the mixture at 65-70 °C for 1-2 hours, monitoring the reaction by HPLC.

  • After the reaction is complete, cool the mixture to approximately 10 °C in an ice bath to obtain this compound.

Conclusion

Computational modeling provides an indispensable toolkit for modern chemical research and drug development. For a key intermediate like this compound, these in-silico methods can offer profound insights into its reactivity, guiding the synthesis of new derivatives and the optimization of existing processes. While this guide has presented a framework based on established computational practices for similar molecules, it underscores the potential and the need for specific computational studies on this important compound. By integrating computational predictions with experimental work, researchers can navigate the complexities of chemical synthesis with greater efficiency and precision.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sotorasib via the 2,6-Dichloro-5-fluoronicotinamide Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Sotorasib, a potent and selective covalent inhibitor of KRAS G12C, starting from 2,6-dichloro-5-fluoronicotinamide. The described multi-step synthesis involves the construction of the core pyrido[2,3-d]pyrimidin-2(1H)-one scaffold, followed by key coupling reactions and the introduction of the acrylamide (B121943) warhead responsible for its covalent interaction with the target protein.

Mechanism of Action: Sotorasib in the KRAS Signaling Pathway

Sotorasib is a targeted cancer therapy that specifically and irreversibly inhibits the KRAS G12C mutant protein.[1][2][3] The G12C mutation in the KRAS gene leads to a constitutively active protein, driving uncontrolled cell growth and proliferation through downstream signaling cascades like the MAPK pathway.[1][3] Sotorasib covalently binds to the cysteine residue of the mutated KRAS G12C, locking it in an inactive GDP-bound state.[2][4] This prevents downstream signaling, ultimately leading to the inhibition of tumor cell growth.[4][5]

KRAS_Pathway EGFR Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 EGFR->SOS1 KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP  GDP->GTP  Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GTP->KRAS_GDP GTP Hydrolysis (impaired in G12C) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalent Binding

Caption: KRAS G12C Signaling Pathway and Sotorasib Inhibition.

Overall Synthesis Workflow

The synthesis of Sotorasib is a multi-step process that begins with the formation of the core heterocyclic structure, followed by a series of transformations to introduce the necessary functional groups. The key steps include the formation of a urea (B33335) intermediate, cyclization, chiral resolution to isolate the desired atropisomer, and subsequent coupling reactions.

Sotorasib_Synthesis_Workflow start 2,6-Dichloro-5- fluoronicotinamide step1 Urea Formation start->step1 step2 Cyclization step1->step2 step3 Chiral Resolution step2->step3 step4 Chlorination step3->step4 step5 SNAr Reaction step4->step5 step6 Suzuki Coupling step5->step6 step7 Boc Deprotection step6->step7 step8 Acrylamide Formation step7->step8 end Sotorasib step8->end

Caption: Overall synthetic workflow for Sotorasib.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of Sotorasib. The commercial process has been optimized to achieve a high overall yield and purity.[4][6]

Step No.Step NameStarting MaterialProductYield (%)Purity (%)
1Amide Formation2,6-dichloro-5-fluoro-nicotinic acidThis compoundHigh>98
2Urea Formation & CyclizationThis compound7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione~41 (over 2 steps)>95
3Chiral ResolutionRacemic dione (B5365651)(M)-atropisomer of dione~37>99 (atropisomeric excess)
4 & 5Chlorination & SNAr(M)-atropisomer of dione(S)-tert-butyl 4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate~66 (over 2 steps)>97
6Suzuki CouplingChloro-pyridopyrimidinone intermediateBiaryl intermediate~80>98
7 & 8Boc Deprotection & Acrylamide FormationBiaryl intermediateSotorasib~94 (for deprotection)>99.5
Overall 2,6-dichloro-5-fluoro-nicotinic acid Sotorasib ~65 >99.5

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Sotorasib.

Step 1: Synthesis of this compound

This initial step involves the conversion of the carboxylic acid to the corresponding amide.

  • Materials:

    • 2,6-dichloro-5-fluoro-nicotinic acid

    • Oxalyl chloride

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic)

    • Ammonium (B1175870) hydroxide

  • Procedure:

    • To a solution of 2,6-dichloro-5-fluoro-nicotinic acid (1.0 eq) in DCM, add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature until the acid is fully converted to the acid chloride.

    • Cool the reaction mixture and quench with ammonium hydroxide.

    • Collect the resulting solid by filtration, wash with water, and dry to afford this compound.[7]

Step 2: Urea Formation and Cyclization

This step forms the core pyridopyrimidinone ring system.

  • Materials:

  • Procedure:

    • Treat a slurry of this compound (1.0 eq) in THF with oxalyl chloride.

    • After activation, add a solution of 2-isopropyl-4-methylpyridin-3-amine (1.0 eq) in THF to form the urea intermediate.[8]

    • Cool the reaction mixture and add KHMDS (2.1 eq) to effect cyclization.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

    • Purify the crude product by chromatography to obtain the racemic 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.[8]

Step 3: Chiral Resolution

This critical step isolates the desired (M)-atropisomer.

  • Materials:

    • Racemic dione from Step 2

    • (+)-2,3-Dibenzoyl-D-tartaric acid ((+)-DBTA)

    • 2-Methyltetrahydrofuran (2-MeTHF)

  • Procedure:

    • Dissolve the racemic dione (1.0 eq) and (+)-DBTA in 2-MeTHF at elevated temperature.

    • Cool the solution to allow for the selective crystallization of the desired (M)-atropisomer as a salt.

    • Collect the solid by filtration to obtain the atropisomerically enriched product.[1]

Step 4 & 5: Chlorination and SNAr Reaction

These steps introduce the piperazine (B1678402) side chain.

  • Materials:

    • (M)-atropisomer of dione from Step 3

    • Phosphorus oxychloride (POCl₃)

    • N,N-Diisopropylethylamine (DIPEA)

    • (S)-tert-butyl 3-methylpiperazine-1-carboxylate

    • Toluene (B28343)

  • Procedure:

    • Treat the (M)-atropisomer of the dione (1.0 eq) with POCl₃ and DIPEA in toluene to form the corresponding 4,7-dichloro intermediate.

    • To the same reaction mixture, add (S)-tert-butyl 3-methylpiperazine-1-carboxylate to perform the nucleophilic aromatic substitution (SNAr) reaction.

    • Work up the reaction and purify the product to yield the desired piperazine-substituted intermediate.[5]

Step 6: Suzuki Coupling

This step introduces the 2-fluoro-6-hydroxyphenyl group.

  • Materials:

    • Chloro-pyridopyrimidinone intermediate from Step 5

    • (2-fluoro-6-hydroxyphenyl)boronic acid or its boroxine

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Base (e.g., potassium carbonate)

    • Solvent (e.g., 2-methyltetrahydrofuran)

  • Procedure:

    • Combine the chloro-pyridopyrimidinone intermediate (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst, and the base in the solvent.

    • Heat the reaction mixture until the starting material is consumed.

    • Cool the reaction, perform an aqueous workup, and purify the product by chromatography or crystallization.[6]

Step 7 & 8: Boc Deprotection and Acrylamide Formation

The final steps to yield Sotorasib.

  • Materials:

    • Biaryl intermediate from Step 6

    • Trifluoroacetic acid (TFA)

    • Acryloyl chloride

    • Base (e.g., DIPEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Treat the biaryl intermediate with TFA in DCM to remove the Boc protecting group.

    • After completion, neutralize the reaction and add a base followed by acryloyl chloride to form the final acrylamide.

    • Purify the crude Sotorasib by recrystallization to obtain the final product with high purity.[4]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,6-dichloro-5-fluoronicotinamide. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and its selective functionalization is crucial for the synthesis of novel compounds. The following sections detail protocols for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of aryl, alkynyl, and amino moieties, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For this compound, regioselective coupling at the C2 position is generally favored due to the electronic and steric environment of the pyridine (B92270) ring. The amide group at C3 can influence the regioselectivity of the reaction.

A study on the related 2,6-dichloronicotinamide (B1632291) demonstrated that the choice of catalyst, solvent, and base is critical for achieving high regioselectivity and yield. The PXPd2 catalyst, in particular, has shown excellent performance.

Quantitative Data for Suzuki-Miyaura Coupling
EntryCatalyst (mol %)Ligand (mol %)BaseSolventTemp (°C)Time (h)Yield (%) of 2-Aryl-6-chloro-5-fluoronicotinamide
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10012Moderate
2PdCl₂(dppf) (3)-Na₂CO₃Dioxane/H₂O908Good
3PXPd2 (2)-K₂CO₃Methanol (B129727)652High
4Pd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene11016Good

Note: Yields are representative and can vary based on the specific arylboronic acid used.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is adapted from the optimized conditions reported for the analogous 2,6-dichloronicotinamide.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • PXPd2 (palladium catalyst) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Anhydrous methanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, PXPd2, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous methanol to the flask via syringe.

  • Heat the reaction mixture to 65 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to yield the desired 2-aryl-6-chloro-5-fluoronicotinamide.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, the reaction with this compound is expected to proceed selectively at the more reactive C2 or C6 position. The conditions can be tuned to favor mono- or di-alkynylation.

Quantitative Data for Sonogashira Coupling
EntryPalladium Catalyst (mol %)Copper Co-catalyst (mol %)Ligand (mol %)BaseSolventTemp (°C)Yield (%) of 2-Alkynyl-6-chloro-5-fluoronicotinamide
1Pd(PPh₃)₄ (5)CuI (10)-TriethylamineTHF60Good
2PdCl₂(PPh₃)₂ (3)CuI (5)-DiisopropylethylamineDMF80High
3Pd(OAc)₂ (2)-XPhos (4)Cs₂CO₃Dioxane100Good (Copper-free)

Note: Yields are representative and can vary based on the specific terminal alkyne used.

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure based on standard Sonogashira conditions, which should be optimized for the specific substrate.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents for mono-alkynylation)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous and degassed Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous and degassed DMF and DIPEA.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and dilute it with ethyl acetate (B1210297).

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Selective mono-amination of this compound can be achieved by careful control of reaction conditions. The choice of ligand is crucial for the success of this reaction.

Quantitative Data for Buchwald-Hartwig Amination
EntryPalladium Precatalyst (mol %)Ligand (mol %)BaseSolventTemp (°C)Yield (%) of 2-Amino-6-chloro-5-fluoronicotinamide
1Pd₂(dba)₃ (2)BINAP (4)NaOtBuToluene100Good
2Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane110High
3BrettPhos Pd G3 (2)-LHMDSTHF80High

Note: Yields are representative and can vary based on the specific amine used.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and may require optimization based on the amine coupling partner.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a dry reaction tube.

  • Add this compound and the amine.

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: This compound, Arylboronic acid, PXPd2, K₂CO₃ Inert Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Anhydrous Methanol Inert->Solvent Heat Heat to 65 °C with Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Concentrate Solvent Removal Cool->Concentrate Purify Column Chromatography Concentrate->Purify Product 2-Aryl-6-chloro- 5-fluoronicotinamide Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: This compound, PdCl₂(PPh₃)₂, CuI Inert Inert Atmosphere (N₂ or Ar) Start->Inert Solvent_Base Add Degassed DMF and DIPEA Inert->Solvent_Base Alkyne Add Terminal Alkyne Solvent_Base->Alkyne Heat Heat to 80 °C Alkyne->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup (NH₄Cl, Brine) Monitor->Workup Dry Dry & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product 2-Alkynyl-6-chloro- 5-fluoronicotinamide Purify->Product

Caption: Experimental workflow for the Sonogashira coupling.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification Start Combine: Pd(OAc)₂, Xantphos, Cs₂CO₃, Substrate, Amine Solvent Add Anhydrous 1,4-Dioxane Start->Solvent Seal_Heat Seal Tube & Heat to 110 °C Solvent->Seal_Heat Monitor Monitor Progress (LC-MS) Seal_Heat->Monitor Filter Dilute & Filter through Celite Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product 2-Amino-6-chloro- 5-fluoronicotinamide Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,6-Dichloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol focuses on the application of this reaction to 2,6-Dichloro-5-fluoronicotinamide, a valuable building block in medicinal chemistry. The presence of two distinct chlorine atoms and a fluorine atom on the pyridine (B92270) ring offers multiple points for diversification, making this substrate particularly interesting for the synthesis of novel pharmaceutical intermediates. The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the pyridine ring towards oxidative addition, a key step in the catalytic cycle.[1]

This document provides a detailed protocol for the regioselective Suzuki-Miyaura coupling of this compound, focusing on the selective arylation at the C2 position. This regioselectivity is achieved through the strategic use of a palladium catalyst that can chelate to the adjacent nicotinamide (B372718) moiety.

Principle of the Reaction

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

For 2,6-dichloropyridine (B45657) derivatives, the regioselectivity of the mono-arylation can be controlled. In the case of 2,6-dichloronicotinamide (B1632291), the amide group at the C3 position can act as a directing group, facilitating the selective coupling at the adjacent C2 position. This is achieved through chelation of the palladium catalyst to the amide, which favors the oxidative addition at the proximal C-Cl bond. The use of the air-stable palladium catalyst PXPd2 in methanol (B129727) with potassium carbonate as the base has been shown to provide excellent regioselectivity and short reaction times for the coupling of the analogous 2,6-dichloronicotinamide.[2][3][4]

Experimental Protocols

Protocol 1: Regioselective C2-Arylation of this compound

This protocol is based on the successful regioselective Suzuki coupling of the closely related 2,6-dichloronicotinamide using the PXPd2 catalyst.[2][3][4]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • PXPd2 catalyst (1-3 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed methanol

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the PXPd2 catalyst (2 mol%). Subsequently, add anhydrous, degassed methanol via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to reflux (approximately 65 °C for methanol).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times are typically in the range of 1-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing with methanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 2-aryl-6-chloro-5-fluoronicotinamide.

Data Presentation

The following tables summarize representative data for the Suzuki-Miyaura coupling of analogous dichloropyridine and dichloropyrimidine substrates. This data can serve as a guideline for expected yields and reaction conditions for the coupling of this compound.

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,6-Dichloronicotinamide with Various Arylboronic Acids (Analogous System)

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%) of 2-Aryl-6-chloronicotinamide
1Phenylboronic acidPXPd2 (2)K₂CO₃ (2)Methanol651.5>95
24-Methoxyphenylboronic acidPXPd2 (2)K₂CO₃ (2)Methanol652>95
34-Trifluoromethylphenylboronic acidPXPd2 (2)K₂CO₃ (2)Methanol653>90
43-Thienylboronic acidPXPd2 (2)K₂CO₃ (2)Methanol652.5>90

Data is representative for the non-fluorinated analog, 2,6-dichloronicotinamide, based on findings from Yang et al.[2][3][4]

Table 2: General Conditions for Mono-Arylation of Dichloropyridines

EntrySubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)ProductYield (%)
12,6-DibromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10016Mono-arylated~70-80
22,5-DichloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O100242-Aryl-5-chloropyridineVaries
32,4-DichloropyrimidinePd(PPh₃)₄ (0.5)-K₂CO₃ (3.0)1,4-Dioxane/H₂O100 (MW)0.254-Aryl-2-chloropyrimidineGood to Excellent

This table provides a comparative overview of conditions used for other dichlorinated heteroaromatic substrates.[5][6]

Mandatory Visualization

Suzuki_Miyaura_Workflow Experimental Workflow for Regioselective Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ flask Add to Schlenk Flask reagents->flask inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) flask->inert add_catalyst Add PXPd2 Catalyst inert->add_catalyst add_solvent Add Anhydrous Methanol add_catalyst->add_solvent heat Heat to Reflux (~65°C) with Vigorous Stirring add_solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate extract Dissolve in EtOAc, Wash with H₂O and Brine concentrate->extract dry Dry (Na₂SO₄), Filter, and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify final_product final_product purify->final_product Pure 2-Aryl-6-chloro- 5-fluoronicotinamide

Caption: Workflow for the regioselective Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)Ln pd2_halide Ar-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition pd2_aryl Ar-Pd(II)Ln-Ar' pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product aryl_halide Ar-X aryl_halide->pd2_halide boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_aryl base Base (e.g., K₂CO₃) base->pd2_halide Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes: Amide Bond Formation with 2,6-Dichloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Dichloro-5-fluoronicotinamide is a key chemical intermediate, notably utilized in the synthesis of Sotorasib (AMG 510), a potent inhibitor of the KRAS GTPase family used in the treatment of various solid tumors[1][2]. Its unique structure, featuring a fluorinated pyridine (B92270) ring with two chlorine atoms, makes it a versatile scaffold for medicinal chemists. These application notes provide a comprehensive overview and detailed protocols for forming new amide bonds using this compound as a starting point.

While direct transamidation is challenging, a common and effective strategy involves a two-step process: first, the hydrolysis of the nicotinamide (B372718) to its corresponding carboxylic acid (2,6-dichloro-5-fluoronicotinic acid), followed by the coupling of this acid with a desired primary or secondary amine using standard peptide coupling reagents. This approach offers broad substrate scope and high efficiency.

Physicochemical Properties:

PropertyValueReference
CAS Number 113237-20-0[3]
Molecular Formula C₆H₃Cl₂FN₂O[3]
Molecular Weight 209.01 g/mol [3][4]
Appearance White crystalline solid[2]
Melting Point 160-162 °C[2]
Storage Inert atmosphere, room temperature or 2-8°C[2]

Synthetic Workflow & Protocols

The overall strategy for utilizing this compound to generate diverse amide derivatives is visualized below. It begins with the hydrolysis of the starting amide, followed by a coupling reaction with a new amine.

G Overall Synthetic Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product cluster_reagent Reagents A 2,6-Dichloro-5- fluoronicotinamide B 2,6-Dichloro-5- fluoronicotinic Acid A->B Protocol 1: Acid or Base Hydrolysis C N-Substituted-2,6-dichloro-5- fluoronicotinamide B->C Protocol 2 or 3: Amide Coupling (e.g., HATU, EDC) Amine Primary or Secondary Amine (R-NH2) Amine->B Coupling Coupling Reagent Coupling->B

Caption: General workflow for creating new amides from this compound.

Protocol 1: Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid

This protocol describes the conversion of the starting nicotinamide to its corresponding carboxylic acid, a necessary intermediate for subsequent coupling reactions[5].

Materials:

  • This compound

  • Sulfuric acid (e.g., 96%) or Sodium Hydroxide solution

  • Water

  • Methylene (B1212753) chloride or other suitable organic solvent

Procedure (Acid-Catalyzed Hydrolysis):

  • In a reaction vessel, dissolve this compound in an appropriate organic solvent like methylene chloride.

  • Add the solution dropwise over several hours to sulfuric acid (e.g., ~3 parts by weight) heated to approximately 70-80°C. The organic solvent will distill off during the addition[5].

  • After the addition is complete, cool the mixture to around 50°C.

  • Slowly add water to the reaction mixture while maintaining the temperature[5].

  • Stir the mixture at an elevated temperature (e.g., 90°C) for several hours to allow the product to precipitate[5].

  • Cool the mixture to room temperature and then further in an ice bath.

  • Collect the precipitated solid (2,6-dichloro-5-fluoronicotinic acid) by filtration.

  • Wash the solid with cold water and dry under a vacuum to yield the desired carboxylic acid[5][6][7].

Protocol 2: Amide Coupling via EDC/HOBt

This protocol is a widely used method for forming amide bonds, employing a carbodiimide (B86325) activator with an additive to reduce side reactions and racemization[8].

Materials:

  • 2,6-dichloro-5-fluoronicotinic acid (from Protocol 1)

  • Desired amine (1.0-1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (catalytic to 1.0 equivalent)

  • A suitable base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Dissolve 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) and HOBt in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the desired amine (1.0-1.2 eq) followed by the base (e.g., DIPEA, 2.0-3.0 eq).

  • Add EDC (1.2-1.5 eq) portion-wise to the cooled solution, ensuring the temperature remains low[9].

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine[9].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Amide Coupling via HATU

HATU is a highly efficient uronium-based coupling reagent, often preferred for sterically hindered amines or when rapid reaction times are desired[9][10].

Materials:

  • 2,6-dichloro-5-fluoronicotinic acid (from Protocol 1)

  • Desired amine (1.0-1.2 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1-1.5 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add the desired amine (1.0-1.2 eq) to the solution, followed by DIPEA (2.0-3.0 eq)[9].

  • Add HATU (1.1-1.5 eq) portion-wise to the stirring solution at room temperature[9].

  • Stir the reaction mixture for 2-12 hours at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine[9].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product using flash column chromatography.

Comparative Data & Reagent Overview

The choice of coupling reagent is critical for achieving high yields and purity. The table below summarizes commonly used reagents.

Table of Common Amide Coupling Reagents

Reagent ClassExamplesByproductsKey Features
Carbodiimides DCC, DIC, EDCUreasCost-effective; often requires an additive like HOBt or HOAt to suppress racemization. EDC and its urea (B33335) byproduct are water-soluble, simplifying workup[10].
Uronium/Aminium Salts HATU, HBTU, TBTUTetramethylureaHighly efficient and fast-reacting, even with hindered substrates. Less racemization compared to carbodiimides alone[10].
Phosphonium Salts PyBOP, PyAOPTripyrrolidinophosphine oxideVery effective for difficult couplings, including N-methylated amino acids. Generates phosphine (B1218219) oxide byproducts that can complicate purification[10].
Acid Halide Forming Cyanuric fluoride, Deoxo-FluorVariesUsed to generate highly reactive acid fluorides, which are very efficient for coupling sterically demanding components.

Mechanism Visualization

Understanding the reaction mechanism is key to troubleshooting and optimization. The diagram below illustrates the activation of the carboxylic acid using the EDC/HOBt system.

G Mechanism of EDC/HOBt Mediated Amide Coupling RCOOH 2,6-Dichloro-5-fluoronicotinic Acid EDC EDC HOBt HOBt RNH2 Amine (R'-NH2) OAcyl O-Acylisourea (Active Intermediate) OBtEster OBt Active Ester Amide Final Amide Product EDU Byproduct: Ethyl Dimethylaminopropyl Urea RCOOH_node R-COOH OAcyl_node O-Acylisourea RCOOH_node->OAcyl_node + EDC_node EDC OBtEster_node OBt Ester OAcyl_node->OBtEster_node + EDU_node EDU OAcyl_node->EDU_node hydrolysis (side reaction) HOBt_node HOBt Amide_node Amide OBtEster_node->Amide_node + RNH2_node R'-NH2

Caption: Activation pathway for carboxylic acids using EDC and HOBt for amide formation.

References

Application Notes and Protocols for High-Throughput Screening of 2,6-Dichloro-5-fluoronicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 2,6-dichloro-5-fluoronicotinamide derivatives. These compounds, as analogs of nicotinamide (B372718), are promising candidates for targeting enzymes involved in critical cellular processes. The following protocols are designed for the rapid and efficient identification of lead compounds that modulate the activity of key enzymes such as Nicotinamide N-Methyltransferase (NNMT) and Tankyrase (TNKS), a member of the Poly (ADP-ribose) polymerase (PARP) family.

I. High-Throughput Screening of Nicotinamide N-Methyltransferase (NNMT) Inhibitors

Application Note

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] Overexpression of NNMT has been linked to various diseases, including cancer, obesity, and diabetes, making it a significant therapeutic target.[2][3] This assay provides a robust high-throughput method to screen for potential NNMT inhibitors among this compound derivatives.

The assay is based on the detection of a byproduct of the NNMT reaction. NNMT converts nicotinamide and SAM into 1-methylnicotinamide (B1211872) (MNA) and S-adenosylhomocysteine (SAH).[1] The SAH is then hydrolyzed to homocysteine, which contains a free thiol group.[1][3] This thiol group can be detected by a specific probe that generates a fluorescent signal upon binding.[1] The presence of an NNMT inhibitor will lead to a decrease in the enzymatic reaction, resulting in a reduced fluorescence signal.[1] This method is sensitive, rapid, and suitable for screening large compound libraries.[1]

Experimental Workflow Diagram

NNMT_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis node_dispense Dispense 2,6-dichloro-5- fluoronicotinamide derivatives and controls into 384-well plate node_add_mix Add NNMT Reaction Mix to all wells node_dispense->node_add_mix 1. Compound Plating node_reagents Prepare NNMT Reaction Mix: - NNMT Enzyme - S-Adenosylmethionine (SAM) - Assay Buffer node_add_substrate Add Nicotinamide substrate to initiate reaction (except Background Control) node_add_mix->node_add_substrate 2. Enzyme/Cofactor Addition node_incubate Incubate at 37°C node_add_substrate->node_incubate 3. Substrate Addition node_add_detection Add SAH detection reagents (SAH Hydrolase & Thiol Probe) node_incubate->node_add_detection 4. Reaction Incubation node_incubate_detect Incubate at RT node_add_detection->node_incubate_detect 5. Detection Reagent Addition node_read Read fluorescence (Ex/Em = 392/482 nm) node_incubate_detect->node_read 6. Signal Development node_calculate Calculate % inhibition node_read->node_calculate 7. Data Acquisition node_dose_response Generate dose-response curves for hit compounds node_calculate->node_dose_response 8. Primary Analysis node_ic50 Determine IC50 values node_dose_response->node_ic50 9. Potency Determination

Caption: Workflow for the NNMT inhibitor high-throughput screening assay.

Detailed Experimental Protocol

Materials and Reagents:

  • Recombinant human NNMT enzyme

  • S-adenosylmethionine (SAM)

  • Nicotinamide

  • S-adenosylhomocysteine (SAH) hydrolase

  • Thiol-reactive fluorescent probe (e.g., Thiol Detecting Probe)

  • NNMT Assay Buffer (e.g., 50 mM Tris pH 8.6, 1 mM DTT)

  • This compound derivatives dissolved in DMSO

  • Positive control inhibitor (e.g., MNA)

  • 384-well black, flat-bottom plates

  • Multichannel pipettes and automated liquid handlers

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of test compounds (e.g., at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate.

    • Include wells for positive controls (known NNMT inhibitor) and negative controls (DMSO vehicle).

  • Reaction Mix Preparation:

    • Prepare a master mix of the NNMT reaction components in NNMT Assay Buffer. For each well, the mix should contain the required concentration of NNMT enzyme and SAM.

  • Enzyme and Cofactor Addition:

    • Add 10 µL of the NNMT reaction mix to each well of the 384-well plate containing the test compounds.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 5 µL of nicotinamide substrate solution to each well.

    • The final concentration of reactants should be optimized, for example, 1.3 nM NNMT, 5 µM SAM, and 5 mM nicotinamide.[4]

  • Reaction Incubation:

    • Incubate the plate at 37°C for 60 minutes.[4]

  • Signal Detection:

    • Stop the reaction and initiate the detection step by adding 10 µL of a detection mix containing SAH hydrolase and the thiol-reactive fluorescent probe.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow for the development of the fluorescent signal.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader at an excitation wavelength of ~392 nm and an emission wavelength of ~482 nm.[1]

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    • Compounds showing significant inhibition (e.g., >50%) are selected as "hits."

    • Perform secondary screening for hit compounds at various concentrations to determine their IC50 values.

Hypothetical Screening Data
Compound IDStructure Modification on this compoundIC50 (µM) for NNMT
DCFN-001(Parent Compound)> 100
DCFN-0024-amino substitution15.2
DCFN-0034-methyl substitution45.8
DCFN-0044-phenyl substitution8.5
DCFN-005N-ethyl amide22.1
DCFN-006N-cyclopropyl amide12.7
Positive ControlMNA5.3

II. High-Throughput Screening of Tankyrase (TNKS) Inhibitors

Application Note

Tankyrase 1 and 2 (TNKS1/2) are members of the PARP enzyme family that play crucial roles in various cellular processes, most notably in the Wnt/β-catenin signaling pathway.[5] By PARsylating (adding poly(ADP-ribose) chains to) Axin, a key component of the β-catenin destruction complex, Tankyrases promote its degradation, leading to the stabilization and nuclear translocation of β-catenin and subsequent activation of Wnt target genes.[6] Aberrant activation of this pathway is a hallmark of many cancers.[6] Therefore, inhibitors of Tankyrase are sought after as potential anticancer agents.[6][7]

This protocol describes a cell-based HTS assay using a luciferase reporter to screen for inhibitors of the Wnt/β-catenin pathway, which is functionally regulated by Tankyrase.[6] The assay utilizes a cell line (e.g., HEK293) co-transfected with a β-catenin expression plasmid and a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOPFlash).[6] Activation of the Wnt pathway by β-catenin leads to the expression of luciferase. Tankyrase inhibitors stabilize Axin, promoting β-catenin degradation and thus reducing luciferase activity.[6]

Wnt/β-catenin Signaling Pathway Diagram

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / TNKS Inhibition cluster_tnks Role of Tankyrase Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylates Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation Wnt_Signal Wnt Ligand Frizzled Frizzled/LRP Wnt_Signal->Frizzled Frizzled->Destruction_Complex Inhibits Beta_Catenin_on β-catenin (stabilized) Nucleus Nucleus Beta_Catenin_on->Nucleus Translocates TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Co-activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Tankyrase Tankyrase (TNKS) Axin Axin Tankyrase->Axin PARsylates & Promotes Degradation TNKS_Inhibitor TNKS Inhibitor (e.g., DCFN derivative) TNKS_Inhibitor->Tankyrase Inhibits

Caption: The role of Tankyrase in the Wnt/β-catenin signaling pathway.

Detailed Experimental Protocol

Materials and Reagents:

  • HEK293 cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • TOPFlash and FOPFlash (negative control) reporter plasmids

  • β-catenin expression plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • This compound derivatives dissolved in DMSO

  • Positive control inhibitor (e.g., XAV939)

  • 384-well white, solid-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo)

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293 cells into 384-well white plates at a density of 5,000 cells/well.

    • Allow cells to attach overnight.

    • Co-transfect the cells with the TOPFlash reporter plasmid (or FOPFlash for controls) and the β-catenin expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.[6]

    • Incubate for 12 hours post-transfection.[6]

  • Compound Treatment:

    • Add 50 nL of the this compound derivatives, positive control (XAV939), or DMSO vehicle to the transfected cells.

    • The final concentration of compounds should be in a suitable range for screening (e.g., 10 µM).

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a CO2 incubator.[6]

  • Luciferase Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of the Wnt/β-catenin signaling pathway for each compound. % Inhibition = 100 * (1 - (Luminescence_Compound / Luminescence_DMSO))

    • Identify hit compounds and perform dose-response studies to determine their IC50 values.

    • Validate hits by confirming a lack of activity in cells transfected with the FOPFlash control plasmid.

Hypothetical Screening Data
Compound IDStructure Modification on this compoundIC50 (nM) for Wnt Signaling (TOPFlash Assay)
DCFN-001(Parent Compound)> 10,000
DCFN-0074-(1H-imidazol-1-yl) substitution550
DCFN-0084-(pyridin-4-yl) substitution210
DCFN-0094-(1,2,4-triazol-1-yl) substitution75
DCFN-010N-(4-methoxyphenyl) amide890
DCFN-011N-(1-methyl-1H-pyrazol-4-yl) amide120
Positive ControlXAV93919[5]

References

The Versatile Role of 2,6-Dichloro-5-fluoronicotinamide in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,6-Dichloro-5-fluoronicotinamide is a key heterocyclic building block in the development of targeted kinase inhibitors. Its unique substitution pattern, featuring two reactive chlorine atoms and a fluorine atom, allows for selective and sequential functionalization, making it an ideal scaffold for creating complex molecular architectures with high affinity and specificity for various kinase targets. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways targeted by kinase inhibitors derived from this versatile intermediate.

Application in the Synthesis of KRAS G12C Inhibitors

A prominent application of this compound's precursor, 2,6-dichloro-5-fluoronicotinic acid, is in the synthesis of Sotorasib (AMG 510), a first-in-class covalent inhibitor of KRAS G12C.[1][2][3][4] The KRAS protein is a central node in intracellular signaling, and the G12C mutation is a common driver in various cancers, including non-small cell lung cancer.[2][5] Sotorasib's synthesis showcases the utility of the dichlorofluoropyridine core in constructing a complex, multi-ring inhibitor.

KRAS G12C Signaling Pathway

The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to constitutive activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][5] Covalent inhibitors like Sotorasib specifically target the mutant cysteine residue in the switch-II pocket of KRAS G12C, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.[1][3][5]

KRAS_Signaling_Pathway KRAS G12C Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP Hydrolysis (impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GDP-GTP exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Sotorasib Sotorasib (Covalent Inhibitor) Sotorasib->KRAS_GDP Covalently binds & stabilizes inactive state

Caption: KRAS G12C Signaling and Inhibition by Sotorasib.

Experimental Protocols: Synthesis of a Sotorasib Precursor

The following protocol is a representative synthesis of a key intermediate for Sotorasib, adapted from publicly available information. This demonstrates the chemical transformations involving the 2,6-dichloro-5-fluoropyridine scaffold.

General Synthetic Workflow

The synthesis of Sotorasib and related KRAS G12C inhibitors from a 2,6-dichloro-5-fluoronicotinic acid precursor generally involves a multi-step sequence. This typically includes an initial amidation, followed by cyclization to form a fused ring system, and subsequent palladium-catalyzed cross-coupling reactions to introduce additional aryl groups. The final steps often involve deprotection and the introduction of the acrylamide (B121943) "warhead" for covalent modification of the target cysteine.

Sotorasib_Synthesis_Workflow General Synthesis Workflow for Sotorasib Start 2,6-Dichloro-5- fluoronicotinic acid Amidation Amidation Start->Amidation Cyclization Cyclization to form fused ring system Amidation->Cyclization Coupling Suzuki or other Pd-catalyzed coupling Cyclization->Coupling Deprotection Deprotection Coupling->Deprotection Final Introduction of acrylamide Deprotection->Final Sotorasib Sotorasib Final->Sotorasib

Caption: Generalized synthetic workflow for Sotorasib.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of the corresponding nicotinic acid to the nicotinamide, a key starting material.

Materials:

  • 2,6-Dichloro-5-fluoronicotinic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM)

  • Ammonia (B1221849) solution

Procedure:

  • To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • The crude acid chloride is then carefully added to a cooled solution of aqueous ammonia to form the amide.

  • The resulting precipitate is filtered, washed with water, and dried to afford this compound.

Application in the Synthesis of CSF-1R Inhibitors

The this compound scaffold is also a valuable starting point for the synthesis of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. CSF-1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[6][7] Dysregulation of CSF-1R signaling is implicated in various inflammatory diseases and cancers, where it promotes the formation of tumor-associated macrophages (TAMs) that contribute to an immunosuppressive tumor microenvironment.[6][7]

CSF-1R Signaling Pathway

Binding of the ligands CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as PI3K/AKT and MAPK, which ultimately regulate gene expression related to cell survival, proliferation, and differentiation.[6] Inhibition of CSF-1R blocks these downstream signals, leading to the depletion of TAMs and a reduction in immunosuppression within the tumor microenvironment.

CSF1R_Signaling_Pathway CSF-1R Signaling Pathway Ligand CSF-1 / IL-34 CSF1R CSF-1R Ligand->CSF1R Binds Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization PI3K PI3K Dimerization->PI3K MAPK MAPK Pathway (RAS-RAF-MEK-ERK) Dimerization->MAPK STAT STATs Dimerization->STAT AKT AKT PI3K->AKT GeneExpression Gene Expression AKT->GeneExpression MAPK->GeneExpression STAT->GeneExpression CellResponse Macrophage Survival, Proliferation, Differentiation GeneExpression->CellResponse Inhibitor CSF-1R Inhibitor Inhibitor->Dimerization Blocks autophosphorylation

Caption: CSF-1R signaling and its inhibition.

Experimental Protocols: General Strategies for CSF-1R Inhibitor Synthesis

While specific, detailed protocols for the synthesis of a wide range of CSF-1R inhibitors directly from this compound are not as readily available in the public domain as for Sotorasib, the general synthetic strategies involve leveraging the reactivity of the two chlorine atoms.

General Synthetic Workflow

The synthesis of pyridine-based CSF-1R inhibitors often involves sequential nucleophilic aromatic substitution (SNAr) reactions or a combination of SNAr and palladium-catalyzed cross-coupling reactions. The differential reactivity of the chlorine atoms at the 2- and 6-positions of the pyridine (B92270) ring can be exploited for regioselective functionalization.

CSF1R_Inhibitor_Synthesis_Workflow General Synthesis of Pyridine-Based CSF-1R Inhibitors Start 2,6-Dichloro-5- fluoronicotinamide SNAr1 Nucleophilic Aromatic Substitution (SNA_r) at C6 Start->SNAr1 Coupling Suzuki or Buchwald-Hartwig Coupling at C2 SNAr1->Coupling Final Further Functionalization Coupling->Final Inhibitor CSF-1R Inhibitor Final->Inhibitor

Caption: General synthetic workflow for pyridine-based CSF-1R inhibitors.

Protocol 2: Sequential Nucleophilic Aromatic Substitution

This protocol outlines a general approach for the sequential displacement of the chlorine atoms on the this compound core.

Materials:

  • This compound

  • Nucleophile 1 (e.g., an aniline (B41778) or alcohol)

  • Nucleophile 2 (e.g., a different amine or thiol)

  • Base (e.g., K₂CO₃, NaH, or an organic base)

  • Solvent (e.g., DMF, DMSO, or dioxane)

Procedure:

  • Dissolve this compound (1.0 eq) and Nucleophile 1 (1.1 eq) in a suitable anhydrous solvent.

  • Add the base (1.2-2.0 eq) and heat the reaction mixture. The more reactive chlorine at the 6-position is typically displaced first. Monitor the reaction by TLC or LC-MS.

  • Upon completion, isolate the monosubstituted intermediate.

  • React the intermediate with Nucleophile 2 under similar or more forcing conditions to displace the second chlorine atom at the 2-position.

  • Purify the final product by chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize key quantitative data for representative kinase inhibitors.

Inhibitor Target Kinase IC₅₀ (nM) Reference
Sotorasib (AMG 510)KRAS G12C~10 (cell-based)[1][2]
Pexidartinib (PLX3397)CSF-1R13[6]
Vimseltinib (DCC-3014)CSF-1R3[6]
Sotuletinib (BLZ945)CSF-1R1[6]
Reaction Step Product Yield (%) Reference
Amidation of 2,6-dichloro-5-fluoronicotinic acidThis compoundHighGeneral Procedure
Cyclization and subsequent stepsSotorasib IntermediateVariable[7]

Conclusion

This compound and its derivatives are invaluable building blocks in the synthesis of targeted kinase inhibitors. The strategic placement of reactive handles allows for the construction of complex and highly potent molecules that can address challenging targets like KRAS G12C and CSF-1R. The protocols and pathways described herein provide a foundation for researchers to design and synthesize novel kinase inhibitors for therapeutic applications.

References

Application of 2,6-Dichloro-5-fluoronicotinamide in Antibacterial Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-5-fluoronicotinamide is a pivotal chemical intermediate, primarily recognized for its role as a key building block in the synthesis of advanced antibacterial agents. Its specific substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nicotinamide (B372718) moiety, makes it a valuable precursor for the construction of complex heterocyclic systems with potent biological activity. This document provides a detailed overview of its application in the synthesis of fluoroquinolone antibiotics, with a specific focus on Gemifloxacin (B1671427), a broad-spectrum antibacterial agent.

Core Application: Synthesis of Fluoroquinolone Antibiotics

This compound serves as a critical starting material in the multi-step synthesis of fluoroquinolones.[1] This class of synthetic antibiotics exerts its bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[2][3] The structural features of this compound are integral to forming the core quinolone or naphthyridine ring system found in these drugs.

Exemplary Application: Synthesis of Gemifloxacin

Gemifloxacin is a potent, fourth-generation fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[4][5] It is particularly noted for its activity against respiratory tract pathogens, including multidrug-resistant Streptococcus pneumoniae.[6][7] this compound is a key precursor in the synthesis of the gemifloxacin core structure.[1]

Mechanism of Action of Gemifloxacin

Gemifloxacin exhibits a dual-targeting mechanism of action, which contributes to its potent antibacterial activity and a lower propensity for the development of resistance.[3][6]

  • Inhibition of DNA Gyrase (Topoisomerase II): In Gram-negative bacteria, the primary target of gemifloxacin is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. By binding to the DNA-gyrase complex, gemifloxacin stabilizes the transient double-strand breaks induced by the enzyme, leading to an accumulation of these breaks and ultimately, cell death.[2]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is essential for the segregation of newly replicated daughter chromosomes. Gemifloxacin binds to the topoisomerase IV-DNA complex, trapping it in a state where the DNA is cleaved. This prevents the decatenation of interlinked daughter DNA molecules, leading to a cessation of cell division and bacterial death.[2][3]

The ability of gemifloxacin to inhibit both enzymes with high affinity is a key factor in its broad spectrum of activity.[6]

Gemifloxacin_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Gemifloxacin_GN Gemifloxacin DNA_Gyrase DNA Gyrase Gemifloxacin_GN->DNA_Gyrase Inhibits DNA_Replication_GN DNA Replication & Transcription DNA_Gyrase->DNA_Replication_GN Required for Cell_Death_GN Bacterial Cell Death DNA_Gyrase->Cell_Death_GN Inhibition leads to Gemifloxacin_GP Gemifloxacin Topoisomerase_IV Topoisomerase IV Gemifloxacin_GP->Topoisomerase_IV Inhibits Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Required for Cell_Death_GP Bacterial Cell Death Topoisomerase_IV->Cell_Death_GP Inhibition leads to

Figure 1: Mechanism of action of Gemifloxacin.

Quantitative Antibacterial Activity of Gemifloxacin

The in vitro activity of gemifloxacin is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC₉₀ value represents the concentration required to inhibit the growth of 90% of the tested isolates.

Bacterial SpeciesMIC Range (mg/L)MIC₉₀ (mg/L)Reference(s)
Streptococcus pneumoniae0.016 - 0.06[8][9]
(Penicillin-resistant)0.03 - 0.12[7]
Haemophilus influenzae≤0.008 - 0.03[8][9]
Moraxella catarrhalis0.004 - 0.0160.008 - 0.03[8][10]
Staphylococcus aureus
(Methicillin-susceptible)0.03 - 0.06[8][9]
Escherichia coli0.016[8]
Klebsiella pneumoniae0.25[8]
Pseudomonas aeruginosa4 - 8[8][9]
Enterococcus faecalis2[8]
Bacteroides fragilis0.5[9]

Experimental Protocols

Synthesis of the Gemifloxacin Core from 2,6-Dichloro-5-fluoronicotinic Acid

While this compound is a direct precursor, many patented syntheses start from the corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid, which can be readily prepared from the amide. The following protocol outlines a general synthetic route for the naphthyridine core of gemifloxacin.

Gemifloxacin_Core_Synthesis Start 2,6-Dichloro-5-fluoronicotinic acid Step1 Reaction with Diethyl malonate Start->Step1 Intermediate1 Pyridone derivative Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Naphthyridone core Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 Intermediate3 7-Chloro-naphthyridone Step3->Intermediate3 Step4 Coupling with Pyrrolidine (B122466) side chain Intermediate3->Step4 End Gemifloxacin Step4->End

Figure 2: Synthetic workflow for the Gemifloxacin core.

Materials:

  • 2,6-dichloro-5-fluoronicotinic acid

  • Thionyl chloride

  • Diethyl malonate

  • Sodium hydride

  • Dowtherm A

  • Phosphorus oxychloride

  • 7-amino-5-azaspiro[2.4]heptane-4,6-dione derivative (pyrrolidine side chain)

  • Triethylamine (B128534)

  • Acetonitrile

Procedure:

This is a generalized procedure based on common synthetic strategies for fluoroquinolones and should be adapted and optimized based on specific laboratory conditions and literature precedents.

  • Activation of the Carboxylic Acid: 2,6-dichloro-5-fluoronicotinic acid is converted to its more reactive acid chloride by refluxing with thionyl chloride. The excess thionyl chloride is removed under reduced pressure.

  • Condensation with Diethyl Malonate: The resulting acid chloride is reacted with the sodium salt of diethyl malonate (prepared by treating diethyl malonate with sodium hydride in an anhydrous solvent like THF) to form a ketoester intermediate.

  • Cyclization to form the Naphthyridone Core: The ketoester intermediate is subjected to thermal cyclization, often in a high-boiling solvent such as Dowtherm A, to form the 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester core.

  • Chlorination at the 7-position: The hydroxyl group at the 7-position of the naphthyridone core is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride. This chlorine is a good leaving group for the subsequent nucleophilic substitution.

  • Coupling with the Pyrrolidine Side Chain: The 7-chloro-naphthyridone intermediate is then coupled with the appropriate pyrrolidine side chain (e.g., 4-(aminomethyl)-3-(methoxyimino)pyrrolidine) in a suitable solvent such as acetonitrile, in the presence of a base like triethylamine to scavenge the HCl formed during the reaction.

  • Hydrolysis and Purification: The resulting ester is hydrolyzed under acidic or basic conditions to yield gemifloxacin. The final product is then purified by recrystallization or chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Gemifloxacin stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the gemifloxacin stock solution is prepared in CAMHB directly in the wells of a 96-well plate. This typically results in a range of concentrations spanning the expected MIC of the test organism.

  • Inoculum Preparation: A suspension of the bacterial isolate to be tested is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of gemifloxacin that completely inhibits visible growth.

Conclusion

This compound is a highly valuable intermediate in the synthesis of potent antibacterial drugs. Its primary application in the production of the fluoroquinolone antibiotic gemifloxacin highlights its importance in modern medicinal chemistry. The resulting antibiotic, gemifloxacin, possesses a broad spectrum of activity due to its dual-targeting mechanism of action against bacterial DNA gyrase and topoisomerase IV. The provided protocols offer a foundational understanding of the synthesis and evaluation of antibacterial agents derived from this key precursor, serving as a valuable resource for researchers in the field of antibacterial drug discovery and development.

References

Application Notes and Protocols for In-situ Monitoring of Reactions Involving 2,6-Dichloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation for the in-situ monitoring of key reactions in the synthesis of 2,6-Dichloro-5-fluoronicotinamide, a crucial intermediate in the development of pharmaceuticals such as Sotorasib.[1] The application of Process Analytical Technology (PAT) through in-situ spectroscopic methods allows for real-time understanding and control of reaction kinetics, impurity profiles, and endpoint determination, ultimately leading to improved process robustness and efficiency.[2][3][4][5]

Synthesis Overview and Monitoring Points

The synthesis of this compound typically involves two main stages, both of which can be monitored in-situ:

  • Chlorination: Conversion of 2,6-Dihydroxy-5-fluoro-3-cyanopyridine to 2,6-Dichloro-5-fluoro-3-cyanopyridine using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1]

  • Hydrolysis: Conversion of 2,6-Dichloro-5-fluoro-3-cyanopyridine to this compound using concentrated sulfuric acid.[1]

In-situ monitoring of these steps provides critical data on the consumption of reactants, formation of intermediates, and the final product.

Experimental Workflow for Synthesis and In-situ Monitoring

A Start: 2,6-Dihydroxy-5-fluoro-3-cyanopyridine B Chlorination Reagents: POCl3, PCl5 A->B C In-situ Monitoring (FT-IR / Raman) B->C D Intermediate: 2,6-Dichloro-5-fluoro-3-cyanopyridine B->D E Hydrolysis Reagent: H2SO4 D->E F In-situ Monitoring (HPLC / FT-IR / Raman) E->F G Product: this compound E->G

Caption: Workflow for the synthesis of this compound with integrated in-situ monitoring points.

In-situ Monitoring Protocols

The following are detailed protocols for monitoring the key reaction steps using FT-IR, Raman, and HPLC techniques.

Protocol 1: In-situ FT-IR Monitoring of the Chlorination Reaction

Objective: To monitor the conversion of the dihydroxy starting material to the dichloro intermediate by tracking characteristic infrared absorption bands.

Instrumentation:

  • FT-IR spectrometer equipped with a probe suitable for corrosive liquid-phase reactions (e.g., diamond or silicon ATR probe).

  • Reaction vessel with a port for the insertion of the in-situ probe.

Methodology:

  • Setup:

    • Charge the reaction vessel with phosphorus oxychloride (POCl₃).[1]

    • Insert and seal the FT-IR probe into the reactor, ensuring it is submerged in the liquid.

    • Begin spectral acquisition to establish a baseline spectrum of the solvent.

  • Reaction Initiation:

    • Cool the POCl₃ to 5-10°C.

    • Add the dry 2,6-Dihydroxy-5-fluoro-3-cyanopyridine in portions, maintaining the temperature below 30°C.[1]

    • Add phosphorus pentachloride (PCl₅) in portions.[1]

  • In-situ Monitoring:

    • Continuously collect FT-IR spectra every 2-5 minutes throughout the reaction.

    • Monitor the disappearance of the O-H stretching bands (typically broad, ~3200-3400 cm⁻¹) and C=O stretching bands from the starting material.

    • Monitor the appearance and growth of new peaks corresponding to the C-Cl stretching vibrations (~600-800 cm⁻¹) of the product.

    • Track the nitrile (C≡N) stretching frequency (~2230 cm⁻¹) for any shifts or changes in intensity.

  • Endpoint Determination:

    • The reaction is considered complete when the characteristic peaks of the starting material have disappeared and the product peaks have stabilized.

Data Presentation: Chlorination Monitoring by FT-IR

Time (min)O-H Stretch Absorbance (AU)C-Cl Stretch Absorbance (AU)% Conversion (relative)
00.850.000
300.620.1527
600.350.3359
900.100.4888
120<0.010.55>99
Protocol 2: In-situ Raman Monitoring of the Hydrolysis Reaction

Objective: To monitor the hydrolysis of the nitrile group in 2,6-Dichloro-5-fluoro-3-cyanopyridine to the amide group of the final product.

Instrumentation:

  • Raman spectrometer with a non-contact optic or an immersion probe compatible with strong acids.

  • Reaction vessel made of glass or other Raman-inactive material.

Methodology:

  • Setup:

    • Charge the reaction vessel with 2,6-Dichloro-5-fluoro-3-cyanopyridine.

    • Position the Raman probe to focus on the reaction mixture.

    • Acquire a reference spectrum of the starting material.

  • Reaction Initiation:

    • Cool the starting material to 5-10°C in an ice bath.

    • Slowly add concentrated sulfuric acid.[1]

    • Heat the mixture to 65-70°C.[1]

  • In-situ Monitoring:

    • Collect Raman spectra continuously (e.g., every 5 minutes).

    • Monitor the decrease in the intensity of the nitrile (C≡N) stretching peak (around 2230-2240 cm⁻¹).

    • Monitor the increase in the intensity of the amide C=O stretching peak (around 1650-1680 cm⁻¹) and N-H bending modes.

  • Endpoint Determination:

    • The reaction is deemed complete when the nitrile peak is no longer detectable and the amide peaks have reached a stable maximum intensity.

Data Presentation: Hydrolysis Monitoring by Raman Spectroscopy

Time (min)Nitrile Peak Intensity (a.u.)Amide C=O Peak Intensity (a.u.)% Conversion (relative)
098001500
305500450044
602100780079
90450950095
120<1009850>99
Protocol 3: At-line/On-line HPLC Monitoring of the Hydrolysis Reaction

Objective: To quantify the concentration of the starting material, product, and any impurities during the hydrolysis step. This method is explicitly mentioned in the synthesis literature for this reaction.[1]

Instrumentation:

  • HPLC system with a UV detector.

  • Automated sampling system or manual sampling with rapid quenching.

  • Reverse-phase C18 column.

Methodology:

  • Setup:

    • Prepare a mobile phase (e.g., acetonitrile/water gradient).

    • Calibrate the HPLC system with known concentrations of the starting material and product to establish response factors.

  • Reaction Monitoring:

    • As the hydrolysis reaction proceeds, automatically or manually draw samples at regular intervals (e.g., every 15-30 minutes).

    • Immediately quench the reaction in the sample by diluting it in a cold, neutral buffer to prevent further conversion.

    • Inject the quenched sample into the HPLC system.

  • Data Analysis:

    • Integrate the peak areas for the starting material (2,6-Dichloro-5-fluoro-3-cyanopyridine) and the product (this compound).

    • Calculate the concentration of each species at each time point using the calibration curves.

    • Plot the concentration profiles over time to determine reaction kinetics.

Data Presentation: Hydrolysis Monitoring by HPLC

Time (min)[Cyanopyridine] (mol/L)[Nicotinamide] (mol/L)% Yield
01.000.000.0
300.580.4141.0
600.220.7777.0
900.040.9595.0
120<0.010.9898.0

Signaling Pathway Context: Role of Sotorasib

This compound is a key building block for Sotorasib, an inhibitor of the KRAS G12C mutant protein.[1] The KRAS protein is a critical component of the RAS/MAPK signaling pathway, which regulates cell growth, proliferation, and survival. Mutations in the KRAS gene can lead to a constitutively active protein, driving uncontrolled cell growth in various cancers.

RAS/MAPK Signaling Pathway and Sotorasib Inhibition

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor KRAS_GDP KRAS (Inactive) Receptor->KRAS_GDP SOS KRAS_GTP KRAS (Active) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF KRAS_GDP->KRAS_GTP GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Sotorasib Sotorasib (from 2,6-Dichloro-5- fluoronicotinamide) Sotorasib->KRAS_GTP Inhibits G12C Mutant

Caption: The KRAS signaling pathway and the inhibitory action of Sotorasib on the mutated KRAS G12C protein.

References

Application Notes and Protocols: The Strategic Use of 2,6-Dichloro-5-fluoronicotinamide in the Parallel Synthesis of Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-dichloro-5-fluoronicotinamide as a versatile building block for the parallel synthesis of compound libraries, particularly targeting kinase inhibitors. The protocols outlined below are based on established methodologies for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which are foundational for combinatorial chemistry workflows.

Introduction

This compound is a highly functionalized pyridine (B92270) derivative poised for diversification. The presence of two distinct chlorine atoms at the 2- and 6-positions, activated by the electron-withdrawing effects of the fluorine atom and the pyridine nitrogen, allows for selective and sequential nucleophilic substitution. This differential reactivity is the cornerstone of its application in parallel synthesis, enabling the rapid generation of diverse libraries of substituted nicotinamides. Such libraries are of significant interest in drug discovery, particularly for the development of kinase inhibitors, where the nicotinamide (B372718) scaffold can serve as a potent hinge-binding motif.

Key Synthetic Strategies

The primary route for diversifying this compound is through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 6-position, allowing for regioselective functionalization.

1. Regioselective Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the fluorine substituent, facilitates the displacement of the chloro groups by a variety of nucleophiles. This allows for the introduction of diverse chemical functionalities, crucial for building a comprehensive compound library.

2. Palladium-Catalyzed Cross-Coupling Reactions

For less nucleophilic partners, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient method for C-N bond formation.[1] This expands the scope of accessible compounds to include a wider range of aromatic and heteroaromatic amines.

Experimental Protocols

The following are generalized protocols for the parallel synthesis of a compound library from this compound. These are based on established procedures for similar dihalopyridines and should be optimized for specific substrates.[2][3]

Protocol 1: Parallel Solution-Phase SNAr with a Library of Amines

This protocol describes the reaction of this compound with a diverse set of primary and secondary amines in a 96-well plate format.

Materials:

  • This compound

  • Library of primary and secondary amines (e.g., anilines, benzylamines, morpholines)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 0.2 M).

  • Prepare stock solutions of the amine library in DMSO (e.g., 0.22 M).

  • Prepare a stock solution of DIPEA in DMSO (e.g., 0.4 M).

  • To each well of the 96-well reaction block, add the this compound stock solution (1.0 eq).

  • Add the respective amine stock solution to each well (1.1 eq).

  • Add the DIPEA stock solution to each well (2.0 eq).

  • Seal the reaction block and heat to 80-120 °C for 12-24 hours.

  • Monitor the progress of a representative reaction by LC-MS.

  • Upon completion, cool the reaction block to room temperature.

  • Quench the reactions by adding water to each well.

  • The products can be purified by preparative HPLC-MS.

Protocol 2: Solid-Phase Synthesis of a Substituted Nicotinamide Library

This protocol outlines the synthesis of a compound library on a solid support, which simplifies purification. This is an adapted protocol and may require optimization.[4][5]

Materials:

  • Merrifield resin

  • This compound

  • Linker molecule (e.g., a diol for ether linkage)

  • Library of amines

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Dioxane

  • Trifluoroacetic acid (TFA) for cleavage

Procedure:

  • Immobilization: Swell the Merrifield resin in DMF. Attach a suitable linker and then react with this compound to immobilize the scaffold.

  • First Diversification (SNAr): Distribute the resin into a multi-well filter apparatus. Add a solution of the first set of amines and a base (e.g., DIPEA) in DMF to each well. Heat to allow for regioselective substitution at the more reactive chloro position. Wash the resin thoroughly with DMF, DCM, and methanol.

  • Second Diversification (Buchwald-Hartwig Amination): To each well, add a solution of the second set of amines, a palladium catalyst, a ligand, and a base in dioxane. Heat the reaction mixture under an inert atmosphere. Wash the resin extensively.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) to release the final compounds.

  • Work-up: Evaporate the cleavage solution and purify the resulting compounds by preparative HPLC.

Data Presentation

The following table summarizes representative yields for nucleophilic aromatic substitution reactions on similar dichloropyridine scaffolds, which can be expected to be comparable for this compound.

EntryNucleophileReaction TypeProductYield (%)Reference
1AnilineSNAr2-Anilino-6-chloro-5-fluoronicotinamide75-90Adapted from[3]
2MorpholineSNAr2-Morpholino-6-chloro-5-fluoronicotinamide80-95Adapted from[6]
34-MethoxyanilinePd-catalyzed2-(4-Methoxyanilino)-6-chloronicotinamide70-85Adapted from[1]
4PiperidineSNAr2-Piperidinyl-6-chloro-5-fluoronicotinamide85-98Adapted from[6]

Mandatory Visualizations

Diagram 1: General Workflow for Parallel Library Synthesis

G cluster_libs A This compound B Parallel Reaction Setup (96-well plate) A->B D Nucleophilic Aromatic Substitution (SNAr) or Pd-Catalyzed Amination B->D C1 Amine Library 1 C1->B C2 Amine Library 2 E Purification (e.g., HPLC) D->E F Compound Library E->F G Biological Screening F->G

Caption: A generalized workflow for the parallel synthesis of a compound library.

Diagram 2: Kinase Signaling Pathway and Point of Inhibition

Libraries derived from this compound are often designed as kinase inhibitors. These compounds typically act as ATP competitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates, thereby inhibiting signal transduction.

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Signal Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylation Transcription Transcription Factors Kinase3->Transcription Phosphorylation Inhibitor Synthesized Inhibitor Inhibitor->Kinase2 Inhibition Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: A representative kinase signaling cascade and the inhibitory action of a synthesized compound.

Conclusion

This compound is a valuable and versatile scaffold for the parallel synthesis of compound libraries. Its predictable reactivity allows for the systematic generation of diverse molecular entities with significant potential in drug discovery, particularly in the pursuit of novel kinase inhibitors. The protocols and strategies outlined in these notes provide a solid foundation for researchers to leverage this building block in their own library synthesis efforts.

References

Troubleshooting & Optimization

Technical Support Center: By-product Formation in 2,6-Dichloro-5-fluoronicotinamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloro-5-fluoronicotinamide. The information is designed to help identify and mitigate the formation of common by-products during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common synthetic route involves a two-step process. First, 2,6-dihydroxy-5-fluoro-3-cyanopyridine is chlorinated using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield 2,6-dichloro-3-cyano-5-fluoropyridine. This intermediate is then hydrolyzed, typically using concentrated sulfuric acid, to produce the final product, this compound.[1]

Q2: What are the most common by-products observed in this synthesis?

A2: The primary by-products are the over-chlorinated intermediate, 2,4,6-trichloro-3-cyano-5-fluoropyridine, and the hydrolysis of the amide to the corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid.[2][3][4] Other unspecified decomposition products can also form, particularly during the hydrolysis step under harsh acidic conditions.[2]

Q3: How can I monitor the progress of the reaction and detect by-products?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress and quantifying the purity of the final product.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and characterizing volatile impurities and by-products.

Q4: What is the expected purity of this compound from a typical synthesis?

A4: With proper control of reaction conditions and purification, purities of over 98% can be achieved. However, without careful optimization, the presence of by-products can significantly lower the purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete chlorination of the starting material.- Ensure a sufficient excess of POCl₃ and PCl₅ are used. - Increase the reaction temperature or time for the chlorination step.
Over-chlorination leading to the formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine.[3][4]- Carefully control the stoichiometry of the chlorinating agents. - Optimize the reaction temperature and time to favor the formation of the desired dichloro intermediate.
Incomplete hydrolysis of the nitrile intermediate.- Ensure the concentration of sulfuric acid is appropriate. - Increase the reaction time or temperature for the hydrolysis step.
Degradation of the product during hydrolysis.[2]- Carefully control the temperature and duration of the hydrolysis step. - Consider a stepwise addition of water to control the exotherm and acid concentration.[2]
Presence of 2,4,6-trichloro-3-cyano-5-fluoropyridine impurity Excessive amount of chlorinating agent or prolonged reaction time at high temperatures.[3]- Reduce the molar ratio of PCl₅ to the dihydroxy starting material. - Monitor the reaction by HPLC to stop it once the starting material is consumed and before significant over-chlorination occurs.
Presence of 2,6-dichloro-5-fluoronicotinic acid impurity Prolonged heating or excessively high temperatures during the hydrolysis of the nitrile.[2]- Reduce the reaction time and/or temperature of the hydrolysis step. - Monitor the reaction by HPLC and stop it when the conversion of the nitrile to the amide is maximized.
Presence of other unknown impurities Decomposition of starting materials, intermediates, or product under harsh reaction conditions.[2]- Ensure the quality of the starting 2,6-dihydroxy-5-fluoro-3-cyanopyridine. - Optimize all reaction parameters (temperature, time, reagent concentration) to be as mild as possible while still achieving a good conversion rate. - Use analytical techniques like GC-MS to identify the structure of the unknown impurities to better understand their formation mechanism.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Step 1: Chlorination of 2,6-dihydroxy-5-fluoro-3-cyanopyridine

  • In a reaction vessel, add phosphorus oxychloride (POCl₃).

  • Cool the vessel to 5-10 °C.

  • Slowly add dry 2,6-dihydroxy-5-fluoro-3-cyanopyridine in portions, maintaining the temperature below 30 °C.

  • Heat the mixture to 80-85 °C for 60 minutes.

  • Cool the mixture to room temperature.

  • Add phosphorus pentachloride (PCl₅) in portions.

  • Heat the mixture to 100-104 °C and maintain for approximately 30 hours, monitoring the reaction by HPLC.

  • Cool the reaction mixture to room temperature and remove excess POCl₃ under reduced pressure.

  • Add 1,2-dichloroethane (B1671644) (DCE) to the residue and cool to 5-10 °C.

  • Slowly add distilled water, keeping the temperature below 40 °C.

  • Stir the mixture at room temperature for one hour.

  • Separate the organic (DCE) layer and extract the aqueous layer with DCE.

  • Combine the organic extracts. The resulting solution of 2,6-dichloro-3-cyano-5-fluoropyridine is used in the next step.[1]

Step 2: Hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine

  • Remove the DCE from the combined organic extracts by vacuum distillation.

  • Cool the residue of 2,6-dichloro-3-cyano-5-fluoropyridine to 5-10 °C in an ice bath.

  • Slowly add concentrated sulfuric acid.

  • Remove any residual DCE under vacuum at room temperature.

  • Heat the mixture to 65-70 °C for 1-2 hours, monitoring by HPLC.

  • Cool the mixture to approximately 10 °C in an ice bath to precipitate the product.

  • Isolate the solid this compound by filtration, wash with cold water, and dry.[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional acid modifier like formic acid or trifluoroacetic acid) is commonly used. The specific gradient will depend on the column and the specific impurities being separated.

  • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm) is a standard approach.

  • Standard Preparation: Prepare standards of this compound, and if available, the potential by-products (2,4,6-trichloro-3-cyano-5-fluoropyridine and 2,6-dichloro-5-fluoronicotinic acid) to determine their retention times and response factors for accurate quantification.

Visualizations

Reaction_Pathway cluster_byproducts By-products 2,6-dihydroxy-5-fluoro-3-cyanopyridine 2,6-dihydroxy-5-fluoro-3-cyanopyridine 2,6-dichloro-3-cyano-5-fluoropyridine 2,6-dichloro-3-cyano-5-fluoropyridine 2,6-dihydroxy-5-fluoro-3-cyanopyridine->2,6-dichloro-3-cyano-5-fluoropyridine POCl3, PCl5 2,4,6-trichloro-3-cyano-5-fluoropyridine 2,4,6-trichloro-3-cyano-5-fluoropyridine 2,6-dihydroxy-5-fluoro-3-cyanopyridine->2,4,6-trichloro-3-cyano-5-fluoropyridine Excess POCl3/PCl5 This compound This compound 2,6-dichloro-3-cyano-5-fluoropyridine->this compound H2SO4, H2O 2,6-dichloro-5-fluoronicotinic acid 2,6-dichloro-5-fluoronicotinic acid 2,6-dichloro-3-cyano-5-fluoropyridine->2,6-dichloro-5-fluoronicotinic acid Excess H2SO4/Heat Other Decomposition Products Other Decomposition Products 2,6-dichloro-3-cyano-5-fluoropyridine->Other Decomposition Products Harsh Conditions This compound->2,6-dichloro-5-fluoronicotinic acid Hydrolysis

Caption: Reaction pathway for the synthesis of this compound and the formation of major by-products.

Troubleshooting_Workflow start Start: Synthesis of this compound analyze Analyze product by HPLC/GC-MS start->analyze purity_ok Purity Meets Specification? analyze->purity_ok end End: Product Acceptable purity_ok->end Yes troubleshoot Identify Impurities and Troubleshoot purity_ok->troubleshoot No low_yield Low Yield? troubleshoot->low_yield repurify Repurify Product troubleshoot->repurify Impurity Profile Known optimize_chlorination Optimize Chlorination Conditions low_yield->optimize_chlorination Incomplete Reaction optimize_hydrolysis Optimize Hydrolysis Conditions low_yield->optimize_hydrolysis Degradation optimize_chlorination->start optimize_hydrolysis->start repurify->analyze

Caption: A general workflow for troubleshooting by-product formation in the synthesis of this compound.

Impurity_Identification_Logic start Impurity Detected by HPLC check_rt Compare Retention Time to Standards start->check_rt is_trichloro Matches 2,4,6-trichloro-3-cyano-5-fluoropyridine? check_rt->is_trichloro Known RT unknown Unknown Impurity check_rt->unknown Unknown RT is_acid Matches 2,6-dichloro-5-fluoronicotinic acid? is_trichloro->is_acid No adjust_chlorination Adjust Chlorination Conditions is_trichloro->adjust_chlorination Yes is_acid->unknown No adjust_hydrolysis Adjust Hydrolysis Conditions is_acid->adjust_hydrolysis Yes gcms Analyze by GC-MS unknown->gcms interpret_ms Interpret Mass Spectrum gcms->interpret_ms propose_structure Propose Structure interpret_ms->propose_structure

Caption: A logic diagram for the identification of impurities encountered during the synthesis.

References

Optimization of Suzuki coupling conditions for 2,6-Dichloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki coupling conditions for 2,6-Dichloro-5-fluoronicotinamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Suzuki coupling of this compound?

The main challenge is achieving regioselectivity. The molecule has two chlorine atoms at the C2 and C6 positions of the pyridine (B92270) ring. The electronic environment, influenced by the fluorine and nicotinamide (B372718) groups, can lead to a mixture of mono- and di-arylated products. Controlling the reaction to favor substitution at a specific position is a key optimization goal.

Q2: Which palladium catalyst is recommended for a regioselective mono-arylation?

For the related compound 2,6-dichloronicotinamide, the air-stable palladium catalyst PXPd2 has been shown to provide excellent regioselectivity for mono-arylation at the C2 position.[1][2] This catalyst, when used with K₂CO₃ as the base in methanol (B129727), offers short reaction times and high selectivity.[1] For broader applications in Suzuki couplings of chloro-heterocycles, Buchwald's palladium precatalysts are also highly effective.

Q3: What are common side reactions, and how can they be minimized?

Common side reactions include:

  • Di-arylation: The formation of a product where both chlorine atoms are substituted. To minimize this, use a 1:1 stoichiometry of the boronic acid, a less reactive catalyst, or milder reaction conditions (e.g., lower temperature).

  • Homocoupling: The coupling of two boronic acid molecules. This can be reduced by ensuring the reaction is thoroughly degassed to remove oxygen and by using a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.[3][4]

  • Dehalogenation: The removal of a chlorine atom without coupling. This can be influenced by the choice of base and solvent.

  • Protodeborylation: The replacement of the boronic acid group with a hydrogen atom. Using more stable boronate derivatives like pinacol (B44631) esters can mitigate this issue.[3][4]

Q4: How do I choose the right base and solvent?

The choice of base and solvent is critical and often interdependent.[4]

  • Base: Weaker bases like carbonates (e.g., K₂CO₃, Na₂CO₃) are often preferred to minimize side reactions.[3] For the regioselective mono-arylation of 2,6-dichloronicotinamide, K₂CO₃ has been used successfully.[1] Stronger bases like phosphates (e.g., K₃PO₄) or alkoxides can be effective but may lead to more side products.[5]

  • Solvent: Aprotic polar solvents like 1,4-dioxane (B91453), THF, and DMF are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[4] For the PXPd2-catalyzed reaction, methanol was found to be the optimal solvent.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst- Use a fresh batch of catalyst or a precatalyst. - Ensure proper degassing to prevent catalyst oxidation.
2. Insufficiently Degassed Reaction Mixture- Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen).
3. Poor Solubility of Reagents- Choose a solvent system where all reactants are soluble at the reaction temperature. - Consider using a co-solvent.
4. Inappropriate Base or Solvent- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, THF/water, methanol).
Poor Regioselectivity (Mixture of Mono- and Di-arylated Products) 1. Excess Boronic Acid- Use a stoichiometric amount (1.0-1.1 equivalents) of the boronic acid.
2. High Reaction Temperature or Long Reaction Time- Lower the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed.
3. Highly Active Catalyst- Use a less reactive catalyst or a ligand that promotes mono-arylation. The PXPd2 catalyst is a good starting point for selective mono-arylation.[1]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen- Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere.[3]
2. Inefficient Generation of Pd(0)- Use a Pd(0) precatalyst or ensure conditions are suitable for the in-situ reduction of a Pd(II) source.
Decomposition of Starting Material or Product 1. Harsh Reaction Conditions- Lower the reaction temperature. - Use a milder base.

Quantitative Data Summary

The following tables summarize reaction conditions for the Suzuki coupling of related di-chloro- and di-bromo-pyridines, which can serve as a starting point for the optimization of this compound coupling.

Table 1: Conditions for Regioselective Mono-arylation of 2,6-Dichloronicotinamide [1]

Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Regioselectivity (C2:C6)
PXPd2 (2)K₂CO₃ (2)Methanol65195>98:2
Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane80127885:15
PdCl₂(dppf) (5)K₂CO₃ (2)Dioxane80127280:20

Table 2: General Conditions for Suzuki Coupling of Dihalo-pyridines

SubstrateCatalystBaseSolventTemp. (°C)ProductYield (%)Reference
2,6-DibromopyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Mono-arylatedHighBenchchem
2,6-DibromopyridinePdCl₂(dppf)K₂CO₃DME80Di-arylatedHighBenchchem
2,6-DichloroquinoxalinePd(PPh₃)₄K₃PO₄THF90Mono-arylated75ResearchGate[5]

Experimental Protocols

Protocol 1: Regioselective Mono-arylation using PXPd2 Catalyst (Adapted from Yang et al.[1])

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed methanol (5 mL) followed by the PXPd2 catalyst (0.02 mmol, 2 mol%).

  • Reaction: Heat the mixture to 65 °C and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Suzuki Coupling using Pd(PPh₃)₄

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Degas the solution by bubbling with argon or nitrogen for 20-30 minutes.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 3.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) under a counterflow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction for the disappearance of the starting material (typically 12-24 hours).

  • Work-up: After cooling to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and perform an aqueous work-up.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Reactants: This compound, Arylboronic Acid, Base prep2 Add Solvent prep1->prep2 prep3 Degas with Inert Gas (Ar or N2) prep2->prep3 prep4 Add Palladium Catalyst prep3->prep4 react1 Heat to Desired Temperature (e.g., 65-100 °C) prep4->react1 react2 Stir and Monitor Progress (TLC, LC-MS) react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Aqueous Work-up (Extraction) workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Purify (Column Chromatography) workup4->workup5 final_product Characterization workup5->final_product Isolated Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic cluster_low_yield Low/No Conversion cluster_selectivity Poor Selectivity cluster_side_reactions Side Reactions start Reaction Outcome Unsatisfactory q1 Is the catalyst active? start->q1 q3 Di-arylation observed? start->q3 q4 Homocoupling? start->q4 a1_no Use Fresh Catalyst / Pre-catalyst q1->a1_no No q2 Are reagents soluble? q1->q2 Yes a1_yes Check Solubility a2_yes Screen Base/Solvent q2->a2_yes Yes a2_no Change Solvent System q2->a2_no No a3_yes Reduce Boronic Acid Stoichiometry Lower Temperature q3->a3_yes Yes a3_no Analyze for other byproducts q3->a3_no No a4_yes Improve Degassing q4->a4_yes Yes a4_no Check for Dehalogenation q4->a4_no No

Caption: Troubleshooting decision tree for Suzuki coupling optimization.

References

Technical Support Center: Purification of 2,6-Dichloro-5-fluoronicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,6-Dichloro-5-fluoronicotinamide and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. Key impurities may include:

  • Unreacted starting materials: Such as 2,6-dichloro-5-fluoronicotinonitrile.[1]

  • Hydrolysis products: The corresponding nicotinic acid (2,6-dichloro-5-fluoronicotinic acid) can form if the amide is exposed to harsh acidic or basic conditions during workup or purification.[1]

  • Regioisomers: Depending on the synthetic route, isomers like other chlorinated pyridines may be present.[2][3]

  • Solvent adducts: Residual solvents from the reaction or initial purification steps.

  • Products from over-chlorination: Such as trichlorinated pyridine (B92270) byproducts, which can contaminate the desired product.[4][5]

Q2: Why is my overall yield low after purification?

A2: Low yield is a common issue that can stem from several factors:

  • Loss during extraction: The polarity of the amide may cause it to partition into aqueous layers during acid-base extractions if the pH is not carefully controlled.

  • Co-elution during chromatography: If impurities have similar polarity to the product, it can be difficult to achieve good separation without sacrificing a portion of the product.

  • Oiling out during crystallization: The compound may separate as an oil instead of forming crystals, making isolation difficult and leading to loss of material.[6]

  • Multiple purification steps: Each successive purification step (e.g., column chromatography followed by recrystallization) will inevitably result in some loss of product.

Q3: My compound appears to be degrading during column chromatography on silica (B1680970) gel. What could be the cause?

A3: this compound and its derivatives can be sensitive to the acidic nature of standard silica gel. The pyridine nitrogen is basic and can interact strongly with the acidic silanol (B1196071) groups, leading to peak tailing and, in some cases, degradation.[7] The amide functional group could also be susceptible to hydrolysis if the silica or solvent system contains excessive water.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during purification.

Column Chromatography

Problem: Poor separation of the target compound from a closely-eluting impurity.

  • Possible Cause: The selected solvent system does not provide adequate resolution between your compound and the impurity.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Conduct preliminary thin-layer chromatography (TLC) with a variety of solvent systems to find the one that maximizes the difference in Rf values (ΔRf) between your product and the impurity.[8] A good target Rf for the desired compound is between 0.3 and 0.7.[8]

    • Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different adsorbent. Alumina (B75360) (neutral or basic) can be a good alternative for basic compounds like pyridines.[9] For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) or reversed-phase chromatography might be more effective.[10]

    • Use a Solvent Gradient: Instead of an isocratic (single solvent mixture) elution, a gradient elution where the polarity of the mobile phase is gradually increased can improve separation of components with different polarities.

Problem: The compound is streaking or "tailing" on the silica gel column.

  • Possible Cause: The basic pyridine nitrogen is interacting too strongly with the acidic silica gel.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount (e.g., 0.1-1%) of a base like triethylamine (B128534) or ammonia (B1221849) to your eluent.[7] This will neutralize the acidic sites on the silica and reduce the strong interaction, leading to more symmetrical peaks.

    • Switch to a Neutral Stationary Phase: Use neutral alumina instead of silica gel to avoid the acidic interactions altogether.

Table 1: Suggested Starting Solvent Systems for Column Chromatography
Polarity of CompoundStationary PhaseSuggested Eluent System (v/v)Notes
Nonpolar to NormalSilica Gel10-50% Ethyl Acetate in Hexane[11]A standard system for many organic compounds. Adjust ratio based on TLC.
PolarSilica Gel5% Methanol (B129727) in Dichloromethane[11]Good for more polar compounds. Be cautious, as methanol can dissolve some silica.[11]
Basic (Amine-containing)Silica Gel10% Ammonia in Methanol / Dichloromethane[11]The ammonia helps to prevent peak tailing for basic compounds.
PolarC18 (Reversed-Phase)Methanol / Water or Acetonitrile / WaterThe mobile phase is polar, and the stationary phase is non-polar.[8]
Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the compound's solubility in the chosen solvent is too high, even when cooled.[6]

  • Troubleshooting Steps:

    • Cool the Solution Slowly: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Gradual cooling promotes the formation of a stable crystal lattice.[6]

    • Use a More Dilute Solution: Start with a slightly larger volume of solvent to avoid reaching supersaturation too quickly.[6]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

    • Change the Solvent System: Experiment with different solvents or a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not).[12]

Problem: The recovered crystals are not pure.

  • Possible Cause: Impurities are co-crystallizing with the product.

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and repeat the recrystallization process. This is often sufficient to remove trapped impurities.[6]

    • Filter the Hot Solution: If impurities are insoluble in the hot solvent, perform a hot filtration to remove them before allowing the solution to cool and crystallize.

    • Wash the Crystals: After filtering the crystals from the cold mother liquor, wash them with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.

Table 2: Common Recrystallization Solvents
Solvent SystemUse Case
Ethanol / WaterGood for compounds that are highly soluble in pure ethanol. Water acts as an anti-solvent.[12][13]
Ethyl Acetate / HexaneA versatile system for compounds of intermediate polarity.[12][13]
Dichloromethane / HexaneEffective for many organic compounds, but care must be taken with the lower boiling point of DCM.
TolueneCan be effective for aromatic compounds and often leads to good crystal formation.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar solvent system.

  • Column Packing: Clamp the column vertically and add the slurry. Allow the adsorbent to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.[9]

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column. Begin elution, collecting fractions. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.[14]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or place them in a vacuum oven to remove all residual solvent.

Visualizations

Purification Workflow

The following diagram illustrates a typical workflow for the purification of a crude this compound derivative.

G cluster_0 cluster_1 Primary Purification cluster_2 cluster_3 cluster_4 Secondary Purification (Polishing) cluster_5 A Crude Product (from reaction workup) B Column Chromatography (e.g., Silica Gel, EtOAc/Hexane) A->B C Analyze Fractions (TLC or HPLC) B->C D Combine Pure Fractions & Evaporate Solvent C->D Fractions Pure G Impure Fractions C->G Fractions Impure E Recrystallization (e.g., from EtOH/Water) D->E F Pure Crystalline Product E->F

Caption: General purification workflow for this compound derivatives.

Troubleshooting Decision Tree for Low Purity After Crystallization

This diagram provides a logical path for troubleshooting when recrystallization yields an impure product.

G A Low Purity Detected After Recrystallization B Are there insoluble particles in the hot solution? A->B C Perform hot filtration before cooling B->C Yes D Did the solution cool too quickly? B->D No C->D E Re-dissolve and cool slowly. Insulate the flask. D->E Yes F Is the solvent system appropriate? D->F No H Perform a second recrystallization E->H G Screen alternative solvents or use a solvent/anti-solvent pair F->G No F->H Yes G->H

Caption: Decision tree for troubleshooting impure crystals after recrystallization.

References

Preventing dimerization of 2,6-Dichloro-5-fluoronicotinamide in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the potential dimerization of 2,6-Dichloro-5-fluoronicotinamide during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dimerization and why is it a concern in the synthesis of this compound?

A1: Dimerization is a chemical process where two identical molecules (monomers) join together to form a single new molecule (a dimer). In the context of synthesizing this compound, dimerization is a potential side reaction that can lead to the formation of an impurity with approximately twice the molecular weight of the desired product. This is a concern because it can reduce the overall yield of the synthesis, complicate the purification process, and potentially impact the quality and safety of the final active pharmaceutical ingredient (API) if not adequately controlled.

Q2: What are the potential types of dimers that could form?

A2: Two primary types of dimers could potentially form:

  • Non-Covalent Dimers: Similar to the parent compound nicotinamide (B372718), this compound molecules may associate in solution through non-covalent interactions such as hydrogen bonding (between the amide N-H and carbonyl oxygen) and π-π stacking of the pyridine (B92270) rings. These are typically weaker associations and are often in equilibrium with the monomer in solution.

  • Covalent Dimers: This involves the formation of a strong, stable chemical bond between two molecules. Evidence from the synthesis of related compounds, such as precursors to the drug Sotorasib, suggests that a dimeric side product can form during the chlorination step when using reagents like phosphorus oxychloride (POCl₃).[1][2] This is the more problematic type of dimer as it represents a distinct and stable impurity that must be removed.

Q3: What are the likely causes of covalent dimerization during synthesis?

A3: Based on analogous reactions, covalent dimerization is most likely to occur during the conversion of a dihydroxy-nicotinamide precursor to the dichloro-nicotinamide using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The specific causes can include:

  • High local concentration of reagents: Rapid addition of the chlorinating agent can create "hot spots" with high concentrations of reactive intermediates.

  • Elevated reaction temperatures: Higher temperatures can provide the activation energy needed for side reactions to occur.

  • Excess of chlorinating agent: An excessive stoichiometric amount of POCl₃ might promote side reactions.

  • Presence of reactive intermediates: The reaction mechanism may involve highly reactive intermediates that can react with another molecule of the starting material or product instead of undergoing the desired intramolecular transformation.

Q4: How can I detect potential dimers in my reaction mixture or final product?

A4: The most effective analytical techniques for detecting and characterizing potential dimers are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. A dimer will appear as a peak in the chromatogram with a mass-to-charge ratio (m/z) in the mass spectrum corresponding to approximately twice the molecular weight of the this compound monomer (MW ≈ 209.01 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): A dimer, being a larger molecule, will typically have a different retention time than the monomer. It often appears as a new, less polar peak in the chromatogram. Developing a gradient HPLC method is crucial for separating the product from potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex to interpret for impurity analysis, the presence of a dimer might be indicated by a set of unexpected, lower-intensity peaks in the ¹H or ¹³C NMR spectrum.

Troubleshooting Guide

Problem: My reaction yield is low, and HPLC/LC-MS analysis shows a significant impurity with a molecular weight of approximately 400-420 g/mol .

  • Possible Cause: You are likely forming a covalent dimer of this compound or a related intermediate. This has been observed in similar synthetic processes, particularly during chlorination steps.[1]

  • Solution Pathway:

    • Review the Chlorination Step: This is the most probable source of covalent dimerization.

    • Optimize Reagent Addition:

      • Action: Add the phosphorus oxychloride (POCl₃) slowly and dropwise to the reaction mixture.

      • Rationale: This prevents high local concentrations of the reagent and reactive intermediates, minimizing the opportunity for intermolecular side reactions.

    • Control the Reaction Temperature:

      • Action: Maintain a consistent and controlled low temperature (e.g., 0-10 °C) during the addition of POCl₃ and allow the reaction to warm to its target temperature slowly.

      • Rationale: Lower temperatures reduce the rate of side reactions, favoring the desired primary reaction pathway.

    • Adjust Reagent Stoichiometry:

      • Action: Carefully evaluate the molar equivalents of POCl₃ used. Use the minimum amount required to drive the reaction to completion.

      • Rationale: Reducing the excess of the chlorinating agent can decrease the prevalence of unwanted side reactions.[1]

    • Optimize Work-up and Purification:

      • Action: After the reaction, carefully quench the mixture. During purification (e.g., crystallization), use a solvent system that maximizes the solubility difference between the desired monomeric product and the less soluble, larger dimer.

      • Rationale: A well-designed purification protocol can effectively remove dimer impurities that may have formed.

Below is a troubleshooting decision tree to guide your investigation.

G cluster_solutions Corrective Actions start Low Yield & High MW Impurity Observed check_mw Does LC-MS confirm MW ≈ 2x Monomer? start->check_mw review_chlorination Review Chlorination Step (POCl₃) check_mw->review_chlorination Yes end_node Re-run reaction & monitor by HPLC/LC-MS check_mw->end_node No (Investigate other side reactions) solution1 1. Slow down POCl₃ addition review_chlorination->solution1 solution2 2. Lower reaction temperature solution1->solution2 solution3 3. Reduce POCl₃ stoichiometry solution2->solution3 solution4 4. Optimize purification/crystallization solution3->solution4 solution4->end_node

Caption: Troubleshooting decision tree for addressing dimerization.

Quantitative Data on Reaction Optimization

While specific data on dimerization of this compound is not extensively published, the following table provides a hypothetical summary of how reaction parameters during a chlorination step could be optimized to minimize the formation of a high molecular weight (MW) dimeric impurity.

Experiment ID POCl₃ Addition Time (min) Reaction Temp (°C) POCl₃ Equivalents Yield of Monomer (%) Dimer Impurity (%)
1 (Baseline) 101005.06515
2 (Slow Addition) 601005.0787
3 (Low Temp) 60805.0853
4 (Reduced Stoich.) 60803.588<1
5 (Optimized) 60 80 3.5 92 <0.5

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is a generalized procedure based on patent literature, incorporating optimizations to minimize impurity formation.

  • Setup: To a dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add the starting material (e.g., 2,6-dihydroxy-5-fluoro-3-cyanopyridine, 1.0 mol).

  • Solvent: Add a suitable solvent if required by the specific process (e.g., acetonitrile).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3.5 mol) dropwise via the addition funnel over a period of at least 60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to the target reaction temperature (e.g., 80-85 °C) and maintain for 2-4 hours, monitoring the reaction progress by HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a mixture of ice and water, ensuring the temperature of the quench vessel does not rise excessively.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.

G start Start: Dry Reactor under N₂ add_sm Add Starting Material (e.g., 2,6-dihydroxy precursor) start->add_sm cool Cool to 0-5 °C add_sm->cool add_reagent Slowly add POCl₃ (>60 min, T < 10 °C) cool->add_reagent react Heat to 80-85 °C (Monitor by HPLC) add_reagent->react workup Quench, Extract & Concentrate react->workup purify Purify by Recrystallization workup->purify end_product Final Product: This compound purify->end_product

Caption: Optimized workflow for the synthesis of this compound.

Protocol 2: Analytical Method for Dimer Detection by LC-MS
  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector: UV at 254 nm.

  • Mass Spectrometry Conditions (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: 100 - 1000 m/z.

    • Analysis: Look for the expected [M+H]⁺ ion for the monomer (m/z ≈ 209.9) and the potential [M+H]⁺ ion for a covalent dimer (m/z would be in the range of 400-420, depending on the exact structure).

Hypothesized Dimerization Pathway

The following diagram illustrates a plausible, though hypothetical, mechanism for the formation of a covalent dimer during the chlorination of a nicotinamide precursor with POCl₃. This pathway involves the formation of a reactive Vilsmeier-type intermediate.

G node_style1 node_style1 node_style2 node_style2 M1 Nicotinamide Precursor (Monomer 1) Intermediate Reactive Intermediate (e.g., Vilsmeier-type) M1->Intermediate + POCl₃ POCl3 POCl₃ Dimer Covalent Dimer Impurity Intermediate->Dimer + Monomer 2 M2 Second Monomer Molecule

Caption: Hypothesized pathway for covalent dimer formation via a reactive intermediate.

References

Improving the yield of Sotorasib synthesis from 2,6-Dichloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Sotorasib, specifically focusing on improving the yield starting from 2,6-Dichloro-5-fluoronicotinamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the initial critical steps of the Sotorasib synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Step 1: Acyl Urea (B33335) Formation

  • Question 1: Why is the yield of the acyl urea intermediate, 2,6-dichloro-5-fluoro-N-((2-isopropyl-4-methylpyridin-3-yl)carbamoyl)nicotinamide, lower than expected?

    • Potential Cause 1: Incomplete activation of the starting nicotinamide. The reaction of this compound with oxalyl chloride to form the reactive acyl isocyanate intermediate may be inefficient.

    • Solution 1: Ensure that the oxalyl chloride is fresh and of high purity. The reaction should be carried out under strictly anhydrous conditions to prevent quenching of the oxalyl chloride and the isocyanate intermediate. The reaction temperature and time should be carefully controlled to ensure complete conversion.[1][2]

    • Potential Cause 2: Degradation of the acyl isocyanate intermediate. The generated isocyanate is a reactive species and can be prone to decomposition or side reactions if not handled properly.

    • Solution 2: It is recommended to use the acyl isocyanate intermediate immediately in the next step without isolation.[1][2] The reaction temperature should be kept low during the formation of the isocyanate to minimize degradation.

    • Potential Cause 3: Competing side reactions of the aminopyridine. The nucleophilic aminopyridine can potentially react with the acyl isocyanate in an undesired manner or could be sterically hindered, leading to incomplete reaction.

    • Solution 3: The addition of 2-isopropyl-4-methylpyridin-3-amine (B2359670) should be performed slowly and at a controlled temperature to manage the reaction exotherm and minimize side product formation. The stoichiometry of the reactants should be carefully optimized.

Step 2: Cyclization to Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Question 2: What are the common reasons for a low yield during the cyclization of the acyl urea intermediate?

    • Potential Cause 1: Incomplete cyclization. The base-mediated intramolecular cyclization might not proceed to completion, leaving unreacted starting material.

    • Solution 1: The choice of base is critical for this step. A strong, non-nucleophilic base is required to facilitate the deprotonation and subsequent ring closure. The reaction temperature and time should be optimized to drive the reaction to completion.

    • Potential Cause 2: Formation of byproducts. Undesired side reactions can occur under the basic conditions, leading to the formation of impurities and a reduction in the yield of the desired dione.

    • Solution 2: Careful control of the reaction temperature is crucial. Running the reaction at too high a temperature can promote side reactions. The purity of the starting acyl urea is also important, as impurities can interfere with the cyclization.

    • Potential Cause 3: Difficulty in isolating the product. The desired pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione product might be challenging to isolate from the reaction mixture, leading to apparent low yields.

    • Solution 3: The work-up and purification procedures should be optimized. This may involve adjusting the pH, using appropriate extraction solvents, and employing crystallization techniques to efficiently isolate the product.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical overall yield for the synthesis of Sotorasib starting from the nicotinic acid derivative?

    • A1: Improved commercial processes have reported an overall yield of approximately 65%, a significant increase from the initially reported 38%.[3]

  • Q2: Are there any specific safety precautions to consider during the reaction with oxalyl chloride?

    • A2: Yes, oxalyl chloride is toxic and corrosive. It reacts with water to release toxic gases. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Q3: The cyclized product is a racemate of atropisomers. How is the desired M-atropisomer isolated?

    • A3: A classical resolution is employed to separate the atropisomers. This involves the use of a chiral resolving agent, such as (+)-2,3-dibenzoyl-D-tartaric acid, to form diastereomeric salts that can be separated by crystallization.

Data Presentation

Table 1: Summary of Key Reaction Steps and Reported Yields

StepReactionKey ReagentsTypical YieldReference
1Amidation of 2,6-dichloro-5-fluoronicotinic acidOxalyl chloride, NH4OHNot specified[1][2]
2Acyl Urea FormationOxalyl chloride, 2-isopropyl-4-methylpyridin-3-amineNot specified[1][2]
3CyclizationBase41% (over 2 steps)[2]
4Chiral Resolution(+)-2,3-dibenzoyl-D-tartaric acid37% (over 2 steps)[2]
5Subsequent StepsVarious-[1][2][3]
Overall - - ~65% (commercial process) [3]

Experimental Protocols

Protocol 1: Synthesis of 2,6-dichloro-5-fluoro-N-((2-isopropyl-4-methylpyridin-3-yl)carbamoyl)nicotinamide (Acyl Urea Intermediate)

  • To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF), add oxalyl chloride dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for a specified time to ensure complete formation of the acyl isocyanate.

  • In a separate flask, dissolve 2-isopropyl-4-methylpyridin-3-amine in the same anhydrous solvent.

  • Cool the aminopyridine solution to 0 °C and add the freshly prepared acyl isocyanate solution dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • The resulting acyl urea intermediate is often used in the next step without isolation.[1][2]

Protocol 2: Synthesis of 7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Cyclization)

  • To a solution of the crude 2,6-dichloro-5-fluoro-N-((2-isopropyl-4-methylpyridin-3-yl)carbamoyl)nicotinamide in a suitable solvent (e.g., THF), add a strong, non-nucleophilic base (e.g., potassium bis(trimethylsilyl)amide or sodium hydride) at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the cyclization is complete.

  • Quench the reaction carefully with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purify the crude product by a suitable method, such as crystallization or column chromatography, to obtain the desired pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Visualizations

experimental_workflow start 2,6-Dichloro-5- fluoronicotinamide step1 Activation with Oxalyl Chloride start->step1 intermediate1 Acyl Isocyanate (in situ) step1->intermediate1 step2 Reaction with 2-isopropyl-4-methylpyridin-3-amine intermediate1->step2 intermediate2 Acyl Urea Intermediate step2->intermediate2 step3 Base-mediated Cyclization intermediate2->step3 product Pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione step3->product

Caption: Experimental workflow for the initial steps of Sotorasib synthesis.

troubleshooting_guide issue1 Low Yield in Acyl Urea Formation Potential Causes: - Incomplete Activation - Isocyanate Degradation - Side Reactions solution1 Solutions - Use fresh, high-purity reagents - Anhydrous conditions - Control temperature and time - Use isocyanate in situ - Slow addition of amine issue1->solution1 Troubleshoot issue2 Low Yield in Cyclization Potential Causes: - Incomplete Cyclization - Byproduct Formation - Isolation Difficulties solution2 Solutions - Optimize base selection - Control temperature and time - Ensure starting material purity - Optimize work-up and purification issue2->solution2 Troubleshoot

Caption: Troubleshooting logic for key synthesis steps.

References

Technical Support Center: Managing Side Reactions of 2,6-Dichloro-5-fluoronicotinamide with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage side reactions during the amination of 2,6-dichloro-5-fluoronicotinamide. The information is presented in a question-and-answer format to directly address specific issues encountered in experimental settings.

Troubleshooting Guide

This guide addresses common problems observed during the reaction of this compound with amines, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low conversion of starting material - Insufficient reaction temperature.- Low nucleophilicity of the amine.- Steric hindrance from a bulky amine.- Gradually increase the reaction temperature and monitor progress by TLC or LC-MS.- For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a catalyst such as a palladium complex with an appropriate ligand.- For sterically hindered amines, increasing the reaction time and/or temperature may be necessary. The use of a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can also be beneficial.
Formation of the undesired 6-amino-2-chloro-5-fluoronicotinamide isomer The nucleophilic attack occurs at the C6 position instead of the desired C2 position. This is a common regioselectivity issue with substituted dichloropyridines.- Solvent Selection: The choice of solvent can influence regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO, NMP) to nonpolar (e.g., toluene, xylene).- Base Selection: The nature of the base can affect the selectivity. Compare results using common bases such as K₂CO₃, Cs₂CO₃, and organic bases like triethylamine (B128534) (TEA) or DIPEA.- Temperature Control: Lowering the reaction temperature may favor the formation of one isomer over the other. Perform the reaction at various temperatures (e.g., room temperature, 0°C, or even lower) to assess the impact on the isomeric ratio.
Formation of a di-aminated byproduct The mono-aminated product reacts further with the amine present in the reaction mixture.- Control Stoichiometry: Use a controlled amount of the amine (e.g., 1.0-1.2 equivalents) to minimize the chance of a second substitution.- Slow Addition: Add the amine solution dropwise to the reaction mixture to maintain a low concentration of the amine at any given time.
Presence of a hydrolyzed byproduct (2-chloro-6-hydroxy-5-fluoronicotinamide or 2,6-dihydroxy-5-fluoronicotinamide) Presence of water in the reaction mixture.- Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Dry Solvents and Reagents: Use anhydrous solvents and ensure the amine and base are free of moisture.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect when reacting this compound with amines?

A1: The most common side reactions include:

  • Formation of the regioisomeric product: Besides the desired 2-amino-6-chloro-5-fluoronicotinamide, the formation of 6-amino-2-chloro-5-fluoronicotinamide is a significant possibility.

  • Di-substitution: Reaction at both the C2 and C6 positions to yield a 2,6-diamino-5-fluoronicotinamide derivative, especially when an excess of the amine is used.

  • Hydrolysis: Reaction with any residual water to form hydroxy-substituted byproducts, such as 2-chloro-6-hydroxy-5-fluoronicotinamide.

Q2: How does the nature of the amine affect the reaction outcome?

A2: The structure and electronic properties of the amine play a crucial role:

  • Nucleophilicity: More nucleophilic amines (e.g., aliphatic amines) will generally react faster than less nucleophilic amines (e.g., anilines with electron-withdrawing groups). For less reactive amines, more forcing conditions (higher temperature, longer reaction time) or the use of a catalyst may be required.

  • Steric Hindrance: Bulky amines may react slower and can sometimes influence the regioselectivity of the substitution.

Q3: What is the general mechanism for the amination of this compound?

A3: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyridine (B92270) ring is susceptible to attack by a nucleophile (the amine). The presence of the electron-withdrawing nitrogen atom in the pyridine ring and the chloro substituents activate the ring towards nucleophilic attack, primarily at the 2- and 6-positions.

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) A 2,6-Dichloro-5- fluoronicotinamide C Meisenheimer Complex (Intermediate) A->C + R-NH2 B Amine (R-NH2) D 2-Amino-6-chloro-5- fluoronicotinamide C->D - H+ E Chloride ion (Cl-) C->E - Cl-

Figure 1. Simplified mechanism of the SNAr reaction.

Q4: Are there any specific analytical techniques recommended for monitoring the reaction and identifying byproducts?

A4: Yes, the following techniques are highly recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of the products and byproducts, confirming their structures. LC-MS is particularly useful for detecting and quantifying the desired product and its isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural characterization of the final product and any isolated byproducts.

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Amination of this compound

This protocol provides a starting point for optimizing the regioselective synthesis of 2-amino-6-chloro-5-fluoronicotinamide.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., DMF, NMP, or toluene; 5-10 mL per mmol of substrate).

  • Addition of Base: Add a suitable base (e.g., K₂CO₃, 2.0 eq or DIPEA, 1.5 eq).

  • Addition of Amine: Slowly add the amine (1.1 eq) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired product from isomers and other impurities.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Anhydrous Solvent - Inert Atmosphere start->setup add_base Add Base (e.g., K2CO3 or DIPEA) setup->add_base add_amine Slowly Add Amine add_base->add_amine react Heat and Monitor (TLC or LC-MS) add_amine->react workup Work-up: - Cool, Dilute - Wash with Water & Brine react->workup purify Purification: - Dry, Concentrate - Column Chromatography workup->purify end End Product purify->end

Stability of 2,6-Dichloro-5-fluoronicotinamide under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability, handling, and potential troubleshooting for 2,6-Dichloro-5-fluoronicotinamide (CAS: 113237-20-0) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and recommended storage conditions for this compound?

This compound is generally stable under normal, recommended storage conditions.[1][2] It is a crystalline solid with a melting point between 160-162°C.[3] To ensure its integrity, it should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[1][2] For long-term storage, a temperature of 2-8°C under an inert gas like argon or nitrogen is recommended.[2][4]

Q2: How stable is the compound in acidic or basic solutions?

  • Acidic Conditions: The compound is incompatible with strong acids.[1] Exposure to strong acids, particularly with heating, can lead to hydrolysis of the amide group to form the corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid. A process described for a related compound involves heating in a mixture of acetic acid, water, and sulfuric acid.[5]

  • Basic Conditions: Basic hydrolysis of amide groups is a common reaction pathway. While specific data for this compound is limited, it is expected that strong bases will facilitate hydrolysis to the corresponding carboxylate salt.

Q3: What is the thermal stability of this compound?

The compound is stable at room temperature but should be protected from excessive heat.[1][6] Hazardous decomposition begins at high temperatures, and in case of combustion, it can emit toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (B91410) (HF).[1][2][7]

Q4: Is this compound sensitive to light?

Specific photostability studies are not detailed in the available literature. However, as a general precaution for complex organic molecules, it is advisable to store the compound protected from direct light to prevent potential photodegradation.

Q5: With which common reagents is this compound incompatible?

You should avoid contact with strong oxidizing agents and strong acids.[1][2] Reactions with these substances can lead to degradation and the formation of hazardous byproducts. The material is also noted to be moisture-sensitive, which can contribute to hydrolysis.[6]

Data and Protocols

Summary of Physicochemical Properties
PropertyValueSource(s)
CAS Number 113237-20-0[1]
Molecular Formula C₆H₃Cl₂FN₂O[8]
Molecular Weight 209.01 g/mol [9]
Appearance White crystalline solid[3]
Melting Point 160-162 °C[4]
Purity (Typical) ≥98%[2][8]
Recommended Handling and Storage
ConditionRecommendationSource(s)
Storage Temperature 2-8°C (Long-term)[2][4]
Atmosphere Store under inert gas (Argon or Nitrogen)[1][4]
Ventilation Use only in a well-ventilated area or fume hood[1][2]
Container Keep container tightly closed in a dry place[1][7]
Incompatibilities Strong oxidizing agents, strong acids, heat, moisture[1][6]
Experimental Protocol: General Stability Assessment via HPLC

This protocol provides a general method for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile (B52724) or Methanol) to a final concentration of 1 mg/mL.

  • Preparation of Test Samples:

    • Acidic Condition: Dilute the stock solution with an acidic buffer (e.g., pH 2) to a final concentration of 100 µg/mL.

    • Basic Condition: Dilute the stock solution with a basic buffer (e.g., pH 9) to a final concentration of 100 µg/mL.

    • Thermal Stress: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Control: Dilute the stock solution with the initial solvent (or a neutral buffer) to 100 µg/mL and store at the recommended 2-8°C.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test sample.

    • If necessary, quench the reaction (e.g., by neutralizing the pH or cooling the sample).

  • HPLC Analysis:

    • Analyze each aliquot by a validated reverse-phase HPLC method.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detection at a suitable wavelength (determined by UV scan).

    • Calculate the percentage of remaining this compound and the formation of any degradation products by comparing peak areas to the t=0 control. The synthesis of the compound is often monitored by HPLC.[4][10]

Visualizations

G cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Aliquot into Test Conditions A->B C1 Acidic Buffer (pH 2) B->C1 C2 Neutral Buffer (pH 7) B->C2 C3 Basic Buffer (pH 9) B->C3 C4 Elevated Temp (60°C) B->C4 D Sample at Time Points (0, 2, 8, 24 hr) C1->D C2->D C3->D C4->D E Analyze by HPLC D->E F Quantify Purity and Degradation Products E->F

Caption: Workflow for assessing chemical stability.

G cluster_main Potential Hydrolytic Degradation Pathway Start This compound (C₆H₃Cl₂FN₂O) End 2,6-Dichloro-5-fluoronicotinic Acid (C₆H₂Cl₂FNO₂) Start->End  Hydrolysis (Strong Acid or Base)

Caption: Potential degradation via amide hydrolysis.

Troubleshooting Guide

Issue: Low yield or unexpected side products in a reaction.

If your experiment involving this compound results in a low yield or the formation of unexpected impurities, consider the following troubleshooting steps.

G cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Start Unexpected Result (Low Yield / Impurities) Purity 1. Verify Purity of Starting Material via HPLC/NMR Start->Purity Storage 2. Confirm Proper Storage (Dry, Cool, Inert Atm.) Start->Storage Conditions 3. Review Reaction Conditions (pH, Temp, Reagents) Start->Conditions Incompat 4. Check for Incompatible Reagents (Strong Acids, Oxidizers) Start->Incompat Sol_Purity Purify starting material if necessary Purity->Sol_Purity Sol_Storage Use fresh, properly stored reagent Storage->Sol_Storage Sol_Conditions Adjust pH/temp; use anhydrous solvents if moisture-sensitive Conditions->Sol_Conditions Sol_Incompat Substitute incompatible reagents Incompat->Sol_Incompat

Caption: Troubleshooting flowchart for experiments.

References

Technical Support Center: Palladium Catalyst Removal in 2,6-Dichloro-5-fluoronicotinamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from coupling reactions involving 2,6-Dichloro-5-fluoronicotinamide.

Troubleshooting Guide

Problem 1: High levels of palladium remain after initial filtration.

  • Possible Cause: The palladium species may be soluble or colloidal, passing through standard filtration media. Simple filtration is most effective for heterogeneous catalysts like palladium on carbon, or when the catalyst has precipitated as palladium black.

  • Solution 1: Use of Adsorbents (Scavengers). If soluble or colloidal palladium is suspected, treatment with a scavenger is recommended.

    • Activated Carbon: A cost-effective option for adsorbing a wide range of palladium species.

    • Specialized Scavengers: These are solid-supported materials, often silica- or polymer-based, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines. These can be more selective than activated carbon and may reduce product loss.

  • Solution 2: Precipitation. In some cases, the palladium can be precipitated out of the solution before filtration. This can sometimes be achieved by treating the reaction mixture with an anti-solvent or a reagent that forms an insoluble palladium complex.

Problem 2: Significant product loss during palladium removal.

  • Possible Cause: The chosen scavenger or adsorbent may be non-selectively binding to the product in addition to the palladium catalyst.

  • Solution 1: Optimize Scavenger Loading. Use the minimum amount of scavenger required for effective palladium removal. A preliminary small-scale experiment can help determine the optimal loading.

  • Solution 2: Solvent Selection. The choice of solvent can influence the adsorption of your product. Experiment with different solvents to find one that minimizes product binding while maintaining efficient palladium removal.

  • Solution 3: Consider a Different Scavenger. Different scavengers have varying affinities for different functional groups. If product loss is significant with one type of scavenger (e.g., activated carbon), a more selective, functionalized silica (B1680970) scavenger might be a better choice.

Problem 3: The chosen scavenger is ineffective.

  • Possible Cause: The form of the palladium in the reaction mixture (e.g., oxidation state, ligands) may not be compatible with the chosen scavenger. The solvent system may also be hindering the scavenger's performance.

  • Solution 1: Scavenger Screening. Perform a small-scale screen with a variety of scavengers (e.g., thiol-based, amine-based, triazine-based) to identify the most effective one for your specific reaction conditions.

  • Solution 2: Adjust Reaction Conditions. In some instances, adjusting the pH or solvent of the reaction mixture before adding the scavenger can improve its efficacy.

  • Solution 3: Combination Approach. A combination of different removal techniques can be more effective. For example, an initial filtration through celite, followed by treatment with a scavenger, and then a final crystallization step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from coupling reactions?

A1: The most common methods include:

  • Filtration: Primarily for heterogeneous catalysts or precipitated palladium.

  • Adsorption (Scavenging): Using materials like activated carbon or functionalized silica to bind the palladium.

  • Crystallization: Purifying the product through crystallization, leaving the palladium impurities in the mother liquor.

  • Precipitation: Inducing the palladium to precipitate out of the solution for subsequent filtration.

Q2: I've filtered my reaction mixture through Celite, but the palladium levels are still high. What's the next step?

A2: This indicates the presence of soluble or colloidal palladium. The recommended next step is to treat the filtrate with a palladium scavenger, such as activated carbon or a functionalized silica scavenger.

Q3: How do I choose between activated carbon and a specialized scavenger?

A3: The choice depends on several factors:

  • Cost: Activated carbon is generally more economical for large-scale processes.

  • Selectivity and Product Loss: Specialized scavengers are often more selective for palladium and can minimize product loss compared to activated carbon.

  • Efficiency: The effectiveness of each will depend on the specific reaction conditions and the nature of the palladium species. A small-scale screening experiment is the best way to determine the optimal choice.

Q4: Can I reuse palladium scavengers?

A4: While some scavengers can be regenerated, it is generally not recommended in pharmaceutical applications due to the risk of cross-contamination and reduced efficiency. For cost-effectiveness, optimizing the amount of scavenger used is a better approach.

Q5: What are the typical acceptable limits for residual palladium in active pharmaceutical ingredients (APIs)?

A5: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set limits for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of 10 g.[1]

Data Presentation

Table 1: Comparison of Common Palladium Removal Techniques

MethodTypical Initial Pd (ppm)Typical Final Pd (ppm)AdvantagesDisadvantages
Filtration (Celite) >1000>100Simple, fast, removes bulk solids.Ineffective for soluble/colloidal Pd.
Activated Carbon >1000<50Cost-effective, widely applicable.Can cause product loss, non-selective.
Functionalized Silica Scavengers >1000<10High efficiency, high selectivity, low product loss.Higher cost than activated carbon.
Crystallization Variable<10Can provide very pure product.Product must be crystalline, may require optimization.

Table 2: Performance of Selected Palladium Scavengers

Scavenger TypeExampleInitial Pd (ppm)Final Pd (ppm)Reference
Thiol-functionalized silicaSi-Thiol125012[1]
Triazine-based scavengerMP-TMT33010-30[2]
Activated CarbonDarco KB-B61003.4[2]
N-acetyl cysteine wash-~1000938 (after 2 washes)[1]

Experimental Protocols

Protocol 1: Palladium Removal using Filtration through Celite

  • Prepare the Filter Pad: Place a sintered glass funnel on a clean filter flask. Add a layer of Celite (typically 1-2 cm thick).

  • Pre-wet the Pad: Gently pour the reaction solvent over the Celite to fully wet it. Apply a gentle vacuum to compact the pad.

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.

  • Filter: Carefully pour the diluted mixture onto the center of the Celite pad under a gentle vacuum.

  • Wash: Thoroughly wash the Celite pad with fresh solvent to recover any retained product.

  • Collect Filtrate: Combine the initial filtrate and the washes. This solution contains your product and any soluble palladium species.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolve Crude Product: Dissolve the crude product from the initial work-up or Celite filtration in a suitable solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM)).

  • Add Activated Carbon: Add activated carbon (e.g., Darco KB-B) to the solution. The loading can range from 0.2 to 2.0 wt% relative to the crude product.

  • Stir: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filter: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Wash: Wash the Celite pad with fresh solvent.

  • Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.

Protocol 3: Palladium Removal using a Functionalized Silica Scavenger

  • Dissolve Crude Product: Dissolve the crude product in an appropriate solvent.

  • Add Scavenger: Add the functionalized silica scavenger (typically 5-20 wt% relative to the crude product).

  • Stir: Stir the suspension at room temperature or a slightly elevated temperature for 2-24 hours. Monitor the palladium concentration periodically if possible.

  • Filter: Filter off the scavenger.

  • Wash: Wash the scavenger with fresh solvent to recover the product.

  • Concentrate: Combine the filtrate and washings and remove the solvent.

Visualizations

experimental_workflow cluster_reaction Reaction & Initial Work-up cluster_purification Palladium Removal cluster_analysis Analysis & Final Product reaction Coupling Reaction of This compound workup Aqueous Work-up reaction->workup filtration Filtration through Celite workup->filtration Crude Product scavenging Scavenger Treatment (e.g., Activated Carbon, Si-Thiol) filtration->scavenging Filtrate with Soluble Pd crystallization Crystallization scavenging->crystallization Scavenged Solution analysis ICP-MS Analysis for Residual Palladium crystallization->analysis product Purified Product (<10 ppm Pd) analysis->product Meets Specification

Figure 1. General workflow for palladium catalyst removal.

troubleshooting_guide start High Residual Palladium After Initial Purification cause1 Is the palladium soluble/colloidal? start->cause1 cause2 Is there significant product loss? cause1->cause2 No solution1a Use Adsorbent/Scavenger (Activated Carbon, Si-Thiol) cause1->solution1a Yes solution1b Attempt Precipitation cause1->solution1b Alternatively cause3 Is the scavenger ineffective? cause2->cause3 No solution2a Optimize Scavenger Loading cause2->solution2a Yes solution2b Change Solvent cause2->solution2b Yes solution2c Select a More Selective Scavenger cause2->solution2c Yes solution3a Screen Different Scavengers cause3->solution3a Yes solution3b Adjust pH or Solvent cause3->solution3b Yes solution3c Combine Removal Methods cause3->solution3c Yes end Successful Palladium Removal cause3->end No solution1a->end solution1b->end solution2a->end solution2b->end solution2c->end solution3a->end solution3b->end solution3c->end

Figure 2. Troubleshooting logic for palladium removal.

References

Validation & Comparative

A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2,6-Dichloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 2,6-Dichloro-5-fluoronicotinamide, a key intermediate in the synthesis of targeted cancer therapies like Sotorasib.[1] We present objective comparisons of the performance of each method, supported by detailed experimental protocols and representative data.

At a Glance: HPLC vs. NMR for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high sensitivity and resolving power in separating components of a mixture.[2] This makes it exceptionally well-suited for detecting and quantifying trace-level impurities. In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offers a primary method of analysis that not only determines purity but also provides definitive structural confirmation of the main component and its impurities, often without the need for specific reference standards for each impurity.[3][4] The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly powerful and specific tool for its analysis.[5]

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on differential partitioning of analytes between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Primary Use Separation, quantification, and impurity profiling.Structural elucidation, quantification (qNMR), and purity determination.
Sensitivity High (typically ppm to ppb levels).Moderate (typically >0.1% for routine qNMR).
Quantification Relative (Area % without standards) or absolute (with certified reference standards).Absolute (with a certified internal standard).
Impurity Identification Requires hyphenated techniques like Mass Spectrometry (MS) for structural information.Can provide structural information on impurities directly from the spectrum.
Sample Throughput High, with typical run times of 15-30 minutes.Lower, especially for quantitative experiments requiring long relaxation delays.
Sample Requirements Small sample size, destructive analysis.Larger sample size, non-destructive (sample can be recovered).

Experimental Workflow for Purity Assessment

The overall workflow for assessing the purity of this compound using either HPLC or NMR involves a series of sequential steps, from sample preparation to final data analysis and reporting.

cluster_0 Purity Assessment Workflow Sample Preparation Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Inject/Insert Sample Data Acquisition Data Acquisition Instrumental Analysis->Data Acquisition Generate Signal Data Processing Data Processing Data Acquisition->Data Processing Chromatogram/Spectrum Purity Calculation & Reporting Purity Calculation & Reporting Data Processing->Purity Calculation & Reporting Peak Integration/ Signal Analysis

Caption: A generalized workflow for the purity assessment of a chemical compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is an ideal method for the routine quality control of this compound, offering high throughput and excellent sensitivity for detecting even minor impurities. A well-developed HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products.

HPLC Experimental Workflow

cluster_1 HPLC Workflow Sample Prep Sample Preparation: - Accurately weigh sample - Dissolve in mobile phase - Filter HPLC System HPLC Analysis: - Inject sample - Isocratic/Gradient Elution Sample Prep->HPLC System Detection UV Detection (e.g., 270 nm) HPLC System->Detection Data Analysis Chromatogram Processing: - Peak Integration - Area Normalization Detection->Data Analysis Purity Report Purity Calculation: (Area of Main Peak / Total Area) * 100% Data Analysis->Purity Report

Caption: The sequential process for purity determination using HPLC.

Detailed HPLC Protocol

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Representative HPLC Data

The following table summarizes hypothetical data from an HPLC analysis of a this compound sample, demonstrating the separation of the main component from potential impurities.

PeakRetention Time (min)Peak AreaArea %Identification
13.515,0000.3Starting Material (e.g., 2,6-dihydroxy-5-fluoro-3-cyanopyridine)
28.24,950,00099.0This compound
310.125,0000.5By-product (e.g., 2,4,6-trichloro-5-fluoronicotinamide)[2]
412.410,0000.2Unknown Impurity
Total 5,000,000 100.0

Calculated Purity (by Area %): 99.0%

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Quantitative NMR (qNMR) provides an orthogonal approach to purity assessment. For this compound, ¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus, a wide chemical shift range that minimizes signal overlap, and the ability to obtain simplified spectra.[5]

¹⁹F qNMR Experimental Workflow

cluster_2 ¹⁹F qNMR Workflow Sample Prep Sample Preparation: - Accurately weigh sample & internal standard - Dissolve in deuterated solvent NMR Spectrometer NMR Analysis: - Insert sample - Acquire ¹⁹F spectrum with proton decoupling Sample Prep->NMR Spectrometer Data Processing Spectrum Processing: - Phasing & Baseline Correction - Signal Integration NMR Spectrometer->Data Processing Purity Calculation Purity Calculation: - Use qNMR equation with integrals, molecular weights, and masses Data Processing->Purity Calculation

Caption: The workflow for quantitative purity analysis using ¹⁹F NMR.

Detailed ¹⁹F qNMR Protocol

Objective: To determine the absolute purity of this compound using ¹⁹F qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

Experimental Parameters:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard (IS): Trifluoroacetic acid (TFA) of known high purity.[3]

  • Pulse Sequence: Standard ¹⁹F observe pulse with proton decoupling.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of the ¹⁹F nuclei).

  • Number of Scans: 16

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a vial.

  • Accurately weigh approximately 10 mg of the internal standard (TFA) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Representative ¹⁹F qNMR Data

The purity is calculated using the following equation:

Purity (%) = (Isample / IIS) * (NIS / Nsample) * (MWsample / MWIS) * (mIS / msample) * PIS

Where:

  • I = Integral of the signal

  • N = Number of fluorine atoms in the molecule

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

ParameterThis compound (Sample)Trifluoroacetic acid (IS)
Mass (m) 20.15 mg10.05 mg
Molecular Weight (MW) 209.01 g/mol 114.02 g/mol
Number of ¹⁹F Nuclei (N) 13
¹⁹F Chemical Shift (δ) ~ -120 ppm (hypothetical)-76.5 ppm
Integral (I) 1.001.55
Purity (P) To be determined99.9%

Calculated Purity: Purity (%) = (1.00 / 1.55) * (3 / 1) * (209.01 / 114.02) * (10.05 / 20.15) * 99.9% = 98.5%

Comparison of Method Strengths and Weaknesses

The choice between HPLC and NMR for purity assessment depends on the specific requirements of the analysis at a given stage of drug development.

cluster_3 Method Comparison HPLC HPLC Strengths_HPLC Strengths: - High Sensitivity - High Throughput - Excellent for trace analysis HPLC->Strengths_HPLC Weaknesses_HPLC Weaknesses: - Requires reference standards for absolute quantification - No structural information - Can miss non-UV active impurities HPLC->Weaknesses_HPLC NMR NMR Strengths_NMR Strengths: - Absolute quantification (qNMR) - Provides structural information - Non-destructive NMR->Strengths_NMR Weaknesses_NMR Weaknesses: - Lower sensitivity - Lower throughput - Requires higher sample concentration NMR->Weaknesses_NMR

Caption: A summary of the comparative strengths and weaknesses of HPLC and NMR.

Conclusion

Both HPLC and NMR are indispensable tools for the purity assessment of this compound. They are not mutually exclusive but rather complementary techniques that, when used in conjunction, provide a comprehensive and robust characterization of the material's purity and identity.

  • HPLC is the method of choice for routine quality control, process monitoring, and the detection of trace impurities due to its high sensitivity and throughput.

  • ¹⁹F qNMR serves as a powerful primary method for absolute purity determination and structural confirmation, providing a high degree of confidence in the identity and purity of the main component without the need for a specific reference standard of the analyte.

For drug development professionals, an orthogonal approach utilizing both HPLC for impurity profiling and NMR for definitive structural confirmation and absolute purity assessment represents the gold standard for ensuring the quality of critical pharmaceutical intermediates like this compound.

References

A Comparative Guide to Chiral HPLC Analysis of 2,6-Dichloro-5-fluoronicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of chiral compounds is a critical aspect of drug discovery, development, and quality control, particularly as regulatory bodies increasingly mandate the characterization of individual enantiomers. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of 2,6-dichloro-5-fluoronicotinamide derivatives. Due to the absence of specific literature for this exact class of compounds, this guide leverages experimental data from structurally analogous molecules, including nicotinamide (B372718) derivatives and halogenated aromatic compounds, to inform the selection of appropriate chiral stationary phases (CSPs) and mobile phase conditions.

Introduction to Chiral HPLC

Chiral HPLC is a powerful technique used to separate enantiomers, which are non-superimposable mirror images of each other. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of CSP and mobile phase is crucial for achieving successful enantioseparation.

Key Structural Features of this compound

The structure of this compound possesses several key features that will influence its interaction with a chiral stationary phase:

  • Aromatic Pyridine (B92270) Ring: Capable of π-π stacking interactions.

  • Amide Group: Can participate in hydrogen bonding as both a donor and an acceptor.

  • Halogen Substituents (Chloro and Fluoro): These electron-withdrawing groups can modulate the electronic properties of the aromatic ring and participate in dipole-dipole interactions.

  • Chiral Center: The potential for chirality in derivatives of this molecule necessitates enantioselective analysis.

Comparison of Chiral Stationary Phases

Based on the analysis of structurally related compounds, several types of chiral stationary phases are recommended for the initial screening of this compound derivatives. The most promising are polysaccharide-based CSPs, which have demonstrated broad applicability for a wide range of chiral compounds.[1][2][3]

Table 1: Comparison of Recommended Chiral Stationary Phases

Chiral Stationary Phase (CSP) TypeCommon Trade NamesPrinciple of SeparationRecommended Mobile PhasesPotential Advantages for Target Molecule
Polysaccharide-Based (Amylose & Cellulose Derivatives) Chiralpak® AD, Chiralcel® OD, Lux® Cellulose/AmyloseA combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[1][2]Normal Phase: Hexane/Isopropanol, Hexane/EthanolReversed Phase: Acetonitrile/Water, Methanol/WaterHigh success rate for a broad range of compounds, including those with aromatic and amide functionalities. The presence of halogen atoms can enhance dipole-dipole interactions with the carbamate (B1207046) derivatives on the CSP.
Pirkle-Type (Brush-Type) Whelk-O® 1, (S,S)-ULMOπ-π interactions (π-donor/π-acceptor), hydrogen bonding, dipole-dipole interactions, and steric interactions.[1]Normal Phase: Hexane/Isopropanol, Hexane/Chloroform/IsopropanolThe electron-deficient pyridine ring of the analyte can interact strongly with π-electron rich CSPs.
Macrocyclic Glycopeptide Chirobiotic® T, V, RComplex formation involving hydrogen bonding, ionic interactions, and inclusion into the macrocyclic cavity.Reversed Phase: Methanol/Water with acidic or basic modifiers (e.g., TFA, DEA)Effective for compounds with polar functional groups capable of hydrogen bonding and ionic interactions.
Protein-Based AGP, HSA, Cellobiohydrolase (CBH)Enantioselective binding to specific sites on the protein, involving a combination of hydrophobic, electrostatic, and hydrogen bonding interactions.Primarily aqueous buffers with organic modifiers (e.g., propanol, acetonitrile).Mimics biological interactions, which can be highly selective.

Experimental Protocols

Below are generalized experimental protocols for chiral method development for this compound derivatives based on the recommended CSPs.

4.1. General Workflow for Chiral HPLC Method Development

G cluster_prep Sample Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation Sample Dissolve Sample in Mobile Phase CSP_Screen Screen Multiple CSPs (e.g., Amylose, Cellulose) Sample->CSP_Screen Inject MP_Screen Screen Mobile Phases (Normal & Reversed Phase) CSP_Screen->MP_Screen Select Best CSP Optimize Optimize Mobile Phase Composition, Flow Rate, and Temperature MP_Screen->Optimize Initial Separation Validate Method Validation (Specificity, Linearity, Accuracy, Precision) Optimize->Validate Optimized Method

Caption: General workflow for chiral HPLC method development.

4.2. Protocol for Polysaccharide-Based CSPs (Normal Phase)

  • Column: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent)

  • Mobile Phase: Start with a screening gradient of Hexane/Isopropanol (90:10 to 50:50 v/v).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound).

  • Injection Volume: 5-10 µL

4.3. Protocol for Pirkle-Type CSPs (Normal Phase)

  • Column: Whelk-O® 1 (or equivalent)

  • Mobile Phase: Hexane/Ethanol (80:20 v/v). Modifiers such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds can be added in small amounts (0.1%).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength.

Logical Approach to CSP Selection

The selection of an appropriate chiral stationary phase is a critical step in method development. The following diagram illustrates a decision-making process for selecting a CSP based on the properties of the analyte.

G cluster_properties Analyte Properties cluster_csp Recommended CSPs Analyte Analyte: This compound Derivative Aromatic Aromatic System Analyte->Aromatic H_Bond H-Bonding Groups (Amide) Analyte->H_Bond Halogen Halogens Analyte->Halogen Polysaccharide Polysaccharide-Based (Amylose/Cellulose) Aromatic->Polysaccharide π-π stacking Pirkle Pirkle-Type Aromatic->Pirkle π-acceptor/donor H_Bond->Polysaccharide H-bonding H_Bond->Pirkle H-bonding Macrocyclic Macrocyclic Glycopeptide H_Bond->Macrocyclic Inclusion & H-bonding Halogen->Polysaccharide Dipole-dipole

Caption: CSP selection guide based on analyte properties.

Conclusion

References

A Comparative Guide to 2,6-Dichloro-5-fluoronicotinamide and Other Nicotinamide Reagents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the choice of reagents is paramount to the efficiency, yield, and ultimate success of a synthetic campaign. Nicotinamide (B372718) and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. Among the halogenated nicotinamides, 2,6-dichloro-5-fluoronicotinamide has emerged as a critical building block, most notably in the synthesis of the KRAS G12C inhibitor, Sotorasib (B605408) (AMG 510). This guide provides an objective comparison of this compound with other nicotinamide reagents, supported by available experimental data, to inform reagent selection in synthetic endeavors.

At a Glance: Comparative Performance

The unique substitution pattern of this compound imparts distinct reactivity and properties compared to other nicotinamide reagents. The two chlorine atoms provide reactive handles for nucleophilic aromatic substitution and cross-coupling reactions, while the fluorine atom can influence the molecule's electronic properties and metabolic stability.

ReagentKey FeaturesTypical ApplicationsReported Yields (Context Dependent)
This compound Two reactive chlorine atoms for sequential or selective functionalization. Fluorine for modulating electronic properties and potential metabolic stability.Intermediate in the synthesis of complex pharmaceuticals, such as Sotorasib.[1][2]High yields in specific, optimized industrial processes (e.g., Sotorasib synthesis).[3]
Nicotinamide Unsubstituted pyridine (B92270) ring. Amide group can be hydrolyzed or participate in condensation reactions.Precursor for NAD+ biosynthesis, synthesis of various derivatives with biological activity.[4]Generally high in standard amide chemistry.
2-Chloronicotinamide Single reactive chlorine atom at the 2-position, susceptible to nucleophilic displacement.Synthesis of monosubstituted nicotinamide derivatives.Yields vary depending on the nucleophile and reaction conditions.
2,6-Dichloronicotinamide Two reactive chlorine atoms, allowing for di-substitution.Building block for more complex substituted pyridines.Comparable reactivity to the title compound at the chlorine positions.

The Synthetic Utility of this compound in the Synthesis of Sotorasib

The most prominent application of this compound is as a key intermediate in the multi-step synthesis of Sotorasib.[1][2] The commercial process for Sotorasib has undergone significant optimization to maximize yield and efficiency, underscoring the industrial importance of this reagent.[3]

The synthesis of Sotorasib typically begins with the conversion of 2,6-dichloro-5-fluoronicotinic acid to this compound. This amide then undergoes a series of transformations, including nucleophilic aromatic substitution and Suzuki coupling, to construct the complex molecular architecture of the final drug.[5][6][7]

Experimental Workflow: A Generalized Approach to Sotorasib Synthesis

G A 2,6-Dichloro-5-fluoronicotinic Acid B This compound A->B Amidation D Substituted Nicotinamide Intermediate B->D Nucleophilic Aromatic Substitution C Amine Coupling Partner C->D F Suzuki Coupling Product D->F Suzuki Coupling E Boronic Acid/Ester E->F G Final Functionalization F->G Deprotection/Acylation H Sotorasib G->H

Caption: Generalized synthetic workflow for Sotorasib.

Reactivity Principles: A Deeper Dive

The reactivity of halogenated pyridines in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions is a well-established principle in organic chemistry. The general order of halide reactivity is I > Br > Cl >> F. In this compound, the two chlorine atoms are the primary sites for substitution, while the fluorine atom is significantly less reactive under typical conditions.

The electron-withdrawing nature of the pyridine nitrogen and the amide group activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. This inherent reactivity is harnessed in the synthesis of Sotorasib, where one of the chlorine atoms is displaced by a piperazine (B1678402) derivative.[6][7]

Comparative Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of the corresponding nitrile to the amide, a key step in preparing the title reagent.

Reaction: Hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine

  • Reagents: 2,6-dichloro-5-fluoro-3-cyanopyridine, concentrated sulfuric acid.[1][2]

  • Procedure: 2,6-dichloro-5-fluoro-3-cyanopyridine is dissolved in 1,2-dichloroethane (B1671644) (DCE). The DCE is removed under vacuum, and concentrated sulfuric acid is added. The mixture is heated to 65-70 °C for 1-2 hours and monitored by HPLC. After cooling, the product is isolated.[1][2]

  • Yield: High purity product is obtained.[1][2]

Protocol 2: General Amidation of Nicotinic Acid Derivatives

This protocol outlines a general method for forming nicotinamides from nicotinic acids, which can be applied to various substituted starting materials.

Reaction: Amide formation from nicotinic acid

  • Reagents: Nicotinic acid, thionyl chloride or a coupling agent (e.g., EDC), and an amine.[4]

  • Procedure (Method 1): Nicotinic acid is treated with thionyl chloride to form the nicotinoyl chloride, which is then reacted with the desired amine.[4]

  • Procedure (Method 2): Nicotinic acid is reacted directly with the amine in the presence of a coupling agent like EDC and an activator such as HOBt in a suitable solvent like DMF.[4]

  • Yield: Yields are generally good to excellent, depending on the specific substrates and coupling method used.

By comparing these generalized protocols, it is evident that the synthesis of the more complex this compound requires more specialized and rigorous conditions than the straightforward amidation of unsubstituted nicotinic acid. The presence of multiple halogen substituents necessitates careful control of the reaction to achieve the desired product in high purity.

Signaling Pathway Relevance: The Role of Nicotinamide Derivatives in Biology

Nicotinamide and its derivatives are central to cellular metabolism and signaling, primarily through their role as precursors to nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme in redox reactions and a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes.

A key enzyme in the NAD+ salvage pathway is nicotinamide phosphoribosyltransferase (NAMPT).[3][8] This pathway is crucial for maintaining cellular NAD+ levels and is often upregulated in cancer cells to meet their high metabolic demands.[3][9] The development of inhibitors targeting enzymes in this pathway is an active area of cancer research.

G cluster_0 NAD+ Salvage Pathway cluster_1 Cellular Processes Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs NAMPT NAMPT Metabolism Metabolism Sirtuins->Metabolism DNA_Repair DNA Repair PARPs->DNA_Repair

Caption: Simplified NAD+ Salvage Pathway and its role.

The structural modifications present in this compound, particularly the halogen atoms, are designed to impart specific properties for its role as a synthetic intermediate rather than for direct biological activity in these pathways. However, the broader class of nicotinamide derivatives continues to be a rich source of inspiration for the design of new therapeutic agents that modulate these fundamental cellular processes.

Conclusion

This compound stands out as a highly specialized and valuable reagent in modern organic synthesis, particularly for the construction of complex pharmaceutical agents like Sotorasib. Its di-chloro substitution provides versatile handles for functionalization, while the fluorine atom offers a means to fine-tune molecular properties.

While direct, quantitative comparisons with other nicotinamide reagents under identical conditions are scarce in the literature, an analysis of its synthesis and application reveals its utility in demanding, multi-step synthetic sequences where high yields and purity are critical. For less complex targets, simpler and more readily available nicotinamide reagents may be more cost-effective. The choice of nicotinamide reagent will ultimately depend on the specific synthetic target, the desired reactivity, and the overall strategic approach to the synthesis. The continued exploration of halogenated nicotinamides is expected to yield new and powerful tools for the advancement of medicinal chemistry and drug discovery.

References

Validating the Mechanism of Action for Novel NAMPT Inhibitors Derived from a Nicotinamide Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of novel compounds derived from a 2,6-dichloro-5-fluoronicotinamide precursor, hypothesized to function as inhibitors of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). By objectively comparing a hypothetical lead compound, "Compound X," with established NAMPT inhibitors, this document outlines the essential experimental data and detailed protocols required for robust mechanism of action validation.

Introduction to NAMPT Inhibition

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[3][4] Cancer cells, with their heightened metabolic and proliferative demands, are particularly reliant on the NAD+ salvage pathway, making NAMPT an attractive therapeutic target.[3][5] Inhibition of NAMPT leads to depletion of intracellular NAD+, triggering an energy crisis and ultimately leading to apoptosis in cancer cells.[1][3] Several small molecule NAMPT inhibitors, such as FK866, CHS-828, and the dual PAK4/NAMPT inhibitor KPT-9274, have been developed and characterized.[1][6][7][8]

This guide will focus on the necessary steps to validate that a novel compound, Compound X, acts as a NAMPT inhibitor and to characterize its performance relative to these known agents.

Comparative Efficacy and Potency

The initial assessment of a novel NAMPT inhibitor involves determining its in vitro potency through enzymatic and cell-based assays. The following tables summarize key quantitative data for our hypothetical Compound X in comparison to established NAMPT inhibitors.

Table 1: In Vitro Enzymatic Inhibition of NAMPT

CompoundNAMPT IC50 (nM)Inhibition Type
Compound X (Hypothetical) 5.2 Competitive
FK866~1.6 - 3.0Non-competitive[8][9][10]
CHS-828 (GMX1778)< 25Competitive[11][12]
KPT-9274~120Dual NAMPT/PAK4 inhibitor[1][13][14]
LSN31545673.1Selective[15]

Table 2: In Vitro Cell Viability (Cytotoxicity) in A2780 Ovarian Cancer Cells

CompoundCell Viability IC50 (nM)Notes
Compound X (Hypothetical) 8.5 Potent cytotoxic effect
FK866~2.2Induces apoptosis via NAD+ depletion[10]
CHS-828 (GMX1778)~10Cytotoxic effect reversible by nicotinamide[6]
KPT-9274~600Dual inhibition of NAMPT and PAK4 contributes to cytotoxicity[14]
OT-82~13 (non-hematopoietic)Potent activity against a broad range of tumor types[1]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for a clear understanding of the mechanism of action.

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_cellular_effects Cellular Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN PRPP NAD_depletion NAD+ Depletion NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD CompoundX Compound X CompoundX->NAMPT Alternatives FK866, CHS-828, etc. Alternatives->NAMPT ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis

Caption: The NAD+ salvage pathway and the inhibitory action of Compound X.

MOA_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Validation enzymatic_assay NAMPT Enzymatic Inhibition Assay kinetics Enzyme Kinetic Studies enzymatic_assay->kinetics Determine IC50 & Ki nad_measurement Intracellular NAD+/NADH Measurement kinetics->nad_measurement Confirm target engagement viability Cell Viability/Cytotoxicity Assay nad_measurement->viability Correlate NAD+ depletion with cell death rescue Nicotinic Acid Rescue Experiment viability->rescue Confirm NAMPT-specific effect xenograft Tumor Xenograft Model rescue->xenograft Evaluate in vivo efficacy pd_markers Pharmacodynamic Marker Analysis xenograft->pd_markers Confirm target inhibition in tumors

Caption: Experimental workflow for validating the mechanism of action of a novel NAMPT inhibitor.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)

This assay determines the direct inhibitory effect of a compound on purified NAMPT enzyme activity.

  • Materials:

    • Purified recombinant human NAMPT enzyme

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Nicotinamide (NAM)

    • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

    • ATP

    • Coupling enzymes (e.g., NMNAT, alcohol dehydrogenase)

    • Fluorometric probe (e.g., resazurin)

    • Test compounds (Compound X and alternatives) dissolved in DMSO

    • 384-well black microplates

    • Fluorometric microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the diluted test compounds or vehicle (DMSO control).

    • Add the NAMPT enzyme to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding a master mix of substrates (NAM, PRPP, ATP).

    • Add the coupling enzymes and fluorometric probe.

    • Incubate at 37°C for 60-90 minutes, protected from light.

    • Measure the fluorescence intensity.

    • Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Intracellular NAD+/NADH Measurement Assay

This assay quantifies the effect of the inhibitor on cellular NAD+ levels, a key indicator of NAMPT inhibition.[16][17]

  • Materials:

    • Cancer cell line (e.g., A2780)

    • Cell culture medium and supplements

    • Test compounds

    • NAD+/NADH extraction buffers (acidic for NAD+, basic for NADH)

    • Commercially available NAD+/NADH assay kit (e.g., enzymatic cycling assay)[18]

    • 96-well plates

    • Fluorometric or colorimetric microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24, 48, 72 hours).

    • Lyse the cells and extract NAD+ and NADH using the respective extraction buffers. The acidic buffer degrades NADH while preserving NAD+, and the basic buffer degrades NAD+ while preserving NADH.[18]

    • Perform the NAD+/NADH assay according to the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a fluorescent or colored product.

    • Measure the signal using a microplate reader.

    • Quantify the NAD+ and NADH concentrations by comparing the readings to a standard curve.

Cell Viability Assay (e.g., Resazurin or ATP-based)

This assay assesses the cytotoxic effect of the compound on cancer cells.[19][20]

  • Materials:

    • Cancer cell line

    • Cell culture medium and supplements

    • Test compounds

    • Resazurin-based reagent (e.g., CellTiter-Blue®) or ATP-based reagent (e.g., CellTiter-Glo®)

    • 96-well clear-bottom plates

    • Microplate reader (fluorometric or luminometric)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compounds.

    • Incubate for a period that allows for the assessment of cytotoxicity (e.g., 72 hours).

    • Add the viability reagent to each well and incubate according to the manufacturer's protocol.

    • Measure the fluorescence or luminescence. The signal is proportional to the number of viable cells.

    • Calculate the IC50 value, representing the concentration of the compound that inhibits cell viability by 50%.

Conclusion

The validation of a novel NAMPT inhibitor requires a systematic approach, beginning with the confirmation of direct enzyme inhibition and culminating in the demonstration of on-target effects in a cellular context. By comparing the performance of a new compound, such as the hypothetical Compound X, against well-characterized alternatives like FK866 and CHS-828, researchers can build a robust data package to support its mechanism of action. The experimental protocols and comparative data presented in this guide provide a foundational framework for these critical studies in the development of new cancer therapeutics.

References

Biological Evaluation of Novel Anticancer Agents: A Comparative Guide for Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide provides an objective overview of the in vitro anticancer activity of newly synthesized nicotinamide (B372718) derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. The following sections detail the cytotoxic effects of these compounds against various cancer cell lines, the experimental methods used for their evaluation, and visualizations of a key signaling pathway and experimental workflow.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of several novel nicotinamide and pyridine (B92270) carboxamide derivatives was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below. Lower IC50 values indicate greater potency.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Novel Nicotinamide Derivatives Against Various Cancer Cell Lines

Compound IDHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)MDA-MB-231 (Breast)Reference
Compound 7 15.715.5--[1][2]
Compound 10 15.49.8--[1][2]
Compound N4 --12.1-[3]
Compound 7a --7.094.64[4]
Sorafenib *9.37.47.297.61[2][4]

*Sorafenib is a known anticancer drug used as a positive control in these studies.

Table 2: VEGFR-2 Inhibitory Activity of Selected Nicotinamide Derivatives

Compound IDVEGFR-2 IC50 (nM)Reference
Compound 7 250.2[1][2]
Compound 10 145.1[1][2]
Compound 11 86.60[1][2]
Compound 7a 95[4]
Sorafenib *53.65[2]

*Sorafenib is a known VEGFR-2 inhibitor used as a reference compound.

Experimental Protocols

The primary method used to evaluate the in vitro cytotoxicity of the synthesized compounds was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 0.01 to 100 µM) and incubated for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.[5][8]

  • Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.[6][7] A solubilizing agent, such as DMSO or a specialized solubilization solution, is then added to each well to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.[5][7]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value for each compound is then determined by plotting the percentage of cell viability against the compound concentration.[5]

Mandatory Visualization

Signaling Pathway Diagram

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Dimerization & Autophosphorylation P2 P VEGFR2->P2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P2->Downstream Activates ATP ATP ADP ADP ATP->ADP Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Nicotinamide Novel Nicotinamide Derivative Nicotinamide->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by novel nicotinamide derivatives.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow cluster_key Color Key A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat with Novel Nicotinamide Derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate for 2-4h E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Analyze Data & Calculate IC50 H->I k1 Cell Culture & Preparation k2 Compound Treatment k3 MTT Reaction k4 Data Acquisition k5 Data Analysis

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

References

A Comparative Guide to the Reactivity of Halogenated Nicotinamide Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the nicotinamide (B372718) scaffold is a cornerstone in the development of novel therapeutics, particularly in the design of inhibitors for enzymes such as PARPs and Sirtuins. Halogenated nicotinamides serve as versatile building blocks in this endeavor, offering a reactive handle for the introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions. The choice of the halogen atom—iodine, bromine, or chlorine—profoundly influences the reactivity of the substrate, impacting reaction conditions, catalyst selection, and overall synthetic efficiency. This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloronicotinamides in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

General Reactivity Trends

The reactivity of halogenated nicotinamides in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. This energy decreases down the halogen group, leading to a well-established reactivity trend:

Iodo > Bromo > Chloro

This trend is a direct consequence of the oxidative addition step in the catalytic cycle, which is often the rate-determining step. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the C-Br bond, which in turn is more reactive than the robust C-Cl bond. Consequently, iodonicotinamides are the most reactive substrates, often amenable to milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, chloronicotinamides are the most challenging substrates, frequently requiring more forcing conditions and specialized, highly active catalyst systems to achieve comparable yields.

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

The following tables summarize representative experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of halogenated nicotinamides. It is important to note that direct side-by-side comparative studies for all halogenated nicotinamides are not always available in the literature. Therefore, the data presented is a compilation of results from analogous systems and representative examples to illustrate the reactivity trends.

Table 1: Suzuki-Miyaura Coupling of Halogenated Nicotinamides with Phenylboronic Acid

Halogenated NicotinamidePosition of HalogenCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodonicotinamide2Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-1004-12>90 (estimated)
2-Bromonicotinamide2Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012-2480-95
2-Chloronicotinamide2PXPd2 / K₂CO₃K₂CO₃Methanol801-2~70-85[1][2]
5-Iodonicotinamide5Pd(PPh₃)₄K₂CO₃DMF80<12>90 (estimated)
5-Bromonicotinamide5Pd(PPh₃)₄K₃PO₄DMF802485[3]
5-Chloronicotinamide5Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100-11012-2460-80

Table 2: Buchwald-Hartwig Amination of Halogenated Nicotinamides with Aniline (B41778)

Halogenated NicotinamidePosition of HalogenCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodonicotinamide2Pd₂(dba)₃ / BINAPNaOtBuToluene80-1004-12>90 (estimated)
2-Bromonicotinamide2Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-11012-2485-95
2-Chloronicotinamide2Pd₂(dba)₃ / RuPhosK₂CO₃t-BuOH100-1202470-85
5-Iodonicotinamide5Pd₂(dba)₃ / BINAPNaOtBuToluene80-1004-12>90 (estimated)
5-Bromonicotinamide5Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-11012-2488[4]
5-Chloronicotinamide5Pd₂(dba)₃ / RuPhosK₂CO₃t-BuOH100-1202465-80

Table 3: Sonogashira Coupling of Halogenated Nicotinamides with Phenylacetylene

Halogenated NicotinamidePosition of HalogenCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodonicotinamide2PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-502-6>95
2-Bromonicotinamide2PdCl₂(PPh₃)₂ / CuIEt₃NTHF50-706-1880-90
2-Chloronicotinamide2PdCl₂(PPh₃)₂ / CuIEt₃NDMF80-10018-3640-60
5-Iodonicotinamide5PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-502-6>95
5-Bromonicotinamide5PdCl₂(PPh₃)₂ / CuIEt₃NTHF50-706-1885-95
5-Chloronicotinamide5PdCl₂(PPh₃)₂ / CuIEt₃NDMF80-10018-3645-65

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling

Objective: To synthesize an aryl-substituted nicotinamide from a halogenated nicotinamide and an arylboronic acid.

Materials:

  • Halogenated nicotinamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the halogenated nicotinamide, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent via syringe and stir the mixture at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

Objective: To synthesize an N-arylnicotinamide from a halogenated nicotinamide and an aniline derivative.

Materials:

  • Halogenated nicotinamide (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add the halogenated nicotinamide and the aniline derivative.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling

Objective: To synthesize an alkynyl-substituted nicotinamide from a halogenated nicotinamide and a terminal alkyne.

Materials:

  • Halogenated nicotinamide (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add the halogenated nicotinamide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at the appropriate temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Signaling Pathways Involving Nicotinamide

Nicotinamide is a key molecule in cellular metabolism and signaling, primarily through its role as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD⁺). NAD⁺ is a critical coenzyme for redox reactions and a substrate for several enzyme families, including Poly(ADP-ribose) polymerases (PARPs) and Sirtuins.

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 NAD+ Consuming Enzymes Nicotinamide Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNATs PARP PARPs NAD->PARP Sirtuins Sirtuins NAD->Sirtuins CD38 CD38/157 NAD->CD38 PARP->Nicotinamide Sirtuins->Nicotinamide CD38->Nicotinamide

NAD+ Salvage Pathway and Consuming Enzymes.

The above diagram illustrates the NAD⁺ salvage pathway, where nicotinamide is converted back to NAD⁺, and the major enzymes that consume NAD⁺, releasing nicotinamide as a byproduct.

Experimental Workflow for Comparative Reactivity Study

A logical workflow is essential for the systematic comparison of the reactivity of halogenated nicotinamide building blocks.

Experimental_Workflow cluster_substrates Halogenated Nicotinamide Substrates cluster_reactions Cross-Coupling Reactions Iodo Iodonicotinamide Suzuki Suzuki-Miyaura Iodo->Suzuki Buchwald Buchwald-Hartwig Iodo->Buchwald Sonogashira Sonogashira Iodo->Sonogashira Bromo Bromonicotinamide Bromo->Suzuki Bromo->Buchwald Bromo->Sonogashira Chloro Chloronicotinamide Chloro->Suzuki Chloro->Buchwald Chloro->Sonogashira Analysis Reaction Monitoring (TLC, LC-MS) & Yield Determination Suzuki->Analysis Buchwald->Analysis Sonogashira->Analysis Comparison Comparative Reactivity Analysis Analysis->Comparison

Workflow for Comparing Cross-Coupling Reactivity.

This workflow outlines the parallel execution of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions for each halogenated nicotinamide, followed by analysis and a final comparative assessment of their reactivity.

Conclusion

The choice of halogen on the nicotinamide scaffold is a critical decision in the strategic design of synthetic routes. Iodonicotinamides offer the highest reactivity, enabling milder reaction conditions and broader substrate scope, making them ideal for the rapid generation of compound libraries and for substrates with sensitive functional groups. Bromonicotinamides represent a balance between reactivity, stability, and cost, often serving as a reliable and versatile choice for many applications. While chloronicotinamides are the least reactive, significant advancements in catalyst technology have made them increasingly viable substrates, particularly for large-scale synthesis where the lower cost of starting materials is a key consideration. This guide provides a framework for researchers to make informed decisions when selecting halogenated nicotinamide building blocks for their drug discovery and development programs.

References

A Comparative Guide to the Metabolic Stability of 2,6-Dichloro-5-fluoronicotinamide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process. It significantly influences a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative assessment of the metabolic stability of 2,6-dichloro-5-fluoronicotinamide, a key intermediate in the synthesis of novel pharmaceuticals, alongside structurally related compounds.[1][2] The information herein is supported by established experimental protocols and data analysis methods to aid researchers in this field.

Comparative Metabolic Stability Data

In vitro assays utilizing human liver microsomes (HLM) are a cornerstone for evaluating metabolic stability.[3][4][5] These assays determine key parameters such as metabolic half-life (t½) and intrinsic clearance (CLint).[6] A shorter half-life or a higher intrinsic clearance value typically signifies lower metabolic stability.[4] The following table summarizes metabolic stability data for this compound and relevant comparator compounds.

CompoundStructureHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein) in HLMData Source
This compound Structure of this compoundData not availableData not availableN/A
Nicotinamide (B372718) Structure of Nicotinamide> 60< 5.8[Hypothetical Data Point - See Note 1][4]
Isonicotinamide (B137802) Structure of Isonicotinamide4515.4[Hypothetical Data Point - See Note 2][4]
Benzamide (B126) Structure of Benzamide2527.7[Hypothetical Data Point - See Note 3][4]

Note 2 & 3: Specific quantitative in vitro metabolic stability data for isonicotinamide and benzamide in human liver microsomes were not found in the performed searches. The provided data are hypothetical and serve as placeholders to illustrate the comparative table.[4] In a real-world scenario, these values would be determined experimentally.

The presence of halogen atoms, such as chlorine and fluorine, on the pyridine (B92270) ring of this compound can influence its metabolic fate. Fluorine substitution, in particular, is a common strategy in drug design to block metabolically labile sites and enhance stability.[7] However, the dichloro- substitution pattern may present sites for oxidative metabolism by Cytochrome P450 (CYP450) enzymes.[8]

Experimental Protocols

The following protocols outline the standard methodologies used to generate the metabolic stability data presented above.

Human Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a test compound when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes, particularly CYP450s.[3][5][9]

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (e.g., this compound)

  • Positive Control Compounds (e.g., high and low clearance compounds)[9]

  • 100 mM Phosphate (B84403) Buffer (pH 7.4)[10]

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][11]

  • Ice-cold Acetonitrile (B52724) or Methanol (for reaction termination)[11]

  • Internal Standard (for analytical quantification)[10]

2. Incubation Procedure:

  • Prepare a reaction mixture containing HLM (typically 0.5 mg/mL protein concentration) in phosphate buffer.[9][10]

  • Add the test compound to the microsomal solution at a final concentration of 1-10 µM.[9][11]

  • Pre-incubate the mixture at 37°C with gentle agitation.[11]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[4]

  • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4][9]

  • Terminate the reaction in each aliquot by adding 2-5 volumes of ice-cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.[4][10][11]

3. Sample Analysis (LC-MS/MS):

  • Centrifuge the terminated reaction samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[11]

  • Transfer the supernatant to an autosampler vial for analysis.[12]

  • Quantify the remaining concentration of the test compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][13] The use of a stable isotope-labeled internal standard is recommended to ensure accuracy.[12][13]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[6]

Visualizations

Metabolic Pathways and Workflows

The metabolism of many xenobiotics, including nicotinamide-based compounds, is primarily carried out by the Cytochrome P450 (CYP450) enzyme system in the liver, which constitutes Phase I metabolism.[4][14]

General Experimental Workflow for Microsomal Stability Assay cluster_prep Preparation cluster_inc Incubation (37°C) cluster_proc Sample Processing cluster_analysis Data Acquisition & Analysis prep_mics Prepare Microsome Solution (HLM) mix Mix HLM + Buffer + Test Compound prep_nadph Prepare NADPH Regenerating System prep_cpd Prepare Test Compound Stock pre_inc Pre-incubate mix->pre_inc start_rxn Initiate with NADPH pre_inc->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->sampling terminate Terminate Reaction (Cold Acetonitrile + IS) sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc Calculate % Remaining lcms->calc plot Plot ln(% Remaining) vs. Time calc->plot results Determine t½ and CLint plot->results CYP450-Mediated Phase I Metabolism cluster_cofactors Compound Parent Compound (e.g., Nicotinamide Derivative) CYP450 Cytochrome P450 Enzymes (Liver) Compound->CYP450 Oxidation (e.g., Hydroxylation, Dealkylation) Metabolite Oxidized Metabolite (More Polar) CYP450->Metabolite Excretion Phase II Conjugation & Excretion Metabolite->Excretion NADPH NADPH NADPH->CYP450 O2 O₂ O2->CYP450

References

The Efficacy of KRAS G12C Inhibitors Synthesized from 2,6-Dichloro-5-fluoronicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Sotorasib (AMG 510), a potent KRAS G12C inhibitor synthesized from the chemical intermediate 2,6-Dichloro-5-fluoronicotinamide, against its primary alternative, Adagrasib. The information presented herein is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers in the field of oncology and drug discovery.

Introduction to this compound in Drug Synthesis

This compound and its corresponding acid are key starting materials in the multi-step synthesis of Sotorasib, a first-in-class covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] The KRAS G12C mutation is a significant driver in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[4][5] Sotorasib's development marked a pivotal moment in targeting what was once considered an "undruggable" oncoprotein.[5]

Comparative Efficacy: Sotorasib vs. Adagrasib

Sotorasib and Adagrasib are the two leading FDA-approved targeted therapies for KRAS G12C-mutated cancers. While both have shown significant clinical benefit, their efficacy profiles exhibit subtle differences.

In Vitro Efficacy

In vitro studies are crucial for determining a drug's potency and mechanism of action at the cellular level. Key assays include cell viability and pathway inhibition analyses.

Table 1: Comparative In Vitro Efficacy of Sotorasib and Adagrasib

ParameterSotorasib (AMG 510)Adagrasib (MRTX849)Reference Cell Lines
Cell Viability IC₅₀ ~5-9 nMNot explicitly stated in provided abstracts, but potent activity is demonstrated.MIA PaCa-2 (Pancreatic), NCI-H358 (NSCLC)[4]
p-ERK Inhibition Potent inhibition observed.Potent inhibition observed.KRAS G12C mutant cell lines[4][6]
Target Specificity Covalent inhibitor of KRAS G12C. Also shows potent inhibition of NRAS G12C and HRAS G12C.[7]Covalent inhibitor of KRAS G12C. Highly selective for KRAS G12C over NRAS G12C and HRAS G12C.[7]Recombinant RAS proteins, various cell lines.
In Vivo Efficacy

In vivo studies in animal models and clinical trials in humans are essential for evaluating the overall therapeutic potential of a drug.

Table 2: Comparative In Vivo Efficacy of Sotorasib and Adagrasib in NSCLC

ParameterSotorasib (CodeBreaK100/200 Trials)Adagrasib (KRYSTAL-1 Trial)
Objective Response Rate (ORR) 32.2% - 37.1%[5][8]43% - 45%[1][2][9]
Disease Control Rate (DCR) 88.1%[10]96.1%[1]
Median Duration of Response (DoR) 10.9 - 11.1 months[4][5]8.5 months[9]
Median Progression-Free Survival (PFS) 6.3 - 6.8 months[5][8]6.43 months (comparative analysis)[11]
Median Overall Survival (OS) 11.4 months (comparative analysis)[11]12.6 months (comparative analysis)[11]

A comparative analysis of pivotal trial data suggests that while Adagrasib may offer a slight advantage in progression-free survival, both drugs demonstrate comparable efficacy in overall survival for patients with KRAS G12C-mutated NSCLC.[6][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the preclinical evaluation of KRAS G12C inhibitors.

In Vitro Assays

1. Cell Viability Assay (MTT/CellTiter-Glo)

  • Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC₅₀).

  • Procedure:

    • Cell Seeding: Cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) and wild-type KRAS cells (as a control) are seeded in 96-well plates and allowed to adhere overnight.[12][13]

    • Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., Sotorasib) for a specified period, typically 72 hours.[12][13]

    • Viability Assessment:

      • MTT Assay: MTT reagent is added, which is converted to formazan (B1609692) crystals by viable cells. The crystals are then dissolved, and the absorbance is measured.[14]

      • CellTiter-Glo® Assay: This luminescent assay measures the amount of ATP, which is proportional to the number of viable cells.[12]

    • Data Analysis: The percentage of cell viability relative to a vehicle-treated control is calculated, and the IC₅₀ value is determined by plotting a dose-response curve.[14]

2. Western Blot Analysis for Pathway Inhibition

  • Objective: To assess the inhibition of downstream signaling pathways, such as the phosphorylation of ERK (p-ERK) and Akt (p-Akt).

  • Procedure:

    • Cell Treatment: KRAS G12C mutant cells are treated with the inhibitor at various concentrations and for different durations.[12]

    • Cell Lysis: Cells are lysed to extract proteins.

    • Protein Quantification: The protein concentration in the lysates is determined using a BCA assay.[12]

    • SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.

    • Antibody Incubation: The membrane is incubated with primary antibodies specific for p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH). This is followed by incubation with a secondary antibody.[12]

    • Detection: The protein bands are visualized using a chemiluminescence detection system.[12]

    • Analysis: The intensity of the phosphorylated protein bands is normalized to the total protein levels to determine the extent of pathway inhibition.[12]

In Vivo Assays

1. Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the drug in a living organism.

  • Procedure:

    • Cell Implantation: Human cancer cells with the KRAS G12C mutation are injected subcutaneously into immunodeficient mice (e.g., nude mice).[15]

    • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.[15]

    • Treatment: Once tumors reach a specific size, mice are randomized into treatment and control groups. The drug is administered (e.g., oral gavage) at a predetermined dose and schedule.[15]

    • Efficacy Assessment: Tumor growth is monitored throughout the study. The study endpoint is typically when tumors in the control group reach a maximum allowed size.[15]

    • Data Analysis: The mean tumor volume over time is plotted for each group to assess the treatment's efficacy. Animal body weight is also monitored as an indicator of toxicity.[15]

Signaling Pathways and Visualizations

KRAS G12C inhibitors exert their effect by targeting a specific signaling pathway crucial for cancer cell proliferation and survival.

KRAS G12C Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch. In its active, GTP-bound state, it triggers downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell growth and survival. The G12C mutation locks KRAS in a constitutively active state, leading to uncontrolled cell proliferation. Sotorasib and Adagrasib covalently bind to the cysteine-12 residue of the mutant KRAS protein, trapping it in its inactive, GDP-bound state and thereby blocking downstream signaling.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP Intrinsic GTPase (Impaired by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Sotorasib Sotorasib / Adagrasib Sotorasib->KRAS_GTP Covalently binds & traps in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Experimental_Workflow start Start: Novel KRAS G12C Inhibitor in_vitro In Vitro Assays start->in_vitro cell_viability Cell Viability Assay (IC₅₀ Determination) in_vitro->cell_viability western_blot Western Blot (Pathway Inhibition) in_vitro->western_blot in_vivo In Vivo Studies cell_viability->in_vivo western_blot->in_vivo xenograft Tumor Xenograft Model (Efficacy & Tolerability) in_vivo->xenograft pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd end Lead Candidate for Clinical Trials xenograft->end pk_pd->end

References

Comparative Analysis of Sotorasib, a 2,6-Dichloro-5-fluoronicotinamide Derivative: On-Target Efficacy and Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of Sotorasib (AMG 510), a key derivative of 2,6-dichloro-5-fluoronicotinamide, against its intended oncogenic target, KRAS G12C, and its known off-targets. Sotorasib is a first-in-class covalent inhibitor that has demonstrated significant clinical efficacy in the treatment of KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2][3][4] Understanding its cross-reactivity is crucial for a comprehensive assessment of its therapeutic window and potential side effects.

On-Target and Off-Target Activity of Sotorasib

Sotorasib was designed to specifically target the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[1] However, due to the reactive nature of its covalent binding mechanism, Sotorasib exhibits some off-target activity. Large-scale chemoproteomic studies have been instrumental in identifying these off-target interactions.[1]

The following table summarizes the key on-target and off-target activities of Sotorasib.

Target Target Type Cellular Process Observed Effect of Sotorasib Binding Key Modified Residue
KRAS G12C On-Target Oncogenic SignalingInhibition of downstream signaling pathways, leading to tumor growth inhibition.[1][4]Cys12
KEAP1 Off-Target Oxidative Stress ResponseImpaired ability to target NRF2 for degradation, leading to NRF2 accumulation and activation of the oxidative stress response.[1][5]Cys288
ALDOA Off-Target GlycolysisInhibition of enzyme activity.[5]Cys339

Experimental Protocols

The identification and validation of Sotorasib's on-target and off-target activities involve a combination of biochemical, cellular, and proteomic-based assays.

Kinase and GTPase Activity Assays (On-Target)
  • Objective: To determine the inhibitory potency of Sotorasib against KRAS G12C.

  • Methodology:

    • Recombinant KRAS G12C protein is incubated with varying concentrations of Sotorasib.

    • GTPase activity is measured by monitoring the hydrolysis of GTP to GDP, often using a phosphate-detecting reagent or a fluorescent nucleotide analog.

    • The concentration of Sotorasib that inhibits 50% of the enzyme activity (IC50) is calculated.

Chemoproteomic Profiling for Off-Target Identification
  • Objective: To identify proteins that are covalently modified by Sotorasib in a cellular context.

  • Methodology:

    • Live cells are treated with Sotorasib.

    • Cells are lysed, and proteins are extracted and digested into peptides.

    • Peptides covalently modified by Sotorasib are enriched, often using antibodies that recognize a specific tag on the compound or through chromatographic methods.

    • The enriched peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific sites of modification.[5]

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement in a cellular environment.

  • Methodology:

    • Cells are treated with Sotorasib.

    • The treated cells are heated to various temperatures.

    • The remaining soluble protein at each temperature is quantified by Western blot or mass spectrometry.

    • Binding of Sotorasib to a target protein stabilizes it, resulting in a higher melting temperature compared to the unbound protein.

Signaling Pathway and Experimental Workflow Diagrams

KRAS Signaling Pathway and Sotorasib Inhibition

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activation SOS SOS GRB2->SOS KRAS_GDP KRAS (GDP-bound) Inactive SOS->KRAS_GDP GEF Activity KRAS_GTP KRAS (GTP-bound) Active KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP assisted) RAF RAF KRAS_GTP->RAF Sotorasib Sotorasib (AMG 510) Sotorasib->KRAS_GTP Covalent Inhibition (KRAS G12C) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Gene Expression

Caption: Simplified KRAS signaling pathway and the mechanism of inhibition by Sotorasib.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow start Cell Culture (e.g., KRAS G12C Mutant Cell Line) sotorasib_treatment Treatment with Sotorasib start->sotorasib_treatment cell_lysis Cell Lysis and Protein Extraction sotorasib_treatment->cell_lysis protein_digestion Protein Digestion (e.g., with Trypsin) cell_lysis->protein_digestion enrichment Enrichment of Sotorasib-modified Peptides protein_digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis and Database Searching lc_ms->data_analysis off_target_id Identification of Off-Target Proteins and Modification Sites data_analysis->off_target_id validation Functional Validation of Off-Targets (e.g., Enzyme Assays, CETSA) off_target_id->validation

Caption: A typical experimental workflow for identifying the off-targets of covalent inhibitors like Sotorasib.

References

A Comparative Benchmarking of Synthetic Routes to the KRAS G12C Inhibitor Sotorasib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of prominent synthetic routes to Sotorasib (B605408) (AMG 510), a first-in-class covalent inhibitor of the KRAS G12C mutation. The primary focus is a quantitative and qualitative analysis of the initial First-in-Human (FIH) synthesis and the subsequently developed, more efficient commercial manufacturing process, both pioneered by Amgen. Additionally, this guide will touch upon emerging alternative synthetic strategies disclosed in recent patent literature.

Executive Summary

The synthesis of Sotorasib is characterized by the construction of a complex, atropisomeric pyridopyrimidine core and the installation of a reactive acrylamide (B121943) "warhead." The evolution of its synthesis from early clinical supply to large-scale commercial production showcases significant improvements in efficiency, sustainability, and overall yield. The commercial process represents a significant optimization over the initial FIH route, boasting a nearly doubled overall yield and more environmentally friendly conditions. While alternative routes have been proposed, detailed experimental data for a comprehensive public comparison remains limited.

Data Presentation: A Comparative Analysis of Amgen's Synthetic Routes

The following table summarizes the key quantitative and qualitative differences between the First-in-Human (FIH) synthetic route and the improved commercial manufacturing process for Sotorasib.

FeatureFirst-in-Human (FIH) SynthesisImproved Commercial Synthesis
Overall Yield ~38%~65%[1]
Atropisomer Separation Chiral SFC/HPLCClassical resolution with (+)-DBTA[2]
Undesired Atropisomer DiscardedRecycled via thermal racemization[3]
Key Coupling Reaction Suzuki-Miyaura CouplingOptimized Suzuki-Miyaura Coupling
Coupling Solvent Dioxane/water2-Methyltetrahydrofuran (B130290) (2-MeTHF)[1]
Palladium Catalyst Pd(dppf)Cl2More active catalyst with lower loading[1]
Chlorination/Amination Yield Lower, with dimeric side product66% increased to 82%[1]
Final Product Purity High>99.5% by HPLC[1]
Scalability Suitable for initial clinical supplyDemonstrated on multi-hundred kilogram scale[1]

Experimental Protocols and Methodologies

Amgen's Improved Commercial Synthesis: Key Step Protocols

1. Formation and Resolution of the Atropisomeric Pyridopyrimidine Dione (B5365651) Core:

The synthesis commences with the amidation of a nicotinic acid derivative, which is then reacted with oxalyl chloride and an aminopyridine to form a urea (B33335) intermediate. This intermediate undergoes a base-mediated cyclization to yield the racemic pyridopyrimidine dione.[3] The crucial atropisomeric separation is achieved via classical resolution.

  • Protocol: The racemic dione is treated with (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA) in a solvent system of 2-methyltetrahydrofuran (2-MeTHF) and heptane. This results in the selective crystallization of the desired (M)-atropisomer as a co-crystal. The undesired (P)-atropisomer remains in the mother liquor and can be recycled by thermal racemization at high temperatures (e.g., 300 °C in anisole), significantly improving the overall process efficiency.[2][3]

2. Optimized Suzuki-Miyaura Cross-Coupling:

The atropisomerically pure pyridopyrimidine dione is first chlorinated using phosphoryl chloride (POCl3) and then subjected to a Suzuki-Miyaura cross-coupling reaction.

  • Protocol: The chlorinated intermediate is coupled with a boroxine (B1236090) reagent in the presence of a palladium catalyst. The commercial process saw a significant improvement by replacing the dioxane solvent with the more environmentally benign 2-methyltetrahydrofuran (2-MeTHF). Furthermore, a more active palladium catalyst was employed, allowing for a considerable reduction in the catalyst loading.[1]

3. Final Assembly of Sotorasib:

The final steps involve the introduction of the piperazine (B1678402) moiety, deprotection, and the crucial acrylamide formation.

  • Protocol: The product from the Suzuki coupling undergoes a nucleophilic aromatic substitution with a protected piperazine derivative. Following this, the Boc protecting group is removed using trifluoroacetic acid (TFA). The resulting amine is then acylated with acryloyl chloride to install the reactive acrylamide "warhead." A final recrystallization from ethanol (B145695) and water affords Sotorasib with high purity (>99.5%).[1][3][4]

Visualizing the Synthetic Pathways

Amgen's First-in-Human (FIH) Synthetic Route

FIH_Sotorasib_Synthesis A Nicotinic Acid Derivative B Racemic Pyridopyrimidine Dione A->B Amidation, Cyclization C Atropisomer Separation (Chiral SFC/HPLC) B->C D Desired (M)-Atropisomer C->D E Chlorination D->E F Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Dioxane) E->F G Piperazine Coupling F->G H Boc Deprotection G->H I Acrylamide Formation H->I J Sotorasib I->J

Caption: Amgen's First-in-Human (FIH) synthetic route to Sotorasib.

Amgen's Improved Commercial Synthetic Route

Commercial_Sotorasib_Synthesis A Nicotinic Acid Derivative B Racemic Pyridopyrimidine Dione A->B Amidation, Cyclization C Classical Resolution ((+)-DBTA) B->C D Desired (M)-Atropisomer C->D Undesired Undesired (P)-Atropisomer C->Undesired E Chlorination & Amination D->E Recycle Thermal Racemization Undesired->Recycle Recycle->B F Optimized Suzuki-Miyaura (2-MeTHF) E->F G Piperazine Coupling F->G H Boc Deprotection G->H I Acrylamide Formation H->I J Sotorasib I->J

Caption: Amgen's improved commercial synthetic route to Sotorasib.

Alternative Synthetic Routes

Patent literature reveals efforts by other entities to develop alternative synthetic pathways to Sotorasib, likely to circumvent existing patents and potentially improve upon the established processes.

Teva Pharmaceuticals' Proposed Route (WO2022246069A1)

Teva's patent application describes an alternative process for preparing Sotorasib and its intermediates. A key feature appears to be a different approach to the final acrylamide formation, potentially avoiding the use of the highly reactive acryloyl chloride.[5]

Teva_Sotorasib_Synthesis A Key Intermediate B Alternative Acrylamide Formation A->B C Sotorasib B->C

Caption: High-level overview of Teva's proposed synthetic approach.

Shandong University's Patented Method (CN115466259A)

A patent from Shandong University focuses on optimizing the synthesis of a key intermediate, 2,6-dichloro-5-fluoronicotinic acid amide. This suggests a focus on improving the early stages of the synthesis, which could lead to a more cost-effective overall process.[6]

Shandong_University_Sotorasib_Synthesis A Starting Materials B Optimized Synthesis of 2,6-dichloro-5-fluoronicotinic acid amide A->B C Further Elaboration B->C D Sotorasib C->D

Caption: Focus of Shandong University's patented improvements.

Conclusion

The development of the commercial synthetic route for Sotorasib represents a significant achievement in process chemistry. Key innovations, including the implementation of a classical resolution with racemization of the undesired atropisomer and the optimization of the Suzuki-Miyaura coupling, have led to a more scalable, cost-effective, and environmentally sustainable process. While alternative synthetic strategies are emerging, the Amgen commercial process remains the current benchmark for the large-scale production of this important therapeutic agent. Further disclosures of detailed experimental data from alternative routes will be necessary for a more comprehensive comparative analysis.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloro-5-fluoronicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 2,6-Dichloro-5-fluoronicotinamide.

This compound is a halogenated organic compound.[1] As such, it requires specific disposal procedures to mitigate potential environmental and health hazards. Improper disposal can lead to contamination of soil and water and may pose risks to public health. Adherence to the following guidelines, in conjunction with local and institutional regulations, is imperative.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste management service, typically involving incineration.[1]

  • Segregation: Do not mix this compound waste with non-hazardous or other types of chemical waste. It must be segregated as a halogenated organic waste.[1]

  • Waste Container: Collect waste in a designated, properly labeled, and leak-proof container.[3][4] The container should be made of a material compatible with the chemical. High-density polyethylene (B3416737) (HDPE) containers are often suitable.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] Ensure the container is tightly closed when not in use.[2]

  • Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[2] Do not allow the chemical to enter drains or waterways.[2]

  • Arranging for Disposal: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Always follow their specific procedures and documentation requirements.

Important Note: Do not attempt to treat or neutralize this compound waste in the laboratory unless you have a specifically approved and validated protocol from your EHS department.

Quantitative Data and Hazard Information

The following table summarizes key hazard and disposal information for this compound.

ParameterValueReference
Chemical Classification Halogenated Organic Compound[1]
Primary Disposal Method Incineration via an approved waste disposal plant[1][2]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[2][6][7][8]
Incompatible Materials Strong oxidizing agents, strong bases[5][6]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Designated, Labeled, Leak-Proof Container segregate->container store Store Safely in a Ventilated Area container->store spill Spill Occurs store->spill contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup store->contact_ehs spill_protocol Follow Spill Protocol: Absorb with Inert Material, Contain, and Label for Disposal spill->spill_protocol Yes spill->contact_ehs No spill_protocol->store end End: Proper Disposal via Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Dichloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Dichloro-5-fluoronicotinamide (CAS: 113237-20-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Hazard and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)GHS07: Exclamation markWarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2]
Skin IrritationGHS07: Exclamation markWarningH315: Causes skin irritation.[1][2]
Eye IrritationGHS07: Exclamation markWarningH319: Causes serious eye irritation.[1][2]
Specific target organ toxicityGHS07: Exclamation markWarningH335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

  • Eye and Face Protection : Wear chemical splash-resistant safety glasses or goggles with side protection.[1] A face shield may be appropriate for certain procedures.[1] Ensure that an eyewash station is readily accessible.[2][3]

  • Skin Protection :

    • Gloves : Wear protective gloves.[2] Regularly inspect gloves for any signs of degradation and replace them frequently.

    • Clothing : A laboratory coat is the minimum requirement.[1] For tasks with a higher risk of exposure, wear appropriate protective clothing to prevent skin contact.[2]

    • Footwear : Always wear close-toed footwear.[1] Safety footwear that covers the entire foot is recommended in areas where chemicals are handled.[4]

  • Respiratory Protection : Use this compound only in a well-ventilated area, preferably within a fume hood.[1][2] If engineering controls are insufficient, a NIOSH- or CEN-certified respirator with a particle filter should be used.[1][2] A self-contained breathing apparatus must be available for emergencies.[2]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Before handling, ensure you are familiar with the substance's hazards by reviewing the Safety Data Sheet (SDS).

    • Work in a designated, well-ventilated area, such as a chemical fume hood.[2]

    • Ensure that an emergency eyewash station and safety shower are in close proximity and are in good working order.[3]

    • Assemble all necessary equipment and reagents before starting the procedure.

  • Handling :

    • Avoid direct contact with the substance.[2]

    • Do not breathe in dust, fumes, or vapors.[1] Avoid the formation or spread of dust in the air.[2]

    • Wear the appropriate PPE as detailed above.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

    • Do not eat, drink, or smoke in the laboratory area.[1]

  • Storage :

    • Store in a cool, well-ventilated area in a tightly closed container.[2]

    • Long-term storage at 2-8°C is recommended.[1]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Containment :

    • Collect waste material in a closable, labeled container.[2]

    • Do not dispose of this chemical into drains or rivers.[2]

  • Disposal :

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Emergency Procedures

  • In case of skin contact : Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation occurs.[1]

  • In case of eye contact : Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • If inhaled : Move the person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • If swallowed : Wash out the mouth with water.[2] Do not induce vomiting.[2] If the person is conscious, give them half a liter of water to drink.[2] Seek immediate medical advice.[2]

  • In case of a spill : Mark out the contaminated area and prevent access.[2] For minor spills, use an inert absorbent material to clean up and place it in a suitable container for disposal.[5] For major spills, evacuate the area and contact emergency services.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase ReviewSDS Review Safety Data Sheet DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkstation Prepare Well-Ventilated Workstation DonPPE->PrepareWorkstation WeighCompound Weigh Compound in Fume Hood PrepareWorkstation->WeighCompound Proceed to handling PerformExperiment Perform Experiment WeighCompound->PerformExperiment CleanWorkstation Clean Workstation PerformExperiment->CleanWorkstation Experiment complete DisposeWaste Dispose of Hazardous Waste CleanWorkstation->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-5-fluoronicotinamide
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-5-fluoronicotinamide

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.